2,2-Bis-(4-cyanatophenyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646242. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60893753 | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1156-51-0, 25722-66-1 | |
| Record name | Bisphenol A dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenediphenyl dicyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Bis-(4-cyanatophenyl)propane CAS number and properties
An In-depth Technical Guide to 2,2-Bis-(4-cyanatophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known in the industry as Bisphenol A dicyanate (BADCy), is a high-performance thermosetting resin monomer.[1][2][3][4] Its unique molecular structure, featuring a bisphenol A backbone with reactive cyanate ester functional groups, allows it to form highly cross-linked, thermally stable polycyanurate networks upon curing.[1] This property makes it an indispensable material in advanced composites, aerospace applications, and high-frequency electronics.[1][2][3][5] This guide provides a comprehensive overview of its core properties, synthesis, polymerization, and critical applications.
Core Identification and Chemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 1156-51-0 to this compound.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [6][9][13][15] |
| Molecular Weight | 278.31 g/mol | [6][9][13][15] |
| Appearance | White to almost white crystalline powder or solid. | [7][9] |
| Melting Point | 77-83 °C | [6] |
| Boiling Point | 391.0 °C (Predicted) | [6][16] |
| Solubility | Soluble in acetone, methyl ethyl ketone (MEK), and other organic solvents. | [7][10] |
| Density | 1.171 g/cm³ (Predicted) | [2][3][5][10][16] |
Synthesis and Polymerization
Synthesis
The industrial synthesis of this compound is typically achieved through the reaction of Bisphenol A with a cyanogen halide, most commonly cyanogen bromide, in the presence of a base such as triethylamine.[1][7] The reaction is generally carried out in an organic solvent like acetone.[1][7]
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 4. Biscyanatophenylpropane - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 5. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 6. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | FB33798 [biosynth.com]
- 7. This compound | 1156-51-0 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]
- 10. chemdad.com [chemdad.com]
- 11. This compound | 1156-51-0 [chemicalbook.com]
- 12. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. scbt.com [scbt.com]
- 14. Manufacturer selling hot cyanate ester this compound 4,4'-Isopropylidenediphenyl dicyanate 1156-51-0 [ydachem.com]
- 15. parchem.com [parchem.com]
- 16. This compound CAS#: 1156-51-0 [m.chemicalbook.com]
Chemical structure and IUPAC name of 2,2-Bis-(4-cyanatophenyl)propane
An In-Depth Technical Guide to 2,2-Bis(4-cyanatophenyl)propane (BADCy)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Cornerstone of High-Performance Thermosets
2,2-Bis(4-cyanatophenyl)propane, most commonly known in the industry as Bisphenol A Dicyanate (BADCy), is a foundational monomer in the field of high-performance thermosetting polymers.[1][2][3] Its significance lies in its ability to undergo a unique polymerization reaction, forming a highly cross-linked polycyanurate network.[1][2] This network structure endows the final material with an exceptional combination of properties: high thermal stability with glass transition temperatures (Tg) often exceeding 250°C, a low dielectric constant, minimal moisture absorption, and excellent mechanical strength.[1][4][5] These characteristics make BADCy-based resins indispensable materials for demanding applications in the aerospace, electronics, and advanced composites industries.[1][4][5] This guide provides a comprehensive overview of BADCy, from its fundamental chemical identity to its synthesis, polymerization, and application-critical properties.
PART 1: Chemical Identity and Structure
A precise understanding of a monomer's structure is paramount to predicting its behavior and the properties of the resulting polymer.
Chemical Structure
BADCy is a difunctional cyanate ester monomer derived from Bisphenol A.[4][5] Its structure is characterized by a central isopropylidene group linking two phenyl rings, each of which is substituted with a cyanate (-O-C≡N) functional group at the para position.
Caption: Chemical Structure of 2,2-Bis(4-cyanatophenyl)propane (BADCy).
IUPAC Name and Synonyms
-
IUPAC Name: [4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate[1][6]
-
Common Synonyms: Bisphenol A dicyanate (BADCy), 4,4'-Isopropylidenebis(cyanatobenzene), Bisphenol A cyanate ester[1][7][8][9]
PART 2: Synthesis Protocol and Mechanistic Insights
The most prevalent and industrially viable method for synthesizing BADCy is through the reaction of Bisphenol A with a cyanogen halide.[1][2]
Synthesis Reaction
The synthesis involves the cyanate esterification of the two hydroxyl groups of Bisphenol A. This is typically achieved by reacting Bisphenol A with cyanogen bromide (BrCN) or cyanogen chloride (ClCN) in an organic solvent, using a tertiary amine like triethylamine (TEA) as a base.[1][2][11]
Caption: General workflow for the synthesis of BADCy.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[11]
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer with 456.6 g (2.00 mol) of Bisphenol A, 444.9 g (4.20 mol) of cyanogen bromide, and 1,100 mL of acetone.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure throughout the reaction.
-
Cooling: Begin stirring to dissolve the solids and cool the reaction mixture to -5°C using an appropriate cooling bath.
-
Base Addition (The Critical Step): Slowly add 406.8 g (4.02 mol) of triethylamine dropwise over 60 minutes. Causality: The triethylamine acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The slow, controlled addition at low temperature is crucial to prevent exothermic runaway and minimize side reactions, such as the trimerization of the cyanogen bromide or hydrolysis of the newly formed cyanate esters. The temperature must be rigorously maintained between -5°C and -3°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at -5°C to -3°C for an additional 25-30 minutes to ensure the reaction goes to completion.
-
Precipitation & Isolation: Pour the reaction mixture into approximately 5.7 liters of deionized water under stirring. The BADCy product, being insoluble in water, will precipitate out as a crystalline solid.
-
Purification: Filter the solid product, wash thoroughly with deionized water to remove the triethylammonium bromide salt byproduct, and dry under vacuum.
-
Validation: The structure and purity of the resulting light tan crystalline solid (yields typically >98%) can be confirmed via infrared (IR) spectroscopy. A successful synthesis is indicated by the disappearance of the broad phenolic hydroxyl (-OH) absorption peak from the Bisphenol A reactant and the appearance of a sharp, strong cyanate (-O-C≡N) absorption peak in the product spectrum.[11]
PART 3: Polymerization - From Monomer to Network
The utility of BADCy is realized through its polymerization into a rigid thermoset network.
Mechanism: Cyclotrimerization
BADCy polymerizes through a thermally induced cyclotrimerization reaction.[1][2] When heated, three cyanate ester functional groups react to form an extremely stable, six-membered triazine ring. Since each BADCy monomer has two cyanate groups, this process creates a dense, three-dimensional covalent network known as a polycyanurate. This reaction can be accelerated by catalysts, such as metal acetylacetonates (e.g., Cu(II)-acac) or phenols.[12]
Caption: Cyclotrimerization of cyanate esters to form a triazine ring.
Curing Profile
Uncatalyzed BADCy exhibits a high polymerization temperature, with a curing peak around 306°C.[12] The curing process is typically performed in stages. An initial "B-staging" step involves heating the resin to a moderate temperature to advance the polymerization, increasing its viscosity without fully gelling. This B-staged material, often in the form of a prepreg, can be stored and later fully cured at a higher temperature (e.g., 250°C) and pressure to form the final component. This processability is a key advantage, similar to that of epoxy resins.[13]
PART 4: Material Properties and Performance Data
The polycyanurate network derived from BADCy translates into a unique profile of material properties. While cyanate ester resins are known for excellent thermal and dielectric performance, their inherent brittleness is a major drawback that often requires modification for structural applications.[14][15]
Quantitative Property Summary
The following table summarizes key performance metrics for a typical cured, unmodified BADCy resin.
| Property | Typical Value | Significance & Context |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | > 250 °C | Indicates high-temperature operational capability.[5] |
| Thermal Decomposition (Td10) | ~380-465 °C | Demonstrates exceptional thermal stability.[12][14] |
| Char Yield at 800°C | 37-57 % | High char yield contributes to excellent flame retardancy.[14] |
| Mechanical Properties | ||
| Flexural Strength | ~175 MPa | Good stiffness, but can be improved.[13] |
| Impact Strength (Unnotched) | ~7.5 kJ/m² | Relatively low, indicating inherent brittleness.[13] |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | ~2.8 - 3.2 | Low value is critical for high-frequency electronics and radomes.[13] |
| Dielectric Loss Tangent | ~0.005 | Low loss ensures signal integrity in electronic applications.[13] |
| Other Properties | ||
| Moisture Absorption | < 1% | Provides excellent dimensional stability in humid environments.[1][5] |
Insight: The major performance trade-off for BADCy resins is their brittleness. In practice, formulators often create blends with other resins like epoxies, bismaleimides (BMI), or toughening agents like diallyl phthalate (DAP) or core-shell rubber particles to improve impact strength, albeit sometimes at the expense of peak thermal performance.[13][14][15]
PART 5: Key Applications
The elite property profile of BADCy-based resins makes them the material of choice for applications where performance cannot be compromised.
-
Aerospace Composites: Used in manufacturing structural components, satellite parts, and radomes where high thermal stability, low dielectric properties, and low moisture uptake are critical for performance and longevity in harsh environments.[1][4][5]
-
High-Frequency Electronics: An ideal resin for advanced printed circuit boards (PCBs) and semiconductor packaging, where its low dielectric constant and loss tangent ensure high-speed signal integrity.[1][5]
-
Adhesives and Coatings: Formulated into high-temperature structural adhesives and protective coatings for demanding industrial and aerospace applications.[2][13]
References
- 1. 2,2-Bis-(4-cyanatophenyl)propane | 25722-66-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 1156-51-0 [smolecule.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 5. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Biscyanatophenylpropane - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 8. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]
- 9. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | FB33798 [biosynth.com]
- 11. This compound | 1156-51-0 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Analysis of 2,2-Bis-(4-cyanatophenyl)propane Monomer
An In-depth Technical Guide for Researchers and Scientists
Introduction
2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A dicyanate (BPA-CN or BADCy), is a high-performance thermosetting monomer critical to the aerospace, electronics, and advanced composites industries. Its molecular structure, featuring a bisphenol A core flanked by two reactive cyanate (-O-C≡N) functional groups, allows it to undergo cyclotrimerization upon heating to form a highly cross-linked, thermally stable polycyanurate network.[1] This network structure imparts exceptional properties to the final material, including a high glass transition temperature (Tg), low dielectric constant, and minimal moisture absorption.
Given that the purity and structural integrity of the monomer are paramount to the performance of the resulting polymer, a robust analytical characterization is essential. This technical guide provides a detailed overview of the primary spectroscopic techniques used to verify the identity and quality of BPA-CN: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the procedural steps but on the underlying chemical principles that make these methods effective for characterization.
Molecular Structure and Spectroscopic Correlation
The structure of this compound (C₁₇H₁₄N₂O₂) is defined by several key features, each of which gives rise to a characteristic spectroscopic signature:
-
Cyanate Groups (-O-C≡N): This is the most critical functional group. Its unique vibrational modes are easily identified in FTIR, and the carbon and nitrogen atoms provide signals in ¹³C and ¹⁵N NMR, respectively.
-
Aromatic Rings: The para-substituted benzene rings produce distinct signals in both ¹H and ¹³C NMR due to the specific electronic environment of the protons and carbons.
-
Isopropylidene Bridge [-C(CH₃)₂-]: The two methyl groups and the central quaternary carbon of the bisphenol A backbone are highly symmetric, leading to simple, strong signals in NMR spectroscopy.
Integrated Spectroscopic Workflow
A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The logical workflow ensures that data from each analysis corroborates the others, providing a comprehensive characterization of the monomer.
Caption: Integrated workflow for the spectroscopic characterization of BPA-CN monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy is the primary tool for confirming the successful synthesis of the cyanate ester from its bisphenol A precursor. The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific, characteristic frequencies. The key diagnostic evidence for BPA-CN is the appearance of a strong cyanate group absorption and the disappearance of the broad hydroxyl (-OH) stretch from the bisphenol A starting material.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Perform a background scan to capture the ambient atmospheric spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid BPA-CN powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary.
Data Interpretation: The FTIR spectrum of BPA-CN is characterized by several key absorption bands. The presence and sharpness of these peaks are indicative of the monomer's identity and purity.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
| ~2270 & ~2235 | Asymmetric stretch of -O-C≡N | Cyanate Ester (-OCN) | Strong, sharp, doublet |
| ~3100–3000 | C-H aromatic stretch | Aromatic Ring | Medium intensity |
| ~2970 | C-H aliphatic stretch (asymmetric) | Isopropylidene (-C(CH₃)₂) | Medium intensity |
| ~1600 & ~1500 | C=C aromatic ring stretch | Aromatic Ring | Strong, sharp |
| ~1200 | C-O-C aryl ether stretch | Aryl Ether | Strong |
The most crucial feature is the strong, sharp doublet around 2270 cm⁻¹ and 2235 cm⁻¹, which is the definitive signature of the cyanate ester group.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. By placing the sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb energy at different frequencies (chemical shifts) depending on their local electronic environment. This allows for the precise mapping of the molecule's carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the BPA-CN monomer and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Spectrum Acquisition (¹H): A standard proton spectrum is acquired. Key parameters include the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.
-
Spectrum Acquisition (¹³C): A proton-decoupled carbon spectrum is acquired. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types, including quaternary carbons.
Data Interpretation (¹H NMR): The ¹H NMR spectrum of BPA-CN is remarkably simple due to the molecule's C₂ symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0–7.4 | Doublet | 8H total | Aromatic protons (AA'BB' system) |
| ~1.6 | Singlet | 6H | Methyl protons of the isopropylidene group |
The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene ring system.[1] The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp peak (singlet) at approximately 1.6 ppm.[1] The absence of a broad singlet corresponding to a phenolic -OH proton further confirms the complete conversion from bisphenol A.
Data Interpretation (¹³C NMR): The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Aromatic Carbon (C-OCN) |
| ~148 | Aromatic Carbon (C-C(CH₃)₂) |
| ~128 | Aromatic Carbon (CH, ortho to -OCN) |
| ~115 | Aromatic Carbon (CH, meta to -OCN) |
| ~109 | Cyanate Carbon (-OC N) |
| ~43 | Quaternary Carbon (-C (CH₃)₂) |
| ~31 | Methyl Carbon (-C(CH₃ )₂) |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments are based on data from structurally similar cyanate esters and the known spectrum of the bisphenol A precursor.[4][5]
Mass Spectrometry (MS)
Principle & Application: Mass spectrometry is used to determine the molecular weight of the monomer and to gain structural information from its fragmentation pattern. The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This provides definitive confirmation of the molecular formula.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the BPA-CN monomer (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them by their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation: The molecular formula of BPA-CN is C₁₇H₁₄N₂O₂, with a monoisotopic mass of approximately 278.11 Da.
-
Molecular Ion Peak: The primary goal is to identify the molecular ion. In positive-ion ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at m/z ≈ 279.12 or as an adduct with sodium [M+Na]⁺ at m/z ≈ 301.10.
-
Fragmentation Pattern: While the molecular ion confirms the weight, fragmentation provides structural proof. BPA-CN is expected to fragment similarly to its parent, bisphenol A. The most likely and characteristic fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) from the isopropylidene bridge to form a highly stable benzylic carbocation.
-
Key Fragment: An intense peak should be observed at m/z ≈ 263, corresponding to the [M-CH₃]⁺ fragment. This fragmentation is a hallmark of the bisphenol A backbone.
-
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR provides rapid confirmation of the critical cyanate functional groups. NMR spectroscopy offers a detailed map of the monomer's carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. Finally, Mass Spectrometry provides unequivocal proof of the molecular weight and corroborates the structure through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the monomer meets the stringent quality requirements for high-performance material applications.
References
- 1. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]
Navigating the Spectroscopic Landscape of 2,2-Bis-(4-cyanatophenyl)propane: A Technical Guide
For Immediate Release
[CITY, State] – In the realm of high-performance polymers and advanced materials, a thorough understanding of monomer structure is paramount to predicting and controlling final material properties. 2,2-Bis-(4-cyanatophenyl)propane, a key monomer in the synthesis of cyanate ester resins, presents a unique spectroscopic profile. This technical guide, designed for researchers, scientists, and professionals in drug development and materials science, offers a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this critical compound.
Foundational Principles: The Molecular Blueprint
This compound, also known as bisphenol A dicyanate (BADCy), possesses a distinct molecular architecture that dictates its NMR signature. The molecule's structure, C₁₇H₁₄N₂O₂, features a central isopropylidene bridge connecting two para-substituted phenyl rings, each bearing a cyanate (-OCN) functional group. This inherent symmetry plays a crucial role in simplifying the resulting NMR spectra.
To fully appreciate the spectral data, a foundational understanding of NMR spectroscopy is essential. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For organic compounds like this compound, ¹H and ¹³C NMR are indispensable tools for structural elucidation and purity assessment.
Experimental Protocol: Acquiring High-Fidelity Spectra
The acquisition of high-quality NMR data is a critical first step in any spectroscopic analysis. The following protocol outlines a standardized procedure for the preparation and analysis of this compound samples.
Step-by-Step Methodology for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently agitate the vial to ensure complete dissolution of the solid.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Standardization: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: Place the sample in the NMR spectrometer and proceed with instrument tuning, locking, and shimming to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a this compound sample for NMR analysis.
Spectral Interpretation: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.
-
Aromatic Protons: The protons on the two phenyl rings are chemically equivalent due to the molecule's C₂ symmetry axis. This results in a characteristic AA'BB' spin system, which often appears as two sets of doublets in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The protons ortho to the isopropylidene group will have a different chemical shift from those ortho to the cyanate group.
-
Methyl Protons: The six protons of the two methyl groups in the isopropylidene bridge are also chemically equivalent. They will give rise to a single, sharp singlet in the aliphatic region of the spectrum, generally observed around 1.7 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Doublet | 4H | Aromatic Protons (AA') |
| ~7.0 - 7.5 | Doublet | 4H | Aromatic Protons (BB') |
| ~1.7 | Singlet | 6H | Methyl Protons (-C(CH₃)₂) |
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.
-
Aromatic Carbons: Due to symmetry, the two phenyl rings will show only four distinct signals in the aromatic region (typically 120-160 ppm). These correspond to the two inequivalent protonated aromatic carbons, the carbon attached to the isopropylidene group, and the carbon bearing the cyanate group.
-
Isopropylidene Carbons: The central quaternary carbon of the isopropylidene bridge will appear as a single peak, as will the two equivalent methyl carbons. The quaternary carbon signal is typically found around 40-50 ppm, while the methyl carbons will resonate further upfield.
-
Cyanate Carbon: The carbon of the cyanate group (-OCN) will have a characteristic chemical shift, often in the range of 100-120 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C-OCN |
| ~145 - 155 | C-C(CH₃)₂ |
| ~120 - 130 | Aromatic CH |
| ~115 - 125 | Aromatic CH |
| ~100 - 120 | -OCN |
| ~40 - 50 | -C(CH₃)₂ |
| ~30 - 40 | -C(CH₃)₂ |
Diagram of the Molecular Structure and Key NMR Correlations:
Caption: Molecular structure of this compound with key ¹H and ¹³C NMR signal correlations.
Conclusion: A Powerful Tool for Material Characterization
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation and confirmation of its identity and purity. For scientists and researchers in the field of polymer chemistry and materials science, a comprehensive understanding of these spectroscopic techniques is indispensable for quality control, reaction monitoring, and the rational design of new materials with tailored properties. This guide serves as a foundational resource for the spectroscopic characterization of this important monomer.
An In-Depth Technical Guide to FTIR Characterization of Cyanate Ester Resins: From Monomer to Cured Network
Introduction
Cyanate ester (CE) resins represent a premier class of high-performance thermosetting polymers, indispensable in industries where extreme thermal stability, low dielectric properties, and superior mechanical performance are paramount.[1][2] Applications in aerospace structural components, high-frequency printed circuit boards, and radomes are common.[1] The remarkable properties of these materials are not inherent to the liquid monomer but are developed during a critical curing process. This process is dominated by a thermally-initiated cyclotrimerization reaction, where three cyanate ester functional groups (-O-C≡N) cyclize to form a highly stable, cross-linked triazine ring structure.[3] This transformation from a low-viscosity fluid to a rigid, three-dimensional polycyanurate network is the genesis of the material's performance.
Fourier Transform Infrared (FTIR) spectroscopy stands as the quintessential analytical technique for investigating this curing process. Its power lies in its ability to directly probe the specific molecular vibrations of both the reactant (-O-C≡N) and product (triazine ring) functional groups. This allows for unambiguous, real-time tracking of the chemical transformation, providing a level of insight that is both qualitative and rigorously quantitative. This guide provides a comprehensive framework for leveraging FTIR spectroscopy to characterize the complete lifecycle of cyanate ester resins, from monomer identification to the kinetic analysis of the cured polymeric network.
Part 1: The Vibrational Fingerprint of Cyanate Esters and their Cured Networks
The foundation of any spectroscopic analysis is a thorough understanding of the characteristic absorption bands of the species of interest. The cyanate ester curing reaction provides a textbook example of spectral transformation, where the disappearance of reactant peaks is mirrored by the appearance of product peaks.
The Cyanate Ester Monomer (-O-C≡N)
The defining feature of a cyanate ester monomer in an infrared spectrum is the stretching vibration of the cyanate (-O-C≡N) functional group.
-
Primary Absorption Region: This group gives rise to a very strong and sharp absorption band located in the triple bond region of the spectrum, typically between 2200 and 2300 cm⁻¹ .[3][4][5] The intensity of this peak is a direct consequence of the large change in dipole moment that occurs during the C≡N stretching vibration, making it exceptionally easy to detect even at low concentrations.[6][7]
-
Peak Splitting: It is common for this primary absorption to appear as a doublet or, in some cases, a triplet.[3] This splitting is not an artifact but a valuable structural indicator. It arises from factors such as Fermi resonance with an overtone or combination band, or the presence of different rotational conformers of the cyanate group relative to the aromatic ring to which it is attached. For instance, a doublet with peaks separated by approximately 38 cm⁻¹ is often observed.[3]
The Polycyanurate Network (Triazine Ring)
The cyclotrimerization reaction consumes the cyanate ester groups and creates a new heterocyclic structure: the 1,3,5-triazine ring. The formation of this ring is signaled by the emergence of a new set of characteristic absorption bands.
-
Primary Absorption Bands: The formation of the cured polycyanurate network is definitively confirmed by the appearance of two strong absorption bands:
-
Causality: These absorptions are characteristic of the newly formed covalent bonds within the six-membered triazine ring. Monitoring the growth of these peaks provides a direct measurement of the progress of the polymerization and network formation.[3][9]
Table 1: Key FTIR Absorption Bands for Cyanate Ester Cure Monitoring
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Cyanate Ester (-O-C≡N) | C≡N Stretch | 2230 - 2275 | Reactant: Disappears during cure.[3][8] |
| Triazine Ring | C=N / C-N Stretch | ~1565 | Product: Appears and grows during cure.[3] |
| Triazine Ring | C-N / C=N Stretch | ~1365 | Product: Appears and grows during cure.[8] |
| Aromatic Ring | C-H or C=C Stretch | Varies (e.g., ~1500, ~2900-3100) | Internal Standard: Remains constant for quantitative analysis.[9] |
Visualizing the Chemical Transformation
The cyclotrimerization reaction can be visualized as the conversion of three distinct monomer units into a single, covalently bonded network node.
Caption: The cyclotrimerization of three cyanate ester monomers.
Part 2: Experimental Workflow for Monitoring Cure Kinetics
A robust experimental protocol is the bedrock of reliable kinetic data. The primary objective is to acquire spectra that accurately reflect the chemical state of the resin at discrete time and temperature intervals.
Methodology Rationale: The Power of a Self-Validating System
For kinetic studies, transmission FTIR is the preferred methodology. Its adherence to the Beer-Lambert law over a wide dynamic range makes it ideal for quantification. The key to a trustworthy protocol is to create a self-validating system that minimizes external variables. The in-situ curing of a single sample is the gold standard, as it eliminates the sample-to-sample variability (e.g., thickness, concentration) that can plague ex-situ measurements. This approach ensures that any observed spectral changes are due solely to the chemical reaction.[9]
Experimental Protocol: In-Situ Curing in a KBr Pellet
This method, validated in the literature, involves preparing a single KBr pellet containing the uncured resin and monitoring its spectral evolution over time within a heated FTIR sample compartment.[9][10]
Step-by-Step Methodology:
-
Homogenization: Gently warm the cyanate ester resin to a workable viscosity (e.g., 80-100 °C). If a catalyst is used, ensure it is thoroughly and homogeneously dispersed in the monomer.
-
Sample Preparation: Add a small drop (approx. 5-10 mg) of the liquid resin to ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder.
-
Mixing: Thoroughly grind the mixture in an agate mortar and pestle until a fine, free-flowing, homogenous powder is obtained. The goal is to coat the KBr particles with a thin layer of resin.
-
Pellet Pressing: Transfer the powder to a 13 mm pellet die and press under vacuum at 8-10 tons of pressure for 2-3 minutes to form a transparent or translucent pellet.
-
Initial Spectrum (t=0): Immediately place the pellet in a heated transmission cell within the FTIR spectrometer. Set the cell to the desired isothermal cure temperature (e.g., 180 °C) and acquire the first spectrum as quickly as possible. This serves as the baseline (0% conversion) measurement.
-
Isothermal Monitoring: Collect spectra at regular time intervals (e.g., every 5 minutes) for the duration of the cure. Ensure all spectral acquisition parameters (resolution, number of scans) are kept constant.
-
Data Analysis: Process the collected spectra to calculate the degree of conversion at each time point (detailed in Part 3).
Experimental Workflow Visualization
Caption: Workflow for in-situ FTIR monitoring of cyanate ester curing.
Part 3: Quantitative Analysis - Determining the Degree of Conversion
Qualitative observation is useful, but the true power of FTIR lies in its ability to yield quantitative kinetic data. The degree of conversion (α) of the cyanate ester groups can be precisely calculated from the spectral data.
The Principle of Ratiometric Analysis
To obtain accurate quantitative results, it is crucial to account for any variations in sample thickness or instrument drift. This is achieved by using an internal reference peak—an absorption band that is unaffected by the curing reaction.[9] Aromatic C-H or C=C stretching vibrations are often ideal candidates as the aromatic rings themselves do not participate in the cyclotrimerization. The ratio of the cyanate peak area to the reference peak area provides a normalized value that is independent of sample thickness.
Calculating the Degree of Conversion (α)
The degree of conversion at any given time t, denoted as α(t), is calculated by monitoring the normalized area of the cyanate ester peak relative to its initial value at t=0. The governing equation is:
α(t) = 1 - [ (AOCN(t) / Aref(t)) / (AOCN(0) / Aref(0)) ]
Where:
-
AOCN(t) is the integrated area of the cyanate ester absorption band (~2270 cm⁻¹) at time t.
-
Aref(t) is the integrated area of the internal reference band at time t.
-
AOCN(0) is the initial integrated area of the cyanate ester band at time t=0.
-
Aref(0) is the initial integrated area of the internal reference band at time t=0.
This equation provides a value for α ranging from 0 (completely uncured) to 1 (theoretically complete conversion).
Table 2: Sample Data for Calculation of Degree of Conversion (Isothermal Cure at 180°C)
| Cure Time (min) | AOCN (Abs·cm⁻¹) | Aref (Abs·cm⁻¹) | Normalized AOCN (AOCN/Aref) | Degree of Conversion (α) |
| 0 | 1.52 | 0.85 | 1.788 | 0.00 |
| 10 | 1.18 | 0.85 | 1.388 | 0.22 |
| 20 | 0.89 | 0.85 | 1.047 | 0.41 |
| 30 | 0.64 | 0.85 | 0.753 | 0.58 |
| 60 | 0.25 | 0.85 | 0.294 | 0.84 |
| 90 | 0.11 | 0.85 | 0.129 | 0.93 |
Part 4: Advanced Insights and Troubleshooting
While monitoring the primary curing reaction is the main application, FTIR can provide deeper insights into the material's chemistry.
-
Influence of Co-reactants: Cyanate esters are often blended with epoxy resins to enhance toughness. FTIR is an excellent tool for studying these hybrid systems. One can simultaneously monitor the disappearance of the cyanate peak (~2270 cm⁻¹), the epoxy oxirane ring peak (~915 cm⁻¹), and the appearance of the triazine ring (~1565 cm⁻¹) to unravel the complex, competitive reaction kinetics.[9]
-
Identifying Side Reactions: Under certain conditions, such as exposure to moisture or active hydrogen compounds, side reactions can occur.[11] The formation of carbamate or iminocarbonate structures can be detected by the appearance of new carbonyl (~1700 cm⁻¹) or imine (~1650 cm⁻¹) absorption bands, providing critical information for process optimization and failure analysis.
-
Common Pitfalls & Mitigation:
-
Baseline Correction: Ensure a consistent, multi-point baseline correction is applied to all spectra before peak integration, especially across the broad region of the cyanate ester peak. This is critical for accuracy.
-
Moisture: Cyanate esters can be sensitive to moisture, which can affect cure chemistry.[11] Always use thoroughly dried KBr and handle the uncured resin in a low-humidity environment to ensure the observed kinetics are intrinsic to the cyclotrimerization reaction.
-
Peak Overlap: In complex formulations, the triazine or reference peaks may overlap with other absorptions. Advanced peak fitting or deconvolution software may be necessary to accurately integrate the area of the peak of interest.
-
Conclusion
FTIR spectroscopy is an indispensable and versatile tool for the comprehensive characterization of cyanate ester resins. It provides a direct, molecular-level window into the critical cyclotrimerization reaction that governs the material's final properties. By following robust, self-validating experimental protocols and applying rigorous quantitative analysis, researchers and engineers can accurately determine cure kinetics, optimize processing parameters, ensure product quality, and drive the development of next-generation high-performance materials. This guide provides the fundamental principles and practical methodologies to effectively employ FTIR as a cornerstone of cyanate ester resin analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
An In-depth Technical Guide to the Solubility of 2,2-Bis-(4-cyanatophenyl)propane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Bis-(4-cyanatophenyl)propane, a key monomer in the formulation of high-performance cyanate ester resins. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative data, and offers detailed experimental protocols for solubility determination. The guide aims to be an essential resource for the effective processing and application of this versatile compound.
Introduction: The Significance of this compound
This compound, commonly known as Bisphenol A dicyanate (BPA-Cy), is a cornerstone monomer for the synthesis of polycyanurate networks. These thermosetting polymers are renowned for their exceptional thermal stability, low dielectric constant, and minimal moisture absorption, making them indispensable in the aerospace, electronics, and advanced coatings industries[1]. The processability of BPA-Cy, particularly in formulating prepregs and adhesive systems, is critically dependent on its solubility in a variety of organic solvents. A thorough understanding of its solubility behavior is therefore paramount for optimizing manufacturing processes and ensuring the final properties of the cured material.
This guide provides an in-depth exploration of the solubility of this compound, moving beyond general statements to offer a practical and scientifically grounded resource.
Theoretical Framework: The Science of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like." This adage is scientifically quantified by considering the intermolecular forces between the solute and solvent molecules.
Molecular Structure and Polarity
The molecular structure of this compound, a derivative of Bisphenol A, features a central isopropylidene group flanked by two phenyl rings, each substituted with a cyanate (-OCN) group. This structure imparts a moderate polarity to the molecule. The aromatic rings and the isopropylidene group contribute to its nonpolar character, while the highly polar cyanate groups introduce significant dipole moments. Consequently, its solubility is highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.
Hansen Solubility Parameters (HSP): A Predictive Tool
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Accounting for hydrogen bond formation.
Each compound is characterized by a unique set of these three parameters. The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, greater solubility[2][3].
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its application, particularly in the formulation of solutions for prepreg manufacturing and coatings.
Qualitative and Quantitative Solubility Data
General technical data indicates that this compound is soluble in a range of common organic solvents. A notable quantitative value that appears in several chemical supplier databases is a solubility of 470 g/L in organic solvents at 20 °C [6][7][8]. This high solubility underscores its versatility in processing.
Based on its molecular structure and available data, the solubility of this compound can be categorized by solvent type:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Observations |
| Polar Aprotic Solvents | Acetone, Methyl Ethyl Ketone (MEK), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane | High | These solvents are widely used in the synthesis and processing of cyanate esters. Their polarity and ability to engage in dipole-dipole interactions with the cyanate groups, coupled with their capacity to solvate the aromatic rings, make them excellent solvents for BPA-Cy. Acetone and MEK are particularly common in prepreg formulations[7]. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | While the polar hydroxyl groups can interact with the cyanate functionalities, the strong hydrogen bonding network of the alcohols may be disrupted unfavorably upon dissolution of the relatively large BPA-Cy molecule. Its precursor, Bisphenol A, is soluble in ethanol[9][10]. |
| Nonpolar Aromatic Solvents | Toluene, Xylene | Moderate to Low | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of BPA-Cy. However, their lack of polarity results in weaker interactions with the cyanate groups, limiting overall solubility. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Very Low | The significant difference in polarity between the highly polar cyanate groups and the nonpolar aliphatic solvents leads to poor solvation and consequently, very low solubility. |
Influence of Temperature
As with most solid solutes, the solubility of this compound in organic solvents is expected to increase with temperature. This is because the endothermic process of breaking the crystal lattice of the solute is favored at higher temperatures. For practical applications, such as the preparation of concentrated resin solutions, heating can be an effective method to achieve the desired concentration. However, it is crucial to consider the thermal stability of the monomer and the potential for premature oligomerization or degradation at elevated temperatures, especially in the presence of catalysts[11].
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Visual Method for Rapid Screening
This method is suitable for a quick assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions, vortexing after each addition.
-
Observe if the solid dissolves completely at room temperature.
-
If the solid is not fully dissolved, gently warm the mixture in a water bath and observe any changes in solubility.
-
Record the observations as "soluble," "partially soluble," or "insoluble" at both room temperature and the elevated temperature.
Gravimetric Method for Quantitative Determination
This method provides accurate quantitative solubility data.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of this compound to a scintillation vial to ensure a saturated solution at equilibrium.
-
Pipette a known volume (e.g., 5.0 mL) of the solvent into the vial.
-
Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours. The presence of undissolved solid is crucial.
-
After equilibration, centrifuge the vial to settle the excess solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered solution.
-
Place the evaporation dish in a vacuum oven at a moderate temperature to slowly evaporate the solvent until a constant weight of the dried solid is achieved.
-
Calculate the solubility in g/L or other desired units based on the mass of the dissolved solid and the volume of the solvent used.
The following diagram illustrates the workflow for the gravimetric determination of solubility.
Practical Implications and Formulation Strategies
A comprehensive understanding of the solubility of this compound is crucial for several practical applications:
-
Prepreg Manufacturing: The selection of an appropriate solvent system with high solubility for BPA-Cy is essential for achieving the desired resin content and uniform impregnation of the reinforcing fibers. Solvents like MEK and acetone are often favored due to their volatility, which allows for efficient removal during the drying process.
-
Adhesive and Coating Formulations: High solubility allows for the formulation of high-solid-content adhesives and coatings, which can reduce the emission of volatile organic compounds (VOCs).
-
Blending with other Resins: this compound can be dissolved in other liquid resins, such as epoxies or other cyanate esters, to modify the properties of the final cured product[1]. Miscibility in these systems is a key consideration.
Conclusion
This compound exhibits excellent solubility in a range of polar aprotic solvents, making it a highly processable monomer for high-performance applications. While general solubility data is available, for specific formulation development, a detailed experimental determination of solubility as a function of solvent type and temperature is recommended. The theoretical framework of Hansen Solubility Parameters provides a valuable predictive tool for solvent selection and formulation optimization. This guide serves as a foundational resource for scientists and engineers working with this important class of thermosetting monomers.
References
- 1. Cyanate ester - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 7. download.polympart.ir [download.polympart.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemtec.org [chemtec.org]
An In-depth Technical Guide to Bisphenol A Dicyanate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Bisphenol A dicyanate (BADC), a key monomer in the formulation of high-performance cyanate ester resins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical and physical properties of BADC, its synthesis and polymerization, and its critical role in advanced material applications. We will explore the causality behind its utilization, supported by established scientific principles and methodologies.
Core Molecular and Physical Properties
Bisphenol A dicyanate, systematically named 4,4'-(propane-2,2-diyl)bis(cyanatobenzene), is the foundational monomer for a significant class of thermosetting polymers known as polycyanurates. Its molecular structure, derived from Bisphenol A, imparts a unique combination of thermal stability and mechanical strength to the resulting polymers.
The fundamental properties of Bisphenol A dicyanate are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [1][2][3][4] |
| Molecular Weight | 278.31 g/mol | [1][2][3][4] |
| CAS Number | 1156-51-0 | [1][2][3][4][5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 79-82 °C | [1][2][3] |
| Density | 1.171 g/cm³ | [1] |
These intrinsic properties are the starting point for understanding the processing and performance of BADC-based resins. The crystalline nature and defined melting point are critical parameters for storage and initial processing steps, such as melt casting or solution-based formulations.
Synthesis of Bisphenol A Dicyanate
The primary industrial synthesis of Bisphenol A dicyanate involves the reaction of Bisphenol A with a cyanogen halide, most commonly cyanogen bromide (CNBr) or cyanogen chloride (CNCl), in the presence of a base.[6][7] Triethylamine is a frequently used base that acts as a hydrogen halide scavenger.[6][7][8]
The underlying reaction is a nucleophilic substitution where the phenoxide ions of Bisphenol A attack the electrophilic carbon of the cyanogen halide. The choice of a tertiary amine base like triethylamine is crucial as it avoids the formation of by-products that can occur with stronger bases like sodium hydroxide.
Generalized Laboratory Synthesis Protocol
The following protocol outlines a typical laboratory-scale synthesis of Bisphenol A dicyanate. This procedure is designed to be self-validating through in-process controls and final product characterization.
Materials:
-
Bisphenol A (BPA)
-
Cyanogen bromide (CNBr) or Cyanogen chloride (CNCl)
-
Triethylamine (Et₃N)
-
Anhydrous acetone (or other suitable aprotic solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Distilled water
Experimental Workflow:
Caption: Generalized workflow for the synthesis of Bisphenol A dicyanate.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve Bisphenol A and a stoichiometric excess of triethylamine (typically 2.1 to 2.5 equivalents) in anhydrous acetone.
-
Reaction: In a separate vessel, dissolve cyanogen halide (2 equivalents) in anhydrous acetone. Cool the Bisphenol A solution to between -10 °C and 0 °C in an ice-salt or acetone-dry ice bath. Add the cyanogen halide solution dropwise to the cooled Bisphenol A solution while maintaining the low temperature. The reaction is exothermic, and slow addition is critical to prevent side reactions.
-
Work-up: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature. A precipitate of triethylamine hydrohalide will form. Filter the reaction mixture to remove this salt.
-
Isolation: Pour the filtrate into a beaker of cold, stirred distilled water to precipitate the crude Bisphenol A dicyanate.
-
Purification: Wash the precipitate with a dilute aqueous solution of hydrochloric acid to remove any remaining triethylamine, followed by washing with distilled water until the filtrate is neutral. Dry the resulting white powder under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: The purity and identity of the synthesized Bisphenol A dicyanate should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to verify the formation of the cyanate (-OCN) group, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) to determine the melting point and assess purity.[6][9]
Polymerization: From Monomer to High-Performance Thermoset
Bisphenol A dicyanate undergoes a thermally initiated polycyclotrimerization reaction to form a highly cross-linked polycyanurate network.[10] This reaction involves the cyclization of three cyanate ester groups to form a stable triazine ring. This network structure is the source of the exceptional thermal and mechanical properties of the cured resin.
The polymerization can be accelerated by the addition of catalysts, such as transition metal complexes (e.g., cobalt or copper naphthenates) in combination with active hydrogen co-catalysts like nonylphenol.[8]
Caption: Schematic of the cyclotrimerization of cyanate esters to form a triazine ring.
The curing process is typically carried out at elevated temperatures, often in a multi-step cycle to manage the exotherm and ensure complete conversion. A typical cure schedule might involve initial heating to a moderate temperature (e.g., 180 °C) to gel the resin, followed by a post-cure at a higher temperature (e.g., 250 °C) to complete the cross-linking and achieve the final properties.[6]
Applications and Relevance
The unique properties of polycyanurate resins derived from Bisphenol A dicyanate make them suitable for a range of demanding applications.
-
Aerospace and Defense: Due to their high thermal stability, low moisture absorption, and excellent dielectric properties, BADC-based resins are used in the manufacturing of composite materials for aircraft and spacecraft components, as well as in high-frequency printed circuit boards (PCBs) for radar and communication systems.[11]
-
Electronics: The low dielectric constant and loss tangent of these materials are highly advantageous for high-speed digital and radio frequency applications, where signal integrity is paramount.[2][11]
-
Industrial and Automotive: The high-temperature performance and chemical resistance of these resins lead to their use in structural adhesives, coatings, and composite tooling.
Relevance to Drug Development Professionals
While not a direct therapeutic agent, the high-performance materials derived from Bisphenol A dicyanate have relevance in the broader drug development landscape:
-
Analytical Instrumentation: The stability and inertness of BADC-based composites make them suitable for components in high-performance liquid chromatography (HPLC) systems, mass spectrometers, and other analytical equipment where chemical resistance and dimensional stability are critical.
-
Lab-on-a-Chip and Microfluidics: The potential to fabricate robust and chemically resistant microfluidic devices for high-throughput screening and diagnostic applications is an area of interest.
-
Specialized Packaging and Delivery Systems: For certain drug formulations that are sensitive to environmental factors, advanced packaging solutions utilizing the low permeability and high stability of these materials could be explored, although this remains a niche application.
It is important to note that while the cured polycyanurate resin is generally stable and inert, handling of the uncured Bisphenol A dicyanate monomer requires appropriate safety precautions, including the use of personal protective equipment and adequate ventilation, as it can be harmful if inhaled or swallowed.[3][5]
Conclusion
Bisphenol A dicyanate is a cornerstone monomer for a class of high-performance thermosetting resins. Its well-defined molecular structure gives rise to polymers with exceptional thermal stability, mechanical integrity, and desirable dielectric properties. A thorough understanding of its synthesis, polymerization chemistry, and material properties is essential for its effective application in advanced technologies, from aerospace engineering to specialized uses within the scientific and drug development communities. The methodologies for its synthesis and polymerization are robust and can be validated through standard analytical techniques, ensuring the production of high-purity monomer and high-quality cured resins.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. haihangchem.com [haihangchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester | Academic Journals and Conferences [science2016.lp.edu.ua]
- 7. CN1629137A - Preparation method of bisphenol A cyanate ester - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dakenchem.com [dakenchem.com]
An In-depth Technical Guide to the Health and Safety of 2,2-Bis-(4-cyanatophenyl)propane
This guide provides a comprehensive overview of the health and safety considerations for 2,2-Bis-(4-cyanatophenyl)propane (CAS 1156-51-0), a cyanate ester monomer widely utilized in the synthesis of high-performance polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this compound, offering in-depth technical information and actionable protocols to ensure a safe laboratory environment.
Section 1: Compound Identification and Hazard Classification
1.1 Chemical Identity
-
Chemical Name: this compound[3]
-
Synonyms: Bisphenol A dicyanate, 4,4'-Isopropylidenediphenyl dicyanate[1][4][5][6]
-
Appearance: White to almost white powder or crystal.[1][2][5][7]
1.2 GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[3] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment (Long-Term) | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4][7] |
Section 2: Toxicological Profile and Health Effects
The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact. Understanding the potential health effects is crucial for implementing appropriate safety measures.
2.1 Acute Effects:
-
Inhalation: Inhalation of dust or fumes may cause respiratory tract irritation.[3] Symptoms can include coughing and shortness of breath. In case of inhalation, the individual should be moved to fresh air.[4]
-
Skin Contact: Direct contact can cause skin irritation and may lead to an allergic skin reaction (skin sensitization).[3][4][7] It is harmful if absorbed through the skin.[3]
-
Eye Contact: The compound causes serious eye irritation.[3] Symptoms may include redness, pain, and watering.
-
Ingestion: Ingestion is harmful and may cause adverse health effects.[3][8]
2.2 Chronic Effects:
Currently, there is limited data available on the long-term health effects of chronic exposure to this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure risk.
3.1 Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]
-
Local exhaust ventilation should be used at sources of dust generation.
-
An eyewash station and safety shower should be readily accessible in the work area.[9]
3.2 Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential for anyone handling this compound. The following diagram illustrates the correct sequence for donning and doffing PPE.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4][9]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[4][9]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[4]
3.3 Handling Procedures:
-
Avoid generating dust.[3] Use dry clean-up procedures such as a vacuum with a HEPA filter; do not use compressed air for cleaning.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][9]
-
Wash hands thoroughly with soap and water after handling.[3][9]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4][7]
3.4 Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials.
-
Store locked up.[3]
Section 4: Emergency Procedures and First Aid
Prompt and appropriate action is critical in the event of an emergency.
4.1 First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
4.2 Fire and Explosion Hazards:
-
This compound is not considered a significant fire risk; however, containers may burn.[3] It is a combustible solid.[8]
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher that may be used.[3]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10] Cool fire-exposed containers with water spray from a protected location.[3]
4.3 Accidental Release Measures:
In the event of a spill, the following workflow should be initiated.
Caption: Step-by-step workflow for responding to a chemical spill.
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[3]
-
Environmental Precautions: Prevent the spillage from entering drains, sewers, or watercourses.[3]
-
Containment and Cleaning: For minor spills, clean up immediately using dry procedures to avoid generating dust.[3] For major spills, clear the area and move upwind.[3] Collect the spilled material and place it in a labeled, sealable container for disposal.[3]
Section 5: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3][4] Contaminated packaging should be treated as the product itself.
Section 6: Ecological Information
This compound is very toxic to aquatic life with long-lasting effects.[3][4][7] Release into the environment should be avoided.[4][7]
Ecotoxicity Data:
| Organism | Test | Result | Duration |
| Daphnia magna | EC50 | 0.009 mg/L | 48 h[4] |
| Pseudokirchneriella subcapitata | EC50 | 0.003 mg/L | 72 h[4] |
References
- 1. CAS 1156-51-0: Biscyanatophenylpropane | CymitQuimica [cymitquimica.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | TCI AMERICA [tcichemicals.com]
- 6. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. conro.com [conro.com]
Methodological & Application
Application Notes and Protocols for Curing Kinetics of 2,2-Bis-(4-cyanatophenyl)propane Resins
Introduction: The Significance of Curing Kinetics in High-Performance Resins
2,2-Bis-(4-cyanatophenyl)propane, commonly referred to as Bisphenol A dicyanate (BADCy), is a cornerstone monomer in the formulation of high-performance cyanate ester resins.[1] These thermosetting polymers are renowned for their exceptional thermal stability, with glass transition temperatures often exceeding 250°C, coupled with low moisture absorption and excellent dimensional stability.[2] Such properties make them indispensable in demanding applications, including aerospace composites, electronic substrates, and advanced adhesives.[1] The remarkable performance of BADCy-based materials is contingent on the formation of a highly cross-linked polycyanurate network through a thermally initiated cyclotrimerization reaction.[1][2]
A thorough understanding of the curing kinetics of BADCy resins is paramount for researchers, scientists, and drug development professionals. It enables the precise control of the curing process, which in turn dictates the final properties of the material. By studying the rate and extent of the curing reaction as a function of time and temperature, one can optimize processing cycles, minimize residual stresses, and ensure the desired performance characteristics of the final product.[3] This application note provides a comprehensive guide to the experimental techniques and analytical models used to characterize the curing kinetics of BADCy resins.
The Chemistry of Curing: From Monomer to Network
The curing of BADCy resins primarily involves the cyclotrimerization of the cyanate ester functional groups (-O-C≡N) to form a network of thermally stable triazine rings.[1][4] This addition polymerization reaction proceeds without the generation of volatile byproducts, which is a significant advantage in producing void-free components.[4]
The reaction can be initiated thermally, typically at temperatures ranging from 150°C to 250°C.[1] However, to reduce processing temperatures and accelerate the curing process, catalysts are often employed.[5] Transition metal complexes, such as cobalt (III) acetylacetonate, are effective catalysts that can lower the curing temperature by 30-50°C.[1] The addition of catalysts not only reduces energy consumption but can also enhance the mechanical properties of the cured resin by minimizing residual thermal stresses.[6][7]
Experimental Protocols for Characterizing Curing Kinetics
A multi-faceted experimental approach is essential for a comprehensive understanding of the curing kinetics of BADCy resins. The following sections detail the protocols for the most commonly employed techniques: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry.
Differential Scanning Calorimetry (DSC): Probing the Exothermic Reaction
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[8] For thermosetting resins like BADCy, the curing process is an exothermic reaction, and DSC can be used to quantify the heat released, which is directly proportional to the extent of the reaction.[9][10]
Protocol for Non-Isothermal DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured BADCy resin into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing exotherm is complete (e.g., 350°C). This is performed to determine the total heat of reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.
-
Protocol for Isothermal DSC Analysis:
-
Sample Preparation: As described for non-isothermal analysis.
-
Instrument Setup: As described for non-isothermal analysis.
-
Thermal Program:
-
Equilibrate the sample at a low temperature.
-
Rapidly ramp the temperature to the desired isothermal curing temperature (e.g., 160°C, 180°C, 200°C).
-
Hold the sample at the isothermal temperature until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of cure (dα/dt) is proportional to the heat flow (dH/dt).
-
The degree of cure (α) at any time (t) is the ratio of the heat evolved up to that time to the total heat of reaction.
-
These DSC protocols are guided by principles outlined in standards such as ASTM D3418 for determining the transition temperatures and enthalpies of polymers.[11][12][13]
Workflow for DSC Analysis of BADCy Curing
Caption: Workflow for DSC analysis of BADCy resin curing.
Fourier-Transform Infrared Spectroscopy (FTIR): Monitoring Functional Group Conversion
FTIR spectroscopy is a valuable technique for monitoring the curing of BADCy resins by directly observing the changes in the chemical structure.[14][15] The disappearance of the characteristic absorption band of the cyanate ester group (-O-C≡N) and the appearance of the triazine ring absorption bands can be quantitatively correlated to the degree of cure.[4]
Protocol for In-Situ FTIR Cure Monitoring:
-
Sample Preparation: A small amount of the uncured BADCy resin is placed between two potassium bromide (KBr) pellets or on an attenuated total reflectance (ATR) crystal.[14]
-
Instrument Setup: The sample is placed in a heated transmission or ATR cell within the FTIR spectrometer.
-
Data Acquisition: Spectra are collected at regular intervals as the sample is heated according to a predefined temperature program (isothermal or non-isothermal).
-
Data Analysis:
-
Identify the characteristic absorption peak of the cyanate group, typically in the range of 2200-2300 cm⁻¹.[4]
-
Identify a reference peak that does not change during the curing process (e.g., a C-H stretching vibration).
-
The degree of cure (α) can be calculated from the change in the absorbance of the cyanate peak relative to the reference peak.[14]
-
FTIR Spectral Changes During BADCy Curing
Caption: FTIR spectral changes during the curing of BADCy resin.
Rheometry: Tracking Viscoelastic Changes
Rheometry is used to study the flow and deformation of materials. During the curing of a thermoset resin, the material transforms from a low-viscosity liquid to a solid, cross-linked network.[16] Rheological measurements can precisely determine key events in the curing process, such as gelation and vitrification.[16]
Protocol for Rheological Analysis of Curing:
-
Sample Preparation: A small amount of the uncured resin is placed between the parallel plates of the rheometer.
-
Instrument Setup: The gap between the plates is set to a specified distance (e.g., 1 mm).
-
Measurement Mode:
-
Isothermal Time Sweep: The sample is quickly heated to the desired cure temperature, and the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time. The gel point is often identified as the crossover point where G' = G''.
-
Temperature Ramp: The sample is heated at a constant rate, and the viscoelastic properties are monitored as a function of temperature.
-
-
Data Analysis:
Kinetic Modeling: From Data to Prediction
The experimental data obtained from DSC, FTIR, and rheometry can be used to develop kinetic models that describe the curing process mathematically. These models are invaluable for predicting the curing behavior under different processing conditions.
Model-Free Kinetics
Model-free isoconversional methods are powerful for determining the activation energy (Ea) of the curing reaction as a function of the degree of cure, without assuming a specific reaction model.[17][18] This approach is particularly useful for complex reactions where the mechanism may change as the cure progresses.
Model-Based Kinetics
Model-based approaches assume a specific mathematical function to describe the reaction rate. A commonly used model for thermoset curing is the Kamal-Sourour model, which accounts for both autocatalytic and n-th order reaction kinetics.[19][20]
The general form of the rate equation is: dα/dt = k(T) * f(α)
where:
-
dα/dt is the rate of cure
-
k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation)
-
f(α) is the reaction model
The autocatalytic model is often expressed as: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
where k₁, k₂, m, and n are constants determined by fitting the experimental data.[21]
Summary of Key Kinetic Parameters
The following table summarizes the typical kinetic parameters that are determined from the analysis of BADCy resin curing.
| Parameter | Symbol | Description | Typical Determination Method |
| Total Heat of Reaction | ΔH_total | The total amount of heat released during the complete curing reaction. | Non-isothermal DSC |
| Degree of Cure | α | The extent of the curing reaction, ranging from 0 (uncured) to 1 (fully cured). | DSC, FTIR |
| Rate of Cure | dα/dt | The speed at which the curing reaction proceeds. | Isothermal DSC |
| Activation Energy | Eₐ | The minimum amount of energy required to initiate the curing reaction. | Model-free or model-based analysis of DSC data |
| Reaction Order | m, n | Empirical constants in model-based kinetic equations that describe the reaction mechanism. | Model-based analysis of DSC data |
| Gel Time | t_gel | The time at which the resin begins to form an infinite network. | Rheometry |
Conclusion: A Pathway to Optimized Material Performance
The comprehensive characterization of the curing kinetics of this compound resins is a critical step in the development and processing of high-performance materials. By employing a combination of analytical techniques such as DSC, FTIR, and rheometry, and by applying appropriate kinetic models, researchers and scientists can gain a deep understanding of the curing process. This knowledge enables the precise control of the material's final properties, ensuring reliability and optimal performance in its intended application. The protocols and methodologies outlined in this application note provide a robust framework for conducting such investigations, paving the way for advancements in the field of thermosetting polymers.
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 1156-51-0 [smolecule.com]
- 3. Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. exosupplies.co.uk [exosupplies.co.uk]
- 6. The Catalytic Curing Reaction and Mechanical Properties of a New Composite Resin Matrix Material for Rocket Fuel Storage Tanks [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. matestlabs.com [matestlabs.com]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. shimadzu.com [shimadzu.com]
- 16. Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification - Polymer Innovation Blog [polymerinnovationblog.com]
- 17. Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. ecm-academics.plymouth.ac.uk [ecm-academics.plymouth.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
Polymerization of 2,2-Bis-(4-cyanatophenyl)propane for high-performance composites
Application Note & Protocol
Title: High-Performance Polycyanurate Composites via Polymerization of 2,2-Bis-(4-cyanatophenyl)propane (BACP)
Abstract: this compound (BACP), also commonly known as Bisphenol A Dicyanate (BADCy), is a cornerstone monomer for a class of high-performance thermosetting polymers known as polycyanurates.[1] Through a thermally induced cyclotrimerization reaction, BACP monomers form a densely cross-linked network characterized by highly stable triazine rings.[1][2] The resulting polycyanurate thermosets exhibit an exceptional combination of properties, including very high glass transition temperatures (Tg), excellent thermal and dimensional stability, low moisture absorption, superior dielectric performance, and robust mechanical strength.[2][3] These attributes make BACP-based resins indispensable as matrix materials for advanced composites in demanding sectors such as aerospace, satellite systems, and high-frequency electronics.[2] This document provides a comprehensive guide to the polymerization chemistry of BACP, detailed protocols for the fabrication of fiber-reinforced composites, and methodologies for the characterization of the cured network.
The Chemistry of BACP Polymerization: Cyclotrimerization
The polymerization of BACP is not a chain-growth or step-growth reaction in the traditional sense, but rather a network-forming cycloaddition. The fundamental reaction is the cyclotrimerization of the cyanate ester functional groups (-O-C≡N) to form a six-membered triazine ring.[1] This reaction can be initiated thermally at elevated temperatures or catalyzed to proceed at lower temperatures.[3] The resulting triazine ring is an extremely stable aromatic structure that serves as the cross-linking point, creating a rigid, three-dimensional polycyanurate network.
The uncatalyzed thermal polymerization typically requires high temperatures, which can lead to a rapid and highly exothermic reaction that is difficult to control.[4][5] For this reason, catalysts are often employed to moderate the curing profile. Common catalysts include metal coordination compounds such as metal acetylacetonates or octoates, often used in conjunction with a co-catalyst like nonylphenol.[6] The high degree of aromaticity in both the BACP backbone and the newly formed triazine rings is the primary reason for the material's outstanding thermal stability and mechanical rigidity.[6] However, this same rigidity contributes to the inherent brittleness of the unmodified homopolymer network.[6]
Caption: BACP polymerization via cyclotrimerization.
Material Properties and Characteristics
A thorough understanding of both the monomer and the resulting cured polymer is critical for successful application development.
Table 1: Properties of this compound (BACP) Monomer
| Property | Value | Source(s) |
| CAS Number | 1156-51-0 | [7][8] |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [3][9] |
| Molecular Weight | 278.31 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [3][9] |
| Melting Point | ~80 °C (176 °F) | [2][7] |
| Purity | >98.0% | [9] |
Table 2: Typical Properties of Cured BACP Polycyanurate Network
| Property | Typical Value | Source(s) |
| Glass Transition Temp. (Tg) | >250 °C (can reach 296 °C) | [2][10] |
| Thermal Decomposition (Td, 5%) | ~400 - 412 °C | [11] |
| Char Yield (at 600-800 °C, N₂) | ~70 - 82.6% | [5][11] |
| Flexural Modulus | High, dependent on reinforcement | [5] |
| Moisture Absorption | Low | [2][4] |
| Dielectric Constant | Low (excellent insulator) | [1][2][4] |
Protocol: Fabrication of a BACP/Carbon Fiber Composite Laminate
This section details a standard laboratory procedure for creating a high-performance composite laminate using BACP resin and plain-weave carbon fiber fabric via a wet layup and compression molding technique.
Workflow Overview
Caption: Experimental workflow for BACP composite fabrication.
Part A: Resin Preparation and Degassing
-
Rationale: BACP is a solid at room temperature and must be melted to a low-viscosity liquid for fiber impregnation. Entrapped air or volatiles can create voids in the final composite, compromising mechanical properties. Degassing is a critical step to remove them.
-
Place a calculated amount of BACP powder into a suitable container (e.g., a glass beaker).
-
Heat the BACP in a vacuum oven to 100-120°C until fully melted.
-
Once molten, apply a vacuum of ~28-30 inHg to the oven. The resin will bubble as dissolved gases are removed.
-
Hold under vacuum until bubbling subsides (typically 15-30 minutes).
-
Release the vacuum and maintain the resin at a processing temperature of ~100°C to prevent re-solidification.
Part B: Prepreg Fabrication (Wet Layup)
-
Rationale: This step ensures thorough wetting and impregnation of the reinforcing fibers with the resin matrix, which is essential for load transfer and overall composite strength.
-
Cut the carbon fiber fabric to the desired dimensions for your mold.
-
Place a sheet of release film on a flat, clean surface.
-
Place the first ply of carbon fabric onto the release film.
-
Pour a portion of the hot, degassed BACP resin onto the fabric.
-
Using a squeegee, work the resin into the fabric until it is fully saturated. Ensure there are no dry spots.
-
Place the next ply of fabric on top and repeat the impregnation process. Continue for the desired number of plies.
-
The target resin content for high-performance composites is typically 30-40% by weight.[5]
Part C: Curing and Post-Curing Cycle
-
Rationale: A multi-stage curing cycle is crucial for managing the highly exothermic reaction of BACP.[4][5] A low-temperature "precure" or "gelation" stage allows the resin to gel slowly, followed by a high-temperature "post-cure" to drive the cross-linking reaction to completion and achieve maximum Tg and performance.[12][13] The slow ramp rates prevent thermal overshoot from the exotherm.[4]
-
Mold Preparation: Prepare a compression mold with a suitable release agent.
-
Layup: Carefully place the stack of impregnated fabric (prepreg) into the mold.
-
Molding: Place the mold in a hydraulic press preheated to the initial cure temperature. Apply contact pressure.
-
Curing Program:
-
Cool Down: Cool the mold slowly under pressure to below 60°C before demolding to minimize residual thermal stresses.
Quality Control & Characterization Protocols
To ensure a successful cure and validate the final material properties, the following characterization techniques are essential.
Protocol 4.1: Monitoring Cure Behavior with Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset of cure, peak exotherm temperature, and total heat of reaction (ΔH) of the uncured resin. It can also be used to verify the glass transition temperature (Tg) of the cured part.[4]
-
Methodology (Uncured Resin):
-
Hermetically seal 5-10 mg of liquid BACP resin in a T-zero aluminum DSC pan.
-
Place the sample in the DSC cell alongside an empty reference pan.
-
Heat the sample from room temperature to 375°C at a heating rate of 10°C/min under a nitrogen atmosphere.[4]
-
The resulting exothermic peak is analyzed to determine the curing characteristics. A large, sharp exotherm indicates a rapid reaction.[4]
-
-
Methodology (Cured Sample):
-
Place a small sample (5-10 mg) of the cured composite into a DSC pan.
-
Perform a heat-cool-heat cycle, for example, from 40°C to 350°C at 10°C/min.[4]
-
The Tg is observed as a step-change in the heat flow curve on the second heating ramp. A lack of any residual exotherm indicates a complete cure.
-
Protocol 4.2: Verifying Cure with Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To chemically track the polymerization by monitoring the disappearance of the cyanate functional group and the appearance of the triazine ring.[5][14]
-
Methodology:
-
Acquire an FTIR spectrum of the uncured liquid BACP resin.
-
Acquire a spectrum of the fully cured polymer (e.g., using an ATR attachment).
-
Analysis: Monitor the characteristic peak for the -O-C≡N stretch at ~2230-2270 cm⁻¹. This peak should be absent or significantly diminished in the fully cured sample. Concurrently, look for the emergence of peaks corresponding to the triazine ring formation at ~1560 cm⁻¹ and ~1360 cm⁻¹.
-
Protocol 4.3: Assessing Thermomechanical Performance with Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the glass transition temperature (Tg) and the storage modulus (a measure of stiffness) of the cured composite as a function of temperature.[5]
-
Methodology:
-
Prepare a rectangular specimen of the cured composite (e.g., 50mm x 10mm x 2mm).
-
Mount the specimen in the DMA using a suitable clamp (e.g., three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Heat the sample at a controlled rate (e.g., 3-5°C/min) through the expected transition range.
-
The Tg can be identified as the peak of the tan δ curve or the onset of the drop in the storage modulus (E').
-
Applications and Advanced Insights
The unique properties of BACP-based polycyanurates make them the material of choice for applications where thermal and dimensional stability are paramount.
-
Aerospace: Fiber-reinforced BACP composites are used for satellite structures, space telescope components, and other aerospace systems due to their light weight, high stiffness, and stability in the harsh environment of space.[3]
-
Electronics: With a low dielectric constant and low loss tangent, BACP resins are ideal for high-frequency printed circuit boards (PCBs), semiconductor encapsulation, and radomes.[2][3]
-
Formulation Strategies: To overcome the inherent brittleness of the BACP homopolymer, it is often blended with other polymers. Co-curing with epoxy resins can improve toughness, while blending with thermoplastics like polyethersulfone (PES) or polyetherimide (PEI) can also significantly enhance fracture resistance.[6]
-
Nanocomposites: The incorporation of nanoparticles represents a significant area of research. Adding silica nanoparticles can improve mechanical properties, while boron carbide nanoparticles have been shown to further enhance the thermal stability of the composite.[3]
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 3. Buy this compound | 1156-51-0 [smolecule.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. High temperature cyanate ester/carbon fiber composite with high ILSS based on synthesized 2,2'-bis (4-cyanatophenyl)propane resin [jstc.iust.ac.ir]
- 6. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | FB33798 [biosynth.com]
- 8. This compound | 1156-51-0 [chemicalbook.com]
- 9. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. researchgate.net [researchgate.net]
- 12. www-eng.lbl.gov [www-eng.lbl.gov]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,2-Bis-(4-cyanatophenyl)propane in Aerospace-Grade Composites
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers and materials scientists on the utilization of 2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A Dicyanate (BADCy), in the formulation and manufacturing of high-performance, aerospace-grade composites. This document details the underlying chemistry, provides validated, step-by-step protocols for monomer synthesis and composite fabrication via Vacuum Assisted Resin Transfer Molding (VARTM), and outlines a rigorous characterization plan based on established industry standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot processes effectively.
Introduction: The Imperative for Advanced Materials in Aerospace
The aerospace industry's relentless pursuit of lighter, stronger, and more durable materials has led to the adoption of advanced polymer matrix composites.[1] While epoxy resins have been a mainstay, the extreme operational environments of modern aircraft and spacecraft—encompassing wide thermal cycles, radiation exposure, and the vacuum of space—demand materials with superior performance characteristics.[1][2] Polycyanurate resins, derived from cyanate ester monomers like this compound (BADCy), have emerged as a premier choice for these demanding applications.[3][4]
Compared to traditional high-performance epoxies, polycyanurate networks formed from BADCy offer a superior combination of properties:
-
High Thermal Stability: With glass transition temperatures (Tg) often exceeding 250°C, these materials retain their mechanical integrity at elevated operational temperatures.[4]
-
Excellent Dielectric Performance: The symmetric triazine rings formed during curing result in a non-polar network, yielding low dielectric constants (ε) and loss tangents (tan δ), which are critical for applications like radomes and satellite communication components.[5][6]
-
Low Moisture Absorption: Polycyanurates exhibit significantly lower water uptake compared to epoxies, which is crucial for maintaining dimensional stability and mechanical properties in humid environments and preventing outgassing in a vacuum.[3][4][7]
-
Reduced Microcracking: The inherent toughness of the polycyanurate matrix, often blended with other resins, provides enhanced resistance to microcracking during thermal cycling.[8]
This guide is structured to provide both the foundational knowledge and the practical protocols necessary to successfully work with BADCy-based resin systems, from monomer synthesis to the characterization of the final composite laminate.
The Chemistry of this compound (BADCy)
Monomer Structure and Synthesis
BADCy is a cyanate ester monomer synthesized from the reaction of Bisphenol A with cyanogen bromide in the presence of a base, typically a tertiary amine like triethylamine.[9] The reaction involves the conversion of the hydroxyl groups of Bisphenol A into cyanate ester functional groups (-O-C≡N).
Caption: Synthesis of BADCy from Bisphenol A and Cyanogen Bromide.
Polymerization: Polycyclotrimerization
The thermoset network of polycyanurate is formed through a thermally initiated addition polymerization reaction known as polycyclotrimerization.[9] Three cyanate ester groups cyclize to form a highly stable, six-membered triazine ring. This process can be accelerated by catalysts, such as transition metal complexes (e.g., cobalt or copper acetylacetonate), which can lower the curing temperature.[9][10] The resulting cross-linked network is what imparts the exceptional thermomechanical properties to the final material.[11]
Caption: Polycyclotrimerization of cyanate esters to form a triazine network.
Protocols and Methodologies
Protocol: Synthesis of this compound (BADCy)
This protocol describes a laboratory-scale synthesis of BADCy. CAUTION: Cyanogen bromide is highly toxic and corrosive.[12][13] This synthesis must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
4,4'-isopropylidenediphenol (Bisphenol A): 2.00 mol
-
Cyanogen Bromide (BrCN): 4.20 mol
-
Triethylamine (TEA): 4.02 mol
-
Acetone (anhydrous): 1,100 ml
-
Deionized Water: ~6 L
-
Dichloromethane (DCM)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, dissolve 456.60 g (2.00 mol) of Bisphenol A and 444.91 g (4.20 mol) of cyanogen bromide in 1,100 ml of acetone.[14]
-
Cooling: Purge the flask with nitrogen and cool the stirred solution to -5°C using an ice/salt bath.
-
Base Addition: Slowly add 406.82 g (4.02 mol) of triethylamine dropwise via the addition funnel over 60 minutes.[14] Causality: The slow, dropwise addition is critical to control the exothermic reaction and maintain the temperature between -5 and -3°C, which prevents unwanted side reactions and ensures high yield.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at -5 to -3°C for an additional 25 minutes to ensure the reaction goes to completion.[14]
-
Precipitation: Pour the reaction mixture into 5.685 liters of deionized water to precipitate the crude BADCy product.
-
Purification:
-
Filter the crude product.
-
Dissolve the solid in dichloromethane (DCM).
-
Wash the DCM solution with deionized water to remove triethylammonium bromide salt.
-
Dry the DCM solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.[15]
-
-
Drying & Characterization: Dry the resulting light tan crystalline solid under vacuum. The yield should be approximately 98%.[15] Confirm the structure via FT-IR spectroscopy by observing the appearance of the cyanate peak (~2270 cm⁻¹) and the disappearance of the phenolic hydroxyl peak (~3300 cm⁻¹).[10][15]
Protocol: Composite Fabrication via Vacuum Assisted Resin Transfer Molding (VARTM)
This protocol outlines the fabrication of a carbon fiber reinforced polycyanurate laminate.
Materials & Equipment:
-
BADCy-based resin system (e.g., pre-catalyzed BADCy or a blend with tougheners).
-
Carbon fiber fabric (e.g., T800 grade).[16]
-
One-sided mold tool with release agent applied.
-
Peel ply, flow distribution medium.
-
Vacuum bagging materials (bagging film, sealant tape).
-
Resin infusion lines and vacuum port.
-
Vacuum pump and resin catch pot.
-
Programmable oven or autoclave.
Procedure:
-
Mold Preparation: Thoroughly clean the mold surface and apply a suitable high-temperature mold release agent.[9]
-
Fiber Layup: Cut the carbon fiber fabric to the desired dimensions and stack the plies onto the mold surface in the specified orientation.
-
Bagging Setup:
-
Place a layer of peel ply over the entire fiber preform.[9]
-
Position the flow distribution medium over the peel ply, leaving a gap around the perimeter.
-
Place the resin inlet spiral tubing at one end and the vacuum port at the opposite end.
-
Apply sealant tape around the perimeter of the mold and place the vacuum bag over the entire assembly, ensuring a tight seal.[7]
-
-
Leak Check: Connect the vacuum port to the vacuum pump and draw a full vacuum. Monitor the vacuum level for at least 30 minutes to ensure there are no leaks in the bag. A leak-free seal is paramount for a void-free composite.
-
Resin Preparation & Infusion:
-
Degas the BADCy resin system by placing it in a vacuum chamber until bubbling subsides.
-
Gently heat the resin to the recommended injection temperature (e.g., 70°C) to reduce its viscosity.[16][17] Causality: Lowering the viscosity is essential to ensure complete and uniform impregnation of the fiber preform before the resin begins to gel.[18]
-
Submerge the resin inlet line into the heated resin and open the line to allow the vacuum to draw the resin into the mold.
-
Monitor the resin flow front, ensuring it progresses evenly across the part. Clamp the inlet line once the preform is fully saturated and a small amount of resin has entered the catch pot.[7]
-
-
Curing: Transfer the entire assembly to a programmable oven or autoclave. Execute a multi-stage cure cycle. A typical cycle for a BADCy system suitable for RTM is:
-
Post-Cure: Ramp to 220°C and hold for 4 hours.[16][17] Causality: The multi-stage cure is designed to manage the exothermic reaction. The initial low-temperature holds allow the resin to flow and consolidate before gelation, while the subsequent higher temperature stages ensure the full cross-linking of the triazine network, maximizing the glass transition temperature and mechanical properties.[16]
-
Demolding: Once the cure cycle is complete, allow the part to cool slowly to room temperature before demolding to minimize residual thermal stresses.
Material Characterization
A comprehensive characterization of both the neat cured resin and the final composite part is essential to validate its performance for aerospace applications. The following table outlines key properties and the corresponding ASTM International standard test methods.
| Property | Test Method | Description |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | ASTM D7028[17][19][20] | Determines Tg using Dynamic Mechanical Analysis (DMA), which is critical for defining the material's upper service temperature. |
| Mechanical Properties | ||
| Tensile Strength & Modulus | ASTM D3039/D3039M[1][16][21] | Measures the in-plane tensile properties of the composite laminate, indicating its strength and stiffness under tension. |
| Flexural Strength & Modulus | ASTM D790[14][22][23] | Determines the material's behavior under a bending load, a common stress state in structural components. |
| Electrical Properties | ||
| Dielectric Constant & Loss | ASTM D150[24][25] | Measures the AC loss characteristics and permittivity, which are crucial for radomes and other electronic applications. |
| Physical Properties | ||
| Water Absorption | ASTM D570[8][26] | Quantifies the amount of moisture a material will absorb upon immersion, which relates to its dimensional and environmental stability. |
Typical Properties of BADCy-Based Composites
The following table summarizes typical performance data for a high-performance carbon fiber (e.g., T800) reinforced composite with a BADCy-based polycyanurate matrix.
| Property | Typical Value Range | Significance in Aerospace |
| Glass Transition Temperature (Tg) | 280 - 300 °C[16][17] | High service temperature capability for components near engines or experiencing aerodynamic heating. |
| Tensile Strength | > 1500 MPa | High strength-to-weight ratio for primary and secondary structural components. |
| Flexural Modulus | > 120 GPa | High stiffness ensures dimensional stability for structures like satellite buses and optical benches.[15] |
| Dielectric Constant (@ 10 GHz) | 2.6 - 3.2[5] | Low signal loss and high transparency to radar frequencies for radomes and antennas. |
| Water Absorption (24hr) | < 0.6%[4] | Minimizes property degradation in humid conditions and prevents outgassing in space.[3][19] |
| Heat Decomposition Temp. | > 415 °C[16][17] | Excellent thermal stability under extreme temperature excursions. |
Safety and Handling
Working with cyanate ester resins and their precursors requires strict adherence to safety protocols.
-
Monomer & Reagents:
-
Cyanogen Bromide (BrCN): Highly toxic, corrosive, and reacts with water to form flammable gas.[12][13] It is fatal if swallowed, inhaled, or in contact with skin. Always handle in a certified chemical fume hood with full PPE, including chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[12][27] An emergency shower and eyewash station must be immediately accessible.[12]
-
This compound (BADCy): Harmful if swallowed, in contact with skin, or inhaled.[28] May cause skin and respiratory irritation and allergic skin reactions.[28] Avoid generating dust. Use in a well-ventilated area and wear appropriate PPE.[28]
-
-
Resin Systems: Uncured cyanate ester resins can cause skin and eye irritation. Wear nitrile gloves and safety glasses. Avoid inhalation of vapors, especially when heating the resin for infusion.
-
Waste Disposal: All chemical waste, including residual monomers and uncured resin, must be disposed of as hazardous waste according to local, state, and federal regulations.
Conclusion
Composites derived from this compound represent a significant advancement in materials science, offering a unique combination of thermal stability, dielectric performance, and environmental resistance that is unmatched by many conventional thermosets. Their successful implementation in critical aerospace structures, from satellite components to radomes, is a testament to these superior properties.[15][19][29] By understanding the fundamental chemistry of polycyclotrimerization and adhering to validated processing and characterization protocols as detailed in this guide, researchers and engineers can effectively harness the full potential of these advanced materials to meet the future challenges of aerospace engineering.
References
- 1. forneyonline.com [forneyonline.com]
- 2. store.astm.org [store.astm.org]
- 3. file.yizimg.com [file.yizimg.com]
- 4. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. store.astm.org [store.astm.org]
- 6. specialchem.com [specialchem.com]
- 7. paintedrhino.com [paintedrhino.com]
- 8. specialchem.com [specialchem.com]
- 9. What is Vacuum-assisted Resin Transfer Molding (VARTM)? [addcomposites.com]
- 10. randb.co.kr [randb.co.kr]
- 11. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
- 12. nj.gov [nj.gov]
- 13. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 14. zwickroell.com [zwickroell.com]
- 15. This compound | 1156-51-0 [chemicalbook.com]
- 16. store.astm.org [store.astm.org]
- 17. scribd.com [scribd.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. store.astm.org [store.astm.org]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. zwickroell.com [zwickroell.com]
- 22. store.astm.org [store.astm.org]
- 23. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 24. plastics.ulprospector.com [plastics.ulprospector.com]
- 25. infinitalab.com [infinitalab.com]
- 26. store.astm.org [store.astm.org]
- 27. in.nau.edu [in.nau.edu]
- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 29. file.yizimg.com [file.yizimg.com]
Formulation of 2,2-Bis-(4-cyanatophenyl)propane based adhesives
An Application Guide to the Formulation of 2,2-Bis-(4-cyanatophenyl)propane (BADCy) Based Adhesives
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of this compound in High-Performance Adhesives
This compound, commonly known as Bisphenol A dicyanate (BADCy), is a cornerstone monomer in the field of high-performance thermosetting resins.[1][2][3][4] Its molecular structure, featuring a robust bisphenol A backbone flanked by two reactive cyanate ester (-O-C≡N) groups, is the key to its exceptional performance characteristics.[1][2][5] When cured, BADCy forms a highly cross-linked polycyanurate network, which imparts a unique combination of properties highly sought after in the aerospace, electronics, and automotive industries:
-
Exceptional Thermal Stability: The cured network exhibits a very high glass transition temperature (Tg), often exceeding 250°C, allowing it to maintain structural integrity at elevated temperatures.[3][4]
-
Low Dielectric Properties: The low polarity of the polycyanurate structure results in a low dielectric constant and loss tangent, making it ideal for high-frequency electronic applications like printed circuit boards and semiconductor encapsulation.[3][5]
-
Low Moisture Absorption: Compared to other thermosets like epoxies, polycyanurates absorb very little moisture, ensuring dimensional stability and consistent performance in humid environments.[3][5][6]
-
Superior Adhesion: Cyanate ester resins demonstrate excellent adhesion to a variety of substrates, including metals and reinforcing fibers.[3][6][7]
This application note provides a comprehensive guide for researchers and formulation scientists on the principles and protocols for developing robust adhesives based on BADCy. We will delve into the fundamental curing chemistry and explore how the judicious selection of catalysts, toughening agents, and fillers can be used to tailor the final properties of the adhesive to meet demanding application requirements.
The Chemistry of Cure: Cyclotrimerization
The remarkable properties of BADCy-based adhesives are derived from the curing reaction, a thermal cyclotrimerization of the cyanate ester groups.[1][8] In this reaction, three cyanate (-OCN) groups react to form an extremely stable, six-membered triazine ring.[5] As BADCy is a difunctional monomer (containing two -OCN groups), this process creates a dense, three-dimensional polymer network.[5]
This reaction can proceed thermally at high temperatures (170-200°C or higher) but is often accelerated by catalysts to reduce the curing temperature and time, making the process more efficient and cost-effective.[5][9]
Caption: Figure 1: The catalyzed cyclotrimerization of three cyanate ester groups to form a stable triazine ring, the fundamental cross-link in a polycyanurate network.
Principles of Formulation: A Modular Approach
While neat BADCy provides a high-performance baseline, it is rarely used in isolation. Practical adhesive formulations are multi-component systems designed to balance performance, processability, and cost.
Catalysts: Accelerating the Cure
Causality: The primary reason for incorporating catalysts is to lower the activation energy of the cyclotrimerization reaction. This allows for curing at lower temperatures and/or for shorter durations, which is critical for reducing manufacturing energy costs and thermal stress on bonded components.[5][10][11]
-
Common Catalysts: The most effective catalysts are transition metal complexes, such as cobalt (II) acetylacetonate (Co(acac)₂), copper (II) acetylacetonate (Cu(acac)₂), and manganese octoates.[5][8]
-
Co-catalysts/Solvents: These catalysts often have limited solubility in the resin. To improve dispersion and activity, a co-catalyst, typically an active hydrogen-containing compound like nonylphenol, is employed.[8][9] The co-catalyst also functions as a solvent for the metal catalyst, promoting a more uniform cure.[9]
Toughening Agents: Enhancing Mechanical Robustness
Causality: The high cross-link density that gives polycyanurates their exceptional thermal stability also makes them inherently brittle.[8][10] For applications requiring high impact strength and resistance to crack propagation, toughening agents are essential.
-
Epoxy Resins: Blending BADCy with epoxy resins is a common and cost-effective strategy. The epoxy groups can co-react with the cyanate groups, forming a complex network that disrupts the uniform, brittle structure of the pure polycyanurate.[5][10] However, this often comes at the cost of a slightly reduced glass transition temperature.[10]
-
Thermoplastics: High-performance thermoplastics like polyethersulfone (PES) and polyetherimide (PEI) can be dissolved into the cyanate ester monomer.[8][12] During curing, these thermoplastics phase-separate to form a secondary, tougher phase within the thermoset matrix, which acts to blunt and deflect propagating cracks.
-
Elastomers & Rubbers: The incorporation of rubber particles, such as core-shell rubbers, is another effective method.[8][12] These soft particles can cavitate and induce shear banding in the surrounding matrix under stress, absorbing significant fracture energy.
Fillers: Modifying Properties and Cost
Causality: Fillers are added to adhesive formulations to achieve a wide range of objectives, from simple cost reduction to significant modification of physical properties.[13][14]
-
Rheology and Cost: Inexpensive mineral fillers like calcium carbonate or kaolin clay are often used to increase the volume of the formulation, thereby reducing cost.[15] They also serve to control the viscosity (rheology) of the uncured adhesive, preventing sag in vertical applications and ensuring proper bond line thickness.[15][16]
-
Mechanical Reinforcement: Fibrous or flake-like fillers, such as talc or glass fibers, can increase the cohesive strength and modulus of the cured adhesive.[13]
-
Functional Modification: Specific fillers are chosen to impart unique functionalities. For instance, aluminum powder is added to high-temperature structural adhesives to increase thermal conductivity, which aids in heat dissipation from the bond line.[13] Fumed silica is excellent for rheology control and reinforcement.[13]
Caption: Figure 2: A generalized workflow for the formulation and application of a multi-component BADCy-based adhesive.
Experimental Protocols
Protocol 1: Preparation of a Baseline Toughened BADCy Adhesive
This protocol describes the formulation of a 100g batch of an epoxy-toughened BADCy adhesive.
Materials & Equipment:
-
This compound (BADCy) monomer (melting point ~80°C)[17]
-
Bisphenol F based epoxy resin (e.g., EPON 862)[10]
-
Cobalt (II) Acetylacetonate (Co(acac)₂)
-
Nonylphenol
-
Glass beaker or planetary mixer cup
-
Hot plate with magnetic stirring
-
High-shear mixer (optional, for filled systems)
-
Vacuum oven or desiccator
Procedure:
-
Catalyst Pre-solution: In a small vial, dissolve 0.05g of Co(acac)₂ into 1.0g of nonylphenol. Gentle warming and stirring may be required. This creates a 5% catalyst masterbatch.
-
Resin Melting & Blending:
-
To a 250 mL glass beaker, add 70g of BADCy monomer.
-
Place the beaker on a hot plate set to 90-100°C and stir gently until the BADCy is fully melted and clear.
-
Reduce the temperature to 80°C. Add 30g of the Bisphenol F epoxy resin and stir until the mixture is homogeneous.
-
-
Catalyst Addition: Add the prepared catalyst pre-solution to the molten resin blend. Stir thoroughly for 5-10 minutes until the catalyst is uniformly dispersed, noted by a consistent color change.
-
Degassing: Place the beaker containing the final formulation into a vacuum oven preheated to 80°C. Apply vacuum to remove any entrapped air bubbles from the mixing process. Degassing is complete when bubbling ceases (approx. 15-30 minutes).
-
Storage: The uncured adhesive can be stored in a freezer to extend its pot life. Bring to room temperature before use.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the cure characteristics (onset, peak exotherm) of the uncured resin and the glass transition temperature (Tg) of the cured adhesive.
Procedure:
-
Uncured Sample Analysis:
-
Place 5-10 mg of the freshly prepared, uncured liquid adhesive from Protocol 1 into a standard aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to 350°C at a rate of 10°C/minute under a nitrogen atmosphere.[18] This scan will show an exothermic peak representing the curing reaction. Record the onset temperature and the peak maximum temperature.
-
-
Cured Sample (Tg) Analysis:
-
Cure a small amount (1-2g) of the adhesive in an aluminum pan using a pre-determined cure schedule (e.g., 2 hours at 180°C followed by 2 hours at 220°C).[19]
-
Allow the cured sample to cool to room temperature.
-
Place the cured sample in the DSC.
-
Perform a heat-cool-heat cycle. Heat from room temperature to 300°C at 10°C/min, cool back to room temperature, and then perform a second heating scan at 10°C/min to 300°C.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.
-
Protocol 3: Characterization by Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition temperature of the cured adhesive.
Procedure:
-
Place 10-15 mg of a fully cured sample (from Protocol 2) into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 20°C/minute under a nitrogen or air atmosphere.[20][21]
-
Record the temperature at which 5% weight loss occurs (Td5%), which is a common metric for the onset of thermal decomposition.
Protocol 4: Mechanical Testing via Lap Shear Strength (ASTM D1002)
Objective: To measure the shear strength of the adhesive bond between two metal substrates.[22][23][24]
Procedure:
-
Substrate Preparation:
-
Cut metal strips (e.g., aluminum alloy) to the specified dimensions (typically 1 inch wide).[22]
-
Degrease the bonding surfaces with a solvent like acetone.
-
Lightly abrade the bonding surfaces with sandpaper or grit blasting, then clean again to remove residue. This creates a good mechanical key for the adhesive.
-
-
Bonding:
-
Curing: Place the clamped assembly in an oven and cure according to a defined schedule (e.g., 2 hours at 180°C + 2 hours at 220°C).
-
Testing:
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bond overlap area.[26]
-
Shear Strength (MPa or PSI) = Maximum Load (N or lbf) / Overlap Area (mm² or in²)
-
Data Summary and Interpretation
To effectively compare formulations, results should be tabulated. The following table illustrates how modifications can impact key performance metrics.
| Formulation ID | Composition (by weight) | Tg (°C) (DSC) | Td5% (°C) (TGA, N₂) | Lap Shear Strength (MPa) (ASTM D1002) | Key Observation |
| F1-Neat | 100% BADCy + Catalyst | 265 | 410 | 20 | High Tg, but relatively brittle (lower strength). |
| F2-Toughened | 70% BADCy / 30% Epoxy + Catalyst | 230 | 405 | 35 | Significantly improved strength, with a moderate decrease in Tg. |
| F3-Filled | 65% BADCy / 30% Epoxy / 5% Fumed Silica + Catalyst | 232 | 408 | 38 | Further increase in strength due to filler reinforcement. |
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 1156-51-0 [smolecule.com]
- 3. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 4. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 5. Cyanate ester - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. dakenchem.com [dakenchem.com]
- 8. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. adeka.co.jp [adeka.co.jp]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. Adhesive Fillers - Quimidroga [quimidroga.com]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. specialchem.com [specialchem.com]
- 17. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Analysis of the Curing Behavior of Cyanate/Epoxy Resins for Fusion Magnets | Scientific.Net [scientific.net]
- 19. expresspolymlett.com [expresspolymlett.com]
- 20. researchgate.net [researchgate.net]
- 21. sdewes.org [sdewes.org]
- 22. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 23. testresources.net [testresources.net]
- 24. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET [admet.com]
- 25. micomlab.com [micomlab.com]
- 26. universalgripco.com [universalgripco.com]
Application Note: Dielectric Characterization of Polycyanurate Networks Derived from Bisphenol A Dicyanate
Introduction: The Significance of Polycyanurate Networks in Advanced Applications
Polycyanurate networks, particularly those derived from Bisphenol A dicyanate (BADC), represent a class of high-performance thermosetting polymers.[1] They are renowned for their exceptional thermal stability, low moisture absorption, and superior dielectric properties, making them indispensable materials in aerospace, microelectronics, and high-frequency communication sectors.[2][3] The inherent low dielectric constant (permittivity) and loss tangent of polycyanurates are critical for applications such as printed circuit boards (PCBs), electronic packaging, and radomes, where signal integrity and minimal energy dissipation are paramount.[2][4][5] This application note provides a comprehensive guide to understanding and characterizing the dielectric properties of these advanced materials. We will delve into the synthesis and curing chemistry, the theoretical underpinnings of dielectric spectroscopy, a detailed experimental protocol for property measurement, and an analysis of the resulting data.
Synthesis and Curing: From Monomer to Crosslinked Network
The journey to a high-performance polycyanurate network begins with the synthesis of the Bisphenol A dicyanate monomer. This is typically achieved by reacting Bisphenol A with a cyanogen halide, such as cyanogen bromide, in the presence of a base like triethylamine.[6][7]
The defining characteristic of cyanate esters is the cyclotrimerization of the cyanate (-OCN) functional groups upon heating.[1] This reaction forms a highly crosslinked network of triazine rings, which is responsible for the material's excellent thermal and mechanical properties.[1] The curing process is a critical step that dictates the final properties of the network. A typical multi-step curing schedule involves heating the monomer to progressively higher temperatures to ensure complete conversion of the cyanate groups.[6] For instance, a common curing cycle might be heating at 177 °C for 1 hour, followed by a post-cure at 250 °C for another hour.
Caption: Curing of Bisphenol A Dicyanate.
The Principles of Dielectric Spectroscopy
Dielectric spectroscopy is a powerful technique for probing the molecular dynamics of polymeric materials.[8] It involves applying a time-varying electric field to a material and measuring its response.[9] This response is quantified by the complex permittivity (ε*), which has two components:
-
Dielectric Constant (ε') : The real part, which represents the material's ability to store electrical energy. For high-frequency applications, a low dielectric constant is desirable to minimize capacitive coupling and signal delay.[10]
-
Dielectric Loss Factor (ε'') : The imaginary part, which represents the energy dissipated as heat within the material. A low loss factor is crucial for minimizing signal attenuation.[10]
The behavior of these properties as a function of frequency and temperature provides insights into various molecular relaxation processes occurring within the polymer network. These relaxations are often designated as α, β, and γ, corresponding to motions of the main polymer chains, side groups, and localized segmental motions, respectively.
Experimental Protocol: Measuring Dielectric Properties
The following protocol outlines the steps for characterizing the dielectric properties of a cured polycyanurate network using a broadband dielectric spectrometer, such as those from Novocontrol Technologies.[11][12] This procedure is in general alignment with the principles outlined in ASTM D150.[13][14][15][16]
Sample Preparation
-
Curing: Cast the Bisphenol A dicyanate monomer into a mold of desired dimensions (e.g., a thin disk). Cure the monomer using a well-defined temperature program in an oven or a hot press. A typical curing cycle could be 1 hour at 180°C followed by a post-cure at 220°C for 2 hours to ensure full conversion.
-
Polishing: After curing, carefully polish the parallel faces of the sample to ensure good contact with the spectrometer's electrodes. The sample thickness should be uniform, typically between 0.1 and 1 mm.
-
Cleaning: Clean the sample surfaces with a suitable solvent (e.g., isopropanol) to remove any contaminants.
-
Electrode Application (Optional but Recommended): For precise measurements, it is highly recommended to apply electrodes directly onto the sample surfaces by sputtering a thin layer of gold or silver.[17] This minimizes air gaps and ensures a uniform electric field.
Instrumentation and Measurement Setup
-
Spectrometer: A broadband dielectric spectrometer capable of sweeping a wide frequency range (e.g., 10⁻² Hz to 10⁷ Hz) is required.[12]
-
Sample Cell: Place the prepared sample in a parallel plate capacitor sample cell.[17]
-
Temperature Control: The sample cell should be housed within a temperature-controlled environment (e.g., a cryostat) to allow for measurements at different temperatures.[12]
Caption: Experimental workflow for dielectric measurements.
Measurement Procedure
-
Calibration: Perform an open and short circuit calibration of the measurement system to correct for stray capacitances and inductances.
-
Sample Insertion: Carefully place the electroded sample into the dielectric cell, ensuring good contact between the sample and the instrument's electrodes.
-
Temperature Stabilization: Set the desired measurement temperature and allow the system to stabilize.
-
Frequency Sweep: Perform a frequency sweep over the desired range. The spectrometer will apply a sinusoidal voltage and measure the resulting current and phase shift to calculate the complex impedance and permittivity.[17]
-
Temperature Ramp: Repeat the frequency sweep at various temperatures to obtain a complete dielectric profile of the material.
Data Analysis and Interpretation
The collected data will consist of the dielectric constant (ε') and dielectric loss factor (ε'') as a function of frequency and temperature.
-
Frequency Dependence: At low frequencies, dipolar and ionic contributions to polarization are significant. As the frequency increases, these mechanisms can no longer follow the rapidly changing electric field, leading to a decrease in the dielectric constant. The dielectric loss spectrum may show peaks corresponding to different relaxation processes.
-
Temperature Dependence: Increasing the temperature generally increases the mobility of the polymer chains and dipoles, leading to changes in the relaxation frequencies. Plotting the frequency of the loss peak maximum against the inverse of temperature (Arrhenius plot) can provide information about the activation energy of the relaxation process.
Typical Dielectric Properties of Polycyanurate Networks
The following table summarizes typical dielectric properties for polycyanurate networks derived from Bisphenol A dicyanate, as reported in the literature. These values can vary depending on the specific curing conditions and any additives or fillers used.
| Property | Frequency | Temperature | Typical Value |
| Dielectric Constant (ε') | 1 MHz | Room Temp. | 2.8 - 3.2 |
| Dielectric Loss Tangent (tan δ) | 1 MHz | Room Temp. | 0.002 - 0.008 |
| Glass Transition Temp. (Tg) | - | - | > 250 °C |
Applications Driven by Dielectric Performance
The excellent dielectric properties of polycyanurate networks make them ideal for a range of high-tech applications:
-
High-Frequency Printed Circuit Boards (PCBs): Their low dielectric constant and loss tangent are essential for ensuring signal integrity in high-speed digital and radio frequency (RF) circuits.[2]
-
Electronic Packaging and Encapsulation: Polycyanurates provide excellent electrical insulation and protection for sensitive electronic components from moisture and mechanical stress.[5]
-
Radomes: The low dielectric loss of these materials allows for the transmission of electromagnetic waves with minimal attenuation, making them suitable for radar domes on aircraft and missiles.[2]
-
Aerospace Composites: Their high thermal stability and low moisture absorption, combined with good dielectric properties, are advantageous for structural components on satellites and other spacecraft.[18]
Conclusion
The dielectric properties of polycyanurate networks derived from Bisphenol A dicyanate are a key factor in their utility in advanced electronic and aerospace applications. A thorough understanding of their synthesis, curing, and the principles of dielectric spectroscopy is crucial for researchers and engineers working with these high-performance materials. By following standardized measurement protocols and carefully analyzing the resulting data, one can effectively characterize and optimize these materials for specific application requirements.
References
- 1. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 3. Polycyanurate ester resins with low loss for use in integrated optics | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Resins and Coatings for Electronic Components [lantekcorp.com]
- 5. A Brief Overview on Epoxies in Electronics: Properties, Applications, and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vlp.com.ua [vlp.com.ua]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 11. Impendance dielectric spectroscopy Novocontrol Concept 50 [cps.utb.cz]
- 12. Novocontrol Broadband Dielectric System | ORNL [ornl.gov]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
- 15. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 16. infinitalab.com [infinitalab.com]
- 17. novocontrol.de [novocontrol.de]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Blending 2,2-Bis-(4-cyanatophenyl)propane with Epoxy Resins for Advanced Material Applications
Introduction
The strategic blending of 2,2-Bis-(4-cyanatophenyl)propane (Bisphenol A dicyanate, BADCy) with epoxy resins represents a significant advancement in the formulation of high-performance thermosetting polymers. This synergistic combination is driven by the need to create materials with superior thermal stability, excellent mechanical characteristics, and favorable dielectric properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][2][3] While epoxy resins offer excellent adhesion and chemical resistance, their thermal resistance can be a limiting factor in high-temperature environments.[4] Cyanate esters, on the other hand, form highly cross-linked networks with exceptional thermal stability but can be brittle and costly.[5]
Blending these two resin systems allows for a cost-effective method to develop new polymers with tailored properties, mitigating the individual limitations of each component.[2][6] The resulting co-cured network can exhibit a higher glass transition temperature (Tg), improved thermal stability, and enhanced toughness compared to the individual resins.[1][7] This guide provides a comprehensive overview of the fundamental principles, detailed experimental protocols, and characterization techniques for the successful formulation and analysis of BADCy-epoxy blends.
Fundamental Principles: The Chemistry of Co-Curing
The exceptional properties of BADCy-epoxy blends stem from the intricate network formed during the curing process. Understanding the underlying chemical reactions is paramount for optimizing the formulation and curing cycle. The curing mechanism is a complex interplay of several competing and sequential reactions.[5]
-
Cyanate Ester Homopolymerization: The primary reaction for BADCy is a thermally induced cyclotrimerization of its cyanate functional groups (-OCN) to form a highly cross-linked polycyanurate network characterized by stable triazine rings.[5][8] This reaction typically occurs at temperatures above 200°C but can be initiated at lower temperatures with the use of catalysts.[5]
-
Epoxy Homopolymerization: Epoxy resins, in the presence of a suitable curing agent, undergo ring-opening polymerization to form a cross-linked network.[9]
-
Co-reaction and Network Formation: When blended, the cyanate ester and epoxy resins can co-react, leading to a more complex and interpenetrating polymer network (IPN). At lower temperatures (around 90-160°C), the cyanate ester can react with epoxy groups to form oxazoline linkages.[5] At higher temperatures (160-240°C), epoxy groups can react with the newly formed triazine rings, converting them into oxazolidinone rings.[5] This co-reaction enhances the compatibility and cross-linking density of the blend, leading to a synergistic improvement in properties.
The ratio of BADCy to epoxy is a critical parameter that dictates the final network architecture and, consequently, the material's properties. Higher BADCy content generally leads to a higher Tg and improved thermal stability, while a higher epoxy content can enhance toughness and adhesion.[7]
Figure 1: Conceptual workflow of the co-curing process of BADCy and epoxy resins.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (BADCy): A white crystalline powder with a melting point of approximately 80°C.[10] It is soluble in solvents like methyl ethyl ketone (MEK) and acetone.[10][11]
-
Epoxy Resin: A common choice is a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. Bisphenol F based epoxies are also used for lower viscosity applications.[5]
-
Catalyst (Optional): Transition metal chelates or carboxylate salts (e.g., cobalt or copper acetylacetonate) can be used to lower the curing temperature.[5] These are often dissolved in nonylphenol, which also acts as a co-catalyst.[5]
-
Solvent (for solution blending): Methyl ethyl ketone (MEK) or acetone.[11]
-
Mold Release Agent: To facilitate the removal of the cured sample from the mold.
Equipment:
-
High-precision analytical balance
-
Mechanical stirrer or planetary mixer (e.g., Flacktek SpeedMixer)[5]
-
Vacuum oven
-
Hot plate with magnetic stirring
-
Molds (e.g., aluminum, steel)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
Formulation and Blending Protocol
This protocol outlines the preparation of a BADCy-epoxy blend. The ratio can be adjusted based on the desired properties. A 50/50 weight ratio is a common starting point for investigation.[1]
-
Pre-treatment: Dry the BADCy powder and epoxy resin in a vacuum oven at a temperature below their degradation point (e.g., 80°C for BADCy) for at least 4 hours to remove any absorbed moisture. Moisture can interfere with the curing process and negatively impact the final properties.[12]
-
Weighing: Accurately weigh the desired amounts of BADCy and epoxy resin using an analytical balance.
-
Melting and Blending (Solvent-Free Method):
-
Gently heat the BADCy to its melting point (around 80°C) on a hot plate.[3]
-
Once molten, add the pre-heated liquid epoxy resin to the molten BADCy.
-
Mechanically stir the mixture at a moderate speed (e.g., 200-300 rpm) while maintaining the temperature at 80-90°C to ensure a homogeneous blend. For smaller batches, a planetary mixer can provide efficient and uniform mixing.[5]
-
Continue stirring for approximately 15-20 minutes. The mixture should be visually clear and homogeneous.
-
-
Degassing: Place the container with the blend in a vacuum oven preheated to 90°C. Apply vacuum gradually to avoid vigorous bubbling. Degas the mixture for 30-60 minutes or until all visible air bubbles are removed. This step is crucial to prevent voids in the final cured material.
-
Casting: Carefully pour the degassed blend into pre-treated molds.
Figure 2: Step-by-step workflow for the preparation of BADCy-epoxy blends.
Curing Protocol
The curing schedule is critical for achieving the desired network structure and properties. A multi-step curing process is generally recommended to manage the exotherm and ensure complete conversion.
-
Initial Cure: Place the molds in an oven and heat to 180°C for 2-3 hours.[13] This stage initiates the cyclotrimerization of the cyanate ester and the initial cross-linking of the epoxy.
-
Post-Cure: Increase the temperature to 220°C and hold for 1 hour.[13] This step advances the curing reactions and builds the network structure.
-
Final Post-Cure: For optimal properties, a final post-cure at a higher temperature (e.g., 260°C for 3 hours) may be necessary to ensure the completion of all reactions and to achieve the maximum cross-linking density.[14]
-
Cooling: Allow the samples to cool down slowly to room temperature inside the oven to minimize residual thermal stresses.
Note: The optimal curing schedule can vary depending on the specific epoxy resin, the BADCy/epoxy ratio, and the presence of catalysts. It is highly recommended to perform a DSC analysis on the uncured blend to determine the curing exotherm and optimize the curing cycle.[1][7]
Characterization of BADCy-Epoxy Blends
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the curing behavior, glass transition temperature (Tg), and heat of reaction.[1][14]
-
Protocol:
-
For uncured samples, place a small amount (5-10 mg) in an aluminum DSC pan. Heat the sample from room temperature to around 350°C at a heating rate of 10°C/min under a nitrogen atmosphere. The exothermic peak provides information on the curing reaction temperatures and enthalpy.[1]
-
For cured samples, perform a heat-cool-heat cycle. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition behavior of the cured blend.
-
Protocol:
-
Place a small amount (10-15 mg) of the cured sample in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The TGA thermogram will show the weight loss as a function of temperature. The onset temperature of decomposition (Td) and the char yield at high temperatures are key indicators of thermal stability.[4]
-
Mechanical Analysis
Dynamic Mechanical Analysis (DMA):
-
Objective: To determine the viscoelastic properties, including the storage modulus (E'), loss modulus (E''), and tan delta (tan δ), as well as the glass transition temperature (Tg).
-
Protocol:
-
Prepare rectangular specimens of the cured material with appropriate dimensions for the DMA instrument.
-
Perform a temperature sweep from room temperature to above the expected Tg at a fixed frequency (e.g., 1 Hz) and a heating rate of 3-5°C/min.
-
The peak of the tan δ curve is a common method for determining the Tg.[15] The storage modulus in the glassy region provides information about the material's stiffness.
-
Data Presentation
Table 1: Typical Thermal and Mechanical Properties of BADCy-Epoxy Blends
| Property | Neat Epoxy | 50/50 BADCy/Epoxy | Neat BADCy |
| Glass Transition Temp. (Tg) by DSC (°C) | ~150-170 | > 200[7] | > 260[16] |
| Onset Decomposition Temp. (T5%) by TGA (°C) | ~350-370 | > 400[7] | > 450[16] |
| Storage Modulus (E') at 50°C (GPa) | ~2.5-3.0 | ~3.0-3.5 | ~3.5-4.0 |
| Char Yield at 800°C (N2) (%) | ~20-25 | ~30-40 | ~40-50 |
Note: These are representative values and can vary significantly based on the specific resins, curing agents, and processing conditions used. The addition of BADCy generally increases the Tg and thermal stability of the epoxy resin.[7]
Troubleshooting and Key Considerations
-
Void Formation: Incomplete degassing or a rapid initial heating rate can lead to the formation of voids in the cured material. Ensure thorough degassing and a gradual ramp-up in temperature.
-
Incomplete Curing: An insufficient curing time or temperature will result in incomplete cross-linking, leading to inferior thermal and mechanical properties. Verify the curing schedule using DSC.
-
Phase Separation: At certain blend ratios and with incompatible resins, phase separation can occur. This can be mitigated by optimizing the blend ratio and ensuring thorough mixing.
-
Brittleness: While blending with epoxy can toughen cyanate esters, high BADCy content can still result in a brittle material.[5] The addition of toughening agents, such as thermoplastics or core-shell rubbers, can improve the fracture toughness.[17][18]
Conclusion
The blending of this compound with epoxy resins offers a versatile and cost-effective approach to developing high-performance thermosetting materials.[2] By carefully controlling the formulation, blending, and curing processes, researchers can tailor the thermal and mechanical properties of the resulting materials to meet the stringent requirements of advanced applications in aerospace, electronics, and beyond.[3] The protocols and characterization techniques outlined in this guide provide a robust framework for the systematic investigation and optimization of BADCy-epoxy blends.
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 1156-51-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 9. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 10. This compound CAS#: 1156-51-0 [m.chemicalbook.com]
- 11. ru.unilongindustry.com [ru.unilongindustry.com]
- 12. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. haihangchem.com [haihangchem.com]
- 17. scispace.com [scispace.com]
- 18. kinampark.com [kinampark.com]
Preparation of 2,2-Bis-(4-cyanatophenyl)propane-based nanocomposites
An In-Depth Technical Guide to the Preparation of 2,2-Bis-(4-cyanatophenyl)propane-Based Nanocomposites
Introduction: Advancing High-Performance Thermosets
This compound, commonly known as Bisphenol A dicyanate (BADCy), is a cornerstone monomer for high-performance thermosetting resins.[1] Upon thermal curing, its cyanate ester (-OCN) functional groups undergo a cyclotrimerization reaction, forming a highly cross-linked, three-dimensional polycyanurate network characterized by exceptionally stable triazine rings.[1][2] This unique chemical structure endows the cured resin with a superior combination of properties, including high thermal stability with glass transition temperatures often exceeding 250°C, a low dielectric constant and loss tangent ideal for electronics, and very low moisture absorption, which is critical for aerospace and electronic applications.[2][3][4][5]
However, the high cross-link density that provides these desirable attributes also results in an inherently brittle material with poor fracture toughness, limiting its use in applications requiring high impact resistance.[5][6][7] The strategic incorporation of nanoscale fillers to create nanocomposites is a field-proven approach to mitigate this brittleness while simultaneously enhancing other material properties. By engineering the interface between the nanofiller and the cyanate ester matrix, it is possible to develop advanced materials with tailored thermal conductivity, improved mechanical strength, and enhanced thermal stability.[5][6][8]
This guide provides detailed protocols and scientific insights for the preparation of BADCy-based nanocomposites, targeting researchers and professionals in materials science and engineering. We will explore the fundamental preparation methodologies, explain the causality behind critical experimental steps, and detail the essential characterization techniques required to validate the performance of these advanced materials.
Part 1: Foundational Chemistry and Nanofiller Selection
The performance of the final nanocomposite is dictated by the interplay between the BADCy matrix and the chosen nanofiller. A fundamental understanding of the curing chemistry and the types of available fillers is essential.
The Curing Mechanism: Cyclotrimerization
The curing of BADCy is a step-growth polymerization process. Three cyanate ester groups react to form a six-membered triazine ring, which serves as the cross-linking point in the network.[1] This reaction can be initiated by heat alone (typically 150–250°C) or accelerated at lower temperatures through the use of catalysts, such as transition metal complexes like cobalt(III) acetylacetonate or copper acetylacetonate.[1][9]
It is noteworthy that many functionalized nanofillers, particularly those with hydroxyl, amine, or phenolic groups on their surface, can exert a catalytic effect on the cyclotrimerization reaction.[10] This can significantly lower the curing temperature, providing a valuable processing advantage.[10]
A Survey of Nanofillers
The choice of nanofiller is application-driven. The goal is to select a material that not only enhances the desired property but is also capable of being well-dispersed within the BADCy matrix.
-
Silica (SiO₂): Amorphous silica nanoparticles are widely used to improve toughness, modulus, and thermal stability.[11][12] Surface functionalization is often required to ensure strong interfacial bonding with the matrix.[11]
-
Carbon Nanotubes (CNTs) and Graphene: These carbonaceous fillers offer exceptional improvements in mechanical strength and can impart electrical and thermal conductivity.[10][13][14] Achieving uniform dispersion and overcoming van der Waals forces is the primary challenge.[14]
-
Boron Nitride (BN): Particularly hexagonal boron nitride (h-BN), is used to significantly increase thermal conductivity while maintaining excellent electrical insulation, making it ideal for thermal management in electronics.[6][8]
-
Polyhedral Oligomeric Silsesquioxanes (POSS): These nano-sized cage-like molecules represent a unique class of hybrid fillers.[15] When functionalized with reactive groups, they can be covalently integrated into the polycyanurate network, leading to enhanced thermal stability and mechanical properties at a molecular level.[10][15]
Part 2: Nanocomposite Preparation Protocols
The method used to disperse the nanofiller into the resin is critical for achieving the desired property enhancements. The two most common and effective methods are Solution Blending and Melt Mixing.
Methodology 1: Solution Blending
This technique is particularly effective for achieving a high degree of exfoliation and dispersion, especially for layered materials like graphene oxide (GO) or for fillers prone to agglomeration.[13] The use of a solvent helps to overcome the high viscosity of the resin and the strong inter-particle forces of the nanofiller.
Protocol: Preparation of BADCy/Graphene Oxide Nanocomposite via Solution Blending
1. Materials and Equipment:
- This compound (BADCy) monomer (white crystalline solid, M.P. ~80°C)[1]
- Graphene Oxide (GO) powder
- Solvent: N,N-Dimethylformamide (DMF) or Acetone
- Bath sonicator or probe sonicator
- Magnetic stirrer with hotplate
- Rotary evaporator
- Vacuum oven
- Curing mold (e.g., silicone or polished steel)
2. Step-by-Step Procedure:
- Drying: Dry the GO powder in a vacuum oven at 60°C for 12 hours to remove adsorbed moisture, which can interfere with the cyanate curing chemistry.[1]
- Dispersion: Weigh the desired amount of GO (e.g., for a 0.5 wt% composite, use 0.05 g of GO for 9.95 g of BADCy). Disperse the GO powder in 50 mL of DMF in a glass beaker.
- Sonication: Place the beaker in a bath sonicator and sonicate for 1-2 hours. Causality: Sonication provides high-energy acoustic waves that are essential to exfoliate the GO sheets and break down agglomerates, leading to a stable, homogenous dispersion.
- Dissolution: While stirring the GO/DMF dispersion, slowly add the pre-weighed BADCy monomer. Gently heat the mixture to 50-60°C to facilitate the dissolution of the monomer. Continue stirring for 1 hour after all monomer has dissolved.
- Solvent Removal: Transfer the mixture to a round-bottom flask and remove the bulk of the DMF using a rotary evaporator. Causality: This step must be performed carefully at a moderate temperature (e.g., 70-80°C) to avoid premature curing of the resin.
- Final Drying: Pour the resulting viscous liquid into a flat dish and place it in a vacuum oven at 80°C for 24 hours to remove all residual solvent. The presence of solvent can cause void formation during curing and degrade final properties.
- Degassing: Increase the vacuum oven temperature to 100-110°C (above the melting point of BADCy but below the curing onset) and hold under vacuum for 30-60 minutes. This crucial degassing step removes any trapped air or remaining volatile traces.
- Casting and Curing: Pour the hot, degassed mixture into a pre-heated mold. Cure in a programmable oven using a multi-step curing schedule. A typical schedule is: 180°C for 2 hours, followed by 200°C for 2 hours, and a final post-cure at 250°C for 1 hour.[3] Causality: A staged curing profile allows for initial gelation at a lower temperature, followed by the development of full cross-link density at higher temperatures. This minimizes thermal stresses and ensures a complete reaction.
Workflow for Solution Blending
Caption: Workflow for preparing BADCy nanocomposites via solution blending.
Methodology 2: Melt Mixing
Melt mixing is a direct, solvent-free approach that is advantageous for its simplicity and environmental friendliness. It is well-suited for fillers that are less prone to severe agglomeration, such as silica or boron nitride, or when a solvent is incompatible with the filler's surface chemistry.
Protocol: Preparation of BADCy/Boron Nitride Nanocomposite via Melt Mixing
1. Materials and Equipment:
- This compound (BADCy) monomer
- Hexagonal Boron Nitride (h-BN) powder (surface-modified if desired)[8]
- High-shear mechanical stirrer (overhead stirrer)
- Heating mantle or hot plate with temperature control
- Beaker or reaction vessel
- Vacuum pump for degassing
- Curing mold and oven
2. Step-by-Step Procedure:
- Drying: Dry both the BADCy monomer and h-BN powder in a vacuum oven at 80°C for 12 hours to eliminate moisture.[8]
- Melting: Place the dried BADCy monomer in a beaker and heat it to 90-100°C using a heating mantle until it is completely molten and has a low viscosity.
- Dispersion: While maintaining the temperature, begin stirring the molten resin with the mechanical stirrer at a moderate speed (e.g., 300 rpm). Gradually add the pre-weighed h-BN powder to the vortex of the stirring resin. Causality: Gradual addition prevents clumping and allows the high-shear forces to begin breaking down aggregates as they are introduced.
- High-Shear Mixing: Once all the h-BN is added, increase the stirring speed (e.g., to 800-1000 rpm) and continue mixing for 1-2 hours. Causality: Vigorous mechanical stirring is the primary mechanism for achieving a uniform dispersion in this solvent-free method. The extended time is necessary to ensure homogeneity.
- Degassing: Reduce the stirring speed and apply a vacuum to the vessel for 30-60 minutes. The molten mixture will froth as trapped air is removed and then subside. This step is critical to produce a void-free final part.
- Casting and Curing: Release the vacuum and pour the hot, bubble-free mixture into a pre-heated mold. Transfer the mold to a programmable oven and apply the same multi-step curing schedule as described in the solution blending method (180°C → 200°C → 250°C).
Workflow for Melt Mixing
Caption: Workflow for preparing BADCy nanocomposites via melt mixing.
Part 3: Essential Characterization Protocols
Thorough characterization is required to confirm the successful synthesis of the nanocomposite and to quantify its performance improvements over the neat resin.
Thermal and Thermomechanical Analysis
These techniques probe the curing behavior, thermal stability, and stiffness of the material as a function of temperature.
| Technique | Instrument | Protocol Summary | Key Information Obtained |
| Differential Scanning Calorimetry (DSC) | DSC Analyzer | Heat a small sample (~5-10 mg) of the uncured mixture from room temperature to 350°C at a rate of 10°C/min under a nitrogen atmosphere.[3] | Curing onset and peak temperatures, total heat of reaction (enthalpy), and Glass Transition Temperature (Tg) of the cured material.[10][16] |
| Thermogravimetric Analysis (TGA) | TGA Instrument | Heat a cured sample (~10 mg) from room temperature to 800°C at 10°C/min in a nitrogen or air atmosphere.[8] | Onset of thermal decomposition (Td), temperature of maximum weight loss, and char yield at high temperatures, indicating overall thermal stability.[11][16] |
| Dynamic Mechanical Analysis (DMA) | DMA Instrument | Test a rectangular bar of the cured composite in a single cantilever or three-point bending mode. Sweep temperature from ambient to 350°C at 3-5°C/min while applying an oscillating force at a fixed frequency (e.g., 1 Hz).[10] | Storage Modulus (E') indicating stiffness, Loss Modulus (E''), and Tan Delta (E''/E'). The peak of the Tan Delta curve provides a precise measurement of Tg. |
Table 1: Representative Thermal Properties of BADCy Nanocomposites
| Material | Filler Loading (wt%) | Tg (°C, from DSC) | Td,5% (°C, from TGA) | Char Yield @ 800°C (%) |
| Neat BADCy Resin | 0 | ~265 | ~382 | ~36 |
| BADCy / POSS[10] | 10 | ~278 | ~412 | ~38 |
| BADCy / F-SiO₂[11] | 5 | ~280 | ~405 | ~45 |
| BADCy / h-BN[8] | 6 | ~270 | ~395 | ~39 |
Note: Values are representative and can vary based on specific processing conditions and filler characteristics.
Mechanical and Morphological Analysis
These methods quantify the improvements in strength and toughness and provide visual confirmation of the nanofiller dispersion.
| Technique | Instrument | Protocol Summary | Key Information Obtained |
| Mechanical Testing | Universal Testing Machine | Prepare samples according to ASTM standards (e.g., ASTM D638 for tensile, D790 for flexural, D256 for Izod impact). Test at least 5 specimens for each composition. | Tensile strength, flexural modulus, and impact strength. These data quantify the toughening effect of the nanofiller.[5][13] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | SEM or TEM | For SEM, examine the cryo-fractured surface of a cured sample. For TEM, ultra-microtome a thin section of the composite. | Visual evidence of nanofiller dispersion, aggregation, and interfacial adhesion. SEM of fracture surfaces reveals toughening mechanisms (e.g., crack pinning, particle pull-out).[11][13] |
Table 2: Representative Mechanical Property Enhancements
| Material | Filler Loading (wt%) | Impact Strength Improvement (%) | Flexural Strength (MPa) |
| Neat BADCy Resin | 0 | - | ~120 |
| BADCy / F-SiO₂[11] | 5 | ~120% | ~155 |
| BADCy / PBMAM / ABN[5][8] | 5% PBMAM, 6% ABN | ~151% | - |
| BADCy / GO[13] | 1 | - | ~140 |
Note: PBMAM is a core-shell rubber toughener used alongside Amino-functionalized Boron Nitride (ABN).
Conclusion
The preparation of this compound-based nanocomposites offers a robust platform for developing next-generation materials for demanding applications in the aerospace, electronics, and automotive industries.[2][4][17] Success hinges on a rational selection of the nanofiller and a meticulous application of the preparation protocol. Solution blending provides an excellent route for achieving fine dispersion of challenging fillers, while melt mixing offers a scalable, solvent-free alternative. In all cases, rigorous control over material drying, mixing energy, and degassing is paramount to producing void-free, high-performance composites. The characterization protocols outlined here provide a comprehensive framework for validating the material's properties and linking processing parameters to final performance, enabling the systematic design of advanced cyanate ester nanocomposites.
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanate ester resin based composites with high toughness and thermal conductivity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10244A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cyanate Ester/Functionalized Silica Nanocomposite: Synthesis, Characterization and Properties | Semantic Scholar [semanticscholar.org]
- 12. Buy this compound | 1156-51-0 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Blends of Cyanate Ester and Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers: Cure Behavior and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources [serdp-estcp.mil]
- 17. researchgate.net [researchgate.net]
Differential Scanning Calorimetry (DSC) of 2,2-Bis-(4-cyanatophenyl)propane curing
An Application Guide to the Curing of 2,2-Bis-(4-cyanatophenyl)propane using Differential Scanning Calorimetry
Introduction: The Curing of High-Performance Cyanate Esters
This compound, commonly known as Bisphenol A dicyanate (BADCy), is a cornerstone monomer in the field of high-performance thermosetting polymers.[1] Its cured form, a polycyanurate network, is prized for exceptional thermal stability, with glass transition temperatures often exceeding 250°C, low moisture absorption, and excellent dielectric properties.[2] These characteristics make it an indispensable material for demanding applications in the aerospace, electronics, and advanced composites industries.[1][3]
The transition from a low-viscosity monomer to a rigid, three-dimensional network is governed by the curing process. A thorough understanding and precise control of this process are paramount to achieving the desired final properties of the material. Differential Scanning Calorimetry (DSC) stands as the most widely used and powerful analytical technique for characterizing the cure of thermosets like BADCy.[4][5] It provides critical data on the reaction kinetics, the extent of cure, and the thermal properties of both the uncured and cured material.
This guide serves as a detailed application note for researchers and scientists, providing both the fundamental principles and actionable protocols for analyzing the curing of BADCy using DSC.
Section 1: The Curing Mechanism of BADCy
The remarkable properties of cured BADCy are a direct result of its unique curing chemistry. The process is dominated by a cyclotrimerization reaction, where three of the cyanate ester functional groups (-O-C≡N) on the monomer molecules react to form a highly stable, six-membered aromatic triazine ring.[1][2] This reaction is thermally initiated and creates a dense, three-dimensional polycyanurate network, which is responsible for the material's high glass transition temperature and thermal stability.
The reaction can be accelerated through the use of catalysts, typically transition metal complexes, which can significantly lower the required curing temperature.[1][3]
Caption: Cyclotrimerization of BADCy to form a polycyanurate network.
Section 2: Fundamentals of DSC for Thermoset Analysis
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] For a thermosetting resin, a typical DSC scan reveals several key thermal events that define its curing behavior and final properties.
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous material, like a polymer, transitions from a rigid, glassy state to a more flexible, rubbery state.[4][7] It appears as a step-like change in the heat flow signal. For BADCy, the Tg will increase significantly as the curing reaction proceeds and the cross-linked network forms.[7] The Tg of the fully cured material (often denoted T_g∞) is a critical indicator of its maximum service temperature.
-
Curing Exotherm: The cyclotrimerization reaction is an exothermic process, meaning it releases heat.[4] DSC measures this heat release as a broad peak. The total area under this peak is directly proportional to the total enthalpy (heat) of the reaction (ΔH).
A typical DSC thermogram of an uncured BADCy sample will show an initial glass transition of the monomer, followed by the large exothermic curing peak. A second scan of the same sample after it has been fully cured will no longer show the exotherm, but will reveal the final, much higher Tg of the polycyanurate network.[8]
Section 3: Experimental Protocols for DSC Analysis
The following protocols provide step-by-step methodologies for characterizing the curing of BADCy. These experiments are designed to be performed using a standard heat-flux or power-compensation DSC instrument.
Caption: General experimental workflow for DSC analysis of BADCy curing.
Protocol 1: Dynamic Scan to Determine Curing Profile and Total Heat of Reaction (ΔH_total)
Objective: To determine the temperature range of the curing reaction and the total heat evolved, which serves as the benchmark for a 100% cured sample.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of uncured BADCy resin or powder into a standard aluminum DSC pan.[3] Using a smaller sample mass minimizes thermal gradients within the sample, leading to better peak resolution.
-
Encapsulation: Place a standard lid on the pan and crimp it using a sample press. For resins that may release volatiles, a hermetically sealed pan is recommended, although a pinhole in the lid may be necessary to prevent pressure buildup.[9]
-
Instrument Setup: Place the sealed sample pan in the DSC sample position and an empty, sealed reference pan of the same type in the reference position.[4]
-
Thermal Method:
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Equilibrate the cell at a starting temperature of 25-40°C.
-
Heat the sample at a constant rate of 10°C/min from the starting temperature to 380°C.[3][10] This heating rate is a common standard, but can be varied; faster rates will shift the exotherm to higher temperatures.[11][12]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total) in J/g.
-
Identify the extrapolated onset temperature (T_onset) and the peak temperature (T_peak) of the exotherm.
-
Protocol 2: Determination of the Final Glass Transition Temperature (T_g∞)
Objective: To measure the glass transition temperature of the fully cured polymer network, a key indicator of its thermomechanical performance.
Methodology:
-
Sample Curing: Use the sample that was fully cured in Protocol 1. The initial heating scan ensures complete conversion.
-
Thermal Method (Heat-Cool-Heat): This method is widely used to erase the sample's prior thermal history and obtain a clear Tg measurement.[8]
-
Following the first heating scan from Protocol 1, cool the sample at a controlled rate (e.g., 20°C/min) to a sub-ambient temperature (e.g., 25°C).
-
Reheat the sample at a rate of 10°C/min or 20°C/min through the expected glass transition region up to approximately 350°C.[3][13] The Tg is always determined from this second heating scan.
-
-
Data Analysis:
-
On the thermogram from the second heating scan, identify the step change in the heat flow baseline.
-
The Tg is typically reported as the midpoint of this transition, though onset and endset temperatures are also valuable.[7]
-
Protocol 3: Isothermal Curing and Calculation of Degree of Cure (α)
Objective: To assess the extent of reaction (degree of cure) after holding the material at a specific isothermal temperature for a set amount of time. This is critical for optimizing industrial curing cycles.
Methodology:
-
Determine ΔH_total: First, determine the total heat of reaction for the uncured material using Protocol 1. This value is your 100% cure reference.
-
Partial Curing:
-
Prepare a fresh, uncured sample (2-5 mg) in a DSC pan.
-
Place it in the DSC and heat it rapidly to the desired isothermal cure temperature (e.g., 180°C, 200°C).
-
Hold the sample at this temperature for a specified time (e.g., 60 minutes).
-
After the isothermal hold, rapidly cool the sample back to room temperature to quench the reaction.
-
-
Measure Residual Cure:
-
Take the partially cured sample and immediately perform a dynamic heating scan as described in Protocol 1 (e.g., 10°C/min to 380°C).
-
Integrate the resulting exothermic peak to determine the residual heat of reaction (ΔH_residual).
-
-
Data Analysis:
Section 4: Data Interpretation and Key Parameters
The data obtained from the DSC protocols provide a comprehensive picture of the BADCy curing process.
| Parameter | Typical Value Range (Uncatalyzed) | Significance |
| Onset Temperature (T_onset) | 170 - 220 °C | Indicates the temperature at which the curing reaction begins at a significant rate. |
| Peak Temperature (T_peak) | 250 - 280 °C | The temperature at which the curing reaction proceeds at its maximum rate. |
| Total Heat of Cure (ΔH_total) | 500 - 850 J/g | Represents the total energy released for a complete cure. Varies with monomer purity and structure.[3][11] |
| Final Glass Transition (T_g∞) | 250 - 290 °C | A primary indicator of the thermal stability and maximum use temperature of the cured material.[2][15] |
Factors Influencing DSC Results:
-
Heating Rate: As the heating rate increases, T_onset and T_peak will shift to higher temperatures due to thermal lag.[12]
-
Catalysts: The addition of catalysts can dramatically lower the T_onset and T_peak by 30-50°C or more, enabling lower-temperature processing.[1][3]
-
Atmosphere: While typically run under an inert nitrogen atmosphere, running in air can sometimes influence the reaction, particularly at higher temperatures.[16]
Conclusion
Differential Scanning Calorimetry is an essential and versatile tool for any researcher working with this compound. By employing the dynamic and isothermal protocols detailed in this guide, scientists can precisely determine the curing profile, calculate the degree of cure, and measure the final glass transition temperature. This information is not merely academic; it is critical for designing and optimizing cure cycles, ensuring material quality and consistency, and ultimately predicting the in-service performance of the final composite or electronic component.
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 1156-51-0 [smolecule.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. polymerinnovationblog.com [polymerinnovationblog.com]
- 6. tainstruments.com [tainstruments.com]
- 7. thermalsupport.com [thermalsupport.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. mdpi.com [mdpi.com]
- 11. Online Cure Monitoring and Modelling of Cyanate Ester-Based Composites for High Temperature Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. scribd.com [scribd.com]
- 15. www-eng.lbl.gov [www-eng.lbl.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Thermogravimetric Analysis of Cured 2,2-Bis-(4-cyanatophenyl)propane
Abstract & Introduction
2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A dicyanate (BADCy), is a high-performance monomer used in the formulation of cyanate ester resins.[1][2][3] Through a cyclotrimerization reaction of its cyanate (-O-C≡N) functional groups, BADCy forms a densely cross-linked polycyanurate network characterized by a three-dimensional structure of triazine rings.[1] This thermoset polymer is highly valued in the aerospace, electronics, and adhesives industries for its exceptional properties, including a high glass transition temperature (Tg), outstanding thermo-oxidative stability, low moisture absorption, and excellent dielectric performance.[4]
Thermogravimetric Analysis (TGA) is an essential analytical technique for characterizing these materials.[5] It provides quantitative information on the material's thermal stability, decomposition profile, and final char yield, which is critical for predicting material lifetime, ensuring quality control, and understanding fire resistance.[5][6] This application note provides a detailed protocol for conducting TGA on fully cured BADCy resin, explains the underlying scientific principles of its thermal degradation, and offers guidance on data interpretation and advanced kinetic analysis.
Scientific Principles & Causality
Curing Mechanism: From Monomer to Network
The curing of BADCy is an addition polymerization, specifically a cyclotrimerization. Three cyanate ester groups react to form a highly stable, six-membered triazine ring. This process is thermally initiated and can be accelerated by catalysts.[1] A key advantage of this reaction is that it produces no volatile by-products, which minimizes void formation and ensures high dimensional stability in the final cured component.[7] The polymerization must be carried out at temperatures above the final glass transition temperature (Tg) of the polymer to ensure complete conversion of the cyanate groups.[7]
The TGA Technique
TGA measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[8][9] The resulting data, a plot of mass versus temperature, provides a "fingerprint" of the material's thermal decomposition. For cured BADCy, TGA is used to determine:
-
Thermal Stability: The temperature at which the material begins to decompose.
-
Decomposition Kinetics: The rate at which decomposition occurs.
-
Compositional Analysis: The amount of organic polymer that degrades and the quantity of inorganic char residue remaining.[5][10]
Thermal Degradation Mechanism of Cured BADCy
The high thermal stability of the polycyanurate network is attributed to the robust triazine cross-links.[7] The degradation process under an inert atmosphere is not a simple one-step event but a sequence of chemical reactions.
-
Initial Stability: The cured network is generally stable with negligible mass loss up to approximately 400°C.
-
Pre-Degradation (400°C - 450°C): In this range, initial bond scission occurs within the hydrocarbon backbone (the bisphenol A linking structure), leading to further cross-linking but with minimal loss of mass.[7][11]
-
Major Decomposition (>450°C): The primary mass loss event begins at about 450°C. This stage is dominated by the decyclization of the triazine rings , which break apart and liberate volatile decomposition products.[7][11] Studies have shown that the thermal stability of various polycyanurates is largely independent of the specific monomer structure, with this major mass loss consistently occurring around 450°C.[7][11]
-
Char Formation: A significant carbonaceous char is formed as a residue. The char yield is sensitive to the monomer's chemical structure, with higher aromatic content leading to a greater residue.[7][11] This char layer helps protect the underlying material, contributing to the polymer's excellent fire resistance.[7]
It is crucial to perform this analysis in an inert atmosphere (like nitrogen) to study the intrinsic thermal stability. In the presence of oxygen (air), thermo-oxidative degradation can occur at lower temperatures (350°C–420°C), often initiated by the hydrolysis of ether linkages.[7]
Experimental Protocols
This section details the methodology for sample preparation and TGA analysis, adhering to principles outlined in standards such as ASTM E1131.[5][6][10]
Part A: Sample Preparation (Curing Protocol)
Accurate TGA results depend on a consistently and fully cured sample. An incomplete cure will result in residual reaction or volatilization of unreacted monomer at lower temperatures, confounding the degradation data.
Materials & Equipment:
-
This compound (BADCy) monomer
-
Aluminum dish or mold
-
Forced air convection oven
-
Mortar and pestle or cryogenic grinder
Step-by-Step Curing Procedure:
-
Place the BADCy monomer into an aluminum dish.
-
Place the dish in a convection oven.
-
Apply the following multi-stage curing schedule, which is a typical manufacturer-recommended program to manage the reaction exotherm and achieve full cure.[7]
-
Heat to 100°C and hold for 30 minutes.
-
Ramp to 150°C and hold for 30 minutes.
-
Ramp to 200°C and hold for 60 minutes.
-
Ramp to 250°C and hold for 3 hours for a final post-cure.
-
-
Turn off the oven and allow the sample to cool slowly to room temperature.
-
Once cooled, carefully remove the solid, cured polycyanurate disk.
-
Break the disk into smaller pieces and grind into a fine powder using a mortar and pestle. This ensures a uniform sample with good thermal contact in the TGA crucible.
Part B: TGA Analysis Protocol
Instrumentation:
-
A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 7).
-
Platinum or ceramic TGA pans.
-
Ultra-high purity (>99.999%) nitrogen gas.[7]
Step-by-Step TGA Procedure:
-
Tare the TGA pan: Place an empty TGA pan in the microbalance and tare it.
-
Load the sample: Place 5–10 mg of the powdered cured BADCy sample into the pan. A small sample size is critical to minimize thermal lag and ensure uniform heating.[5][12]
-
Position the sample: Place the pan back into the TGA furnace.
-
Purge the furnace: Close the furnace and purge with nitrogen gas at a flow rate of 100 cm³/min for at least 20 minutes to ensure an inert atmosphere.[7]
-
Set the temperature program:
-
Equilibration: Equilibrate at 30°C.
-
Heating Ramp: Ramp the temperature from 30°C to 900°C at a constant rate of 10°C/minute.[7] Maintain the nitrogen purge throughout the experiment.
-
-
Data Acquisition: Record the sample mass (%) and temperature (°C) throughout the run.
Data Analysis and Interpretation
The output from the TGA experiment is a curve of percent weight versus temperature. For deeper insight, the first derivative of this curve (DTG) is plotted, showing the rate of mass loss.
Key Performance Indicators
| Parameter | Description | Typical Value for Cured BADCy | Significance |
| Td5% | Temperature at 5% weight loss. A common metric for the onset of significant decomposition. | ~440 - 450 °C[7] | Primary indicator of the material's thermal stability. |
| Tmax | Temperature of Maximum Decomposition Rate. The peak of the first derivative (DTG) curve. | ~460 - 470 °C[7] | Indicates the point of the most rapid degradation. |
| Char Yield | Residual weight percentage at the end of the test (e.g., at 900°C). | 45 - 60%[7] | Correlates with fire resistance; a higher char yield is desirable. |
TGA Experimental Workflow
Caption: Experimental workflow for TGA of cured BADCy.
Proposed Thermal Degradation Pathway
Caption: Proposed thermal degradation pathway for polycyanurates.
Advanced Application: Kinetic Analysis
To gain a deeper understanding of the degradation mechanism, kinetic analysis can be performed to determine parameters like the activation energy (Ea). This requires running a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).[13] Methods such as the Flynn-Wall-Ozawa or Kissinger method are then applied to the data.[14] A higher activation energy implies a greater energy barrier for the decomposition reaction to occur, signifying higher thermal stability. This advanced analysis is invaluable for material development and lifetime prediction models.[9]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of cured this compound. By following the detailed protocols for sample preparation and TGA operation outlined in this note, researchers can obtain reliable and reproducible data. The key metrics derived—onset of decomposition, Tmax, and char yield—provide a quantitative measure of the material's exceptional thermal stability, which is a direct consequence of its highly cross-linked triazine ring structure. Understanding the multi-stage degradation mechanism is crucial for optimizing these materials for demanding, high-temperature applications.
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]
- 3. This compound | 1156-51-0 [chemicalbook.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 8. cmclaboratories.com [cmclaboratories.com]
- 9. tainstruments.com [tainstruments.com]
- 10. infinitalab.com [infinitalab.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
Troubleshooting & Optimization
Technical Support Center: Bisphenol A Dicyanate (BPA-DC) Resins
Welcome to the technical support center for Bisphenol A dicyanate (BPA-DC) resins. This guide is designed for researchers, scientists, and professionals who work with these high-performance thermosets. Here, we address common challenges and questions related to optimizing the curing cycle to help you achieve consistent, high-quality results in your experiments.
Section 1: The Curing Mechanism - A Quick Primer
Understanding the fundamental chemistry of BPA-DC resins is crucial for effective troubleshooting. The primary curing reaction is a thermally initiated cyclotrimerization, where three cyanate ester functional groups (-O-C≡N) react to form a highly stable, cross-linked triazine ring (cyanurate).[1][2][3][4] This process converts the liquid or solid monomer into a rigid, three-dimensional polycyanurate network, which is responsible for the material's excellent thermal stability and mechanical properties.[4][5]
The reaction typically proceeds without the release of volatile by-products, which minimizes the formation of voids in the final cured product.[4] However, the efficiency and completeness of this reaction are highly dependent on the time-temperature profile of the cure cycle.
References
- 1. Spectroscopic investigation of cure reaction in a bisphenol-A dicyanate ester thermosetting resin - ProQuest [proquest.com]
- 2. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
Technical Support Center: Mitigation of Moisture Absorption in 2,2-Bis-(4-cyanatophenyl)propane Composites
Welcome to the technical support center for 2,2-Bis-(4-cyanatophenyl)propane (CE) composites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with moisture absorption in these high-performance materials. The inherent hydrophobicity of cyanate ester resins is a key advantage, yet environmental moisture can still impact the mechanical and dielectric properties of the final composite.[1][2][3] This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to ensure the integrity and longevity of your CE composites.
Frequently Asked Questions (FAQs)
Q1: My cured this compound composite is showing higher than expected moisture uptake. What are the primary causes?
A1: Higher than expected moisture absorption in CE composites can stem from several factors, primarily related to the chemistry of the resin and the processing conditions. The main mechanisms of moisture absorption in polymer composites include diffusion, capillary action through microcracks and voids, and absorption at the fiber-matrix interface.[4]
-
Incomplete Curing: An incomplete cyclotrimerization reaction leaves unreacted cyanate (-OCN) groups.[3][5] These polar groups, along with any residual catalyst or impurities, can act as sites for hydrogen bonding with water molecules.
-
Microcracks and Voids: Sub-optimal processing can introduce microscopic voids or cracks within the matrix or at the fiber-matrix interface. These imperfections can trap water molecules, leading to increased overall moisture content.
-
Hydrophilic Additives or Fillers: While fillers can enhance mechanical properties, some may be inherently more hydrophilic than the CE resin, increasing the composite's overall affinity for water.
-
Environmental Exposure: Prolonged exposure to high humidity and temperature will naturally increase moisture ingress.[6]
Q2: How does the curing schedule affect the moisture resistance of my CE composite?
A2: The curing schedule is a critical parameter that dictates the final network structure of the polycyanurate and, consequently, its resistance to moisture.[7][8]
-
Degree of Cure: A higher degree of cure, achieved through an optimized post-curing step, ensures maximum conversion of cyanate groups into a highly cross-linked triazine ring network.[5] This dense, stable structure minimizes the presence of polar functional groups and reduces the free volume available for water molecules to occupy.
-
Curing Temperature: The post-curing temperature is a crucial factor.[7][9] Insufficient temperature may not provide enough energy to complete the cyclotrimerization, while excessive temperatures can induce thermal degradation, creating potential pathways for moisture ingress. Research has shown that for some CE/epoxy blends, a post-cure at 230°C for 4 hours can lead to more consistent and lower moisture absorption.[7][9]
-
Heating and Cooling Rates: Rapid heating or cooling can induce internal stresses, leading to microcrack formation and increased moisture uptake. A controlled, gradual ramp-up and cool-down are essential for a defect-free matrix.
Q3: I'm observing a decline in the glass transition temperature (Tg) and mechanical properties of my composite after environmental exposure. Is this related to moisture absorption?
A3: Yes, a reduction in Tg and mechanical performance is a well-documented consequence of moisture absorption in polymer composites.[6][10]
-
Plasticization: Water molecules that penetrate the polymer matrix can act as a plasticizer. They disrupt the intermolecular hydrogen bonds between polymer chains, increasing chain mobility and reducing the glass transition temperature.[11]
-
Hydrolysis: Although cyanate esters are more resistant to hydrolysis than many other resins, prolonged exposure to moisture, especially at elevated temperatures, can lead to the degradation of the triazine rings. This chemical breakdown of the network structure directly compromises the material's mechanical integrity.[6]
-
Interfacial Degradation: Moisture can weaken the adhesive bond between the fiber reinforcement and the CE matrix, leading to debonding and a significant reduction in load transfer efficiency. This results in decreased strength and stiffness of the composite.
Troubleshooting Guides
Problem 1: High Initial Moisture Content in Prepreg or Resin
Symptoms:
-
Difficulty in achieving a low-void-content laminate.
-
Reduced glass transition temperature (Tg) in the cured composite.[6]
-
Inconsistent curing behavior.
Root Cause Analysis and Solutions:
Recommended Actions:
-
Material Storage: Store all this compound resin and prepregs in a controlled environment with low humidity, such as a desiccator with a desiccant or a nitrogen-purged cabinet.
-
Pre-Processing Drying: Before use, dry the resin in a vacuum oven at a temperature that is high enough to remove moisture but low enough to prevent premature curing. The exact temperature and time will depend on the specific resin formulation.
-
Moisture Content Verification: Quantify the moisture content of your raw materials using Karl Fischer titration to establish a baseline and ensure it meets your processing specifications.
Problem 2: Excessive Moisture Uptake in Cured Composites
Symptoms:
-
Significant weight gain after immersion in water or exposure to a humid environment.
-
Degradation of mechanical properties (e.g., flexural strength, interlaminar shear strength) after hydrothermal aging.[12][13]
-
Changes in dielectric properties.
Mitigation Strategies:
Detailed Approaches:
-
Resin Formulation:
-
Toughening Agents: Incorporating thermoplastic toughening agents like polyetherimides or polyaryletherketones can not only improve fracture toughness but also fill free volume, potentially reducing moisture absorption.[1][14] Some studies have shown that specific fluorine-containing polyaryletherketone modifiers can decrease the water absorption rate by over 30%.[14]
-
Hydrophobic Co-monomers: Blending this compound with other hydrophobic monomers, such as certain bismaleimides, can enhance the overall moisture resistance of the cured network.[15]
-
-
Processing:
-
Cure Cycle Optimization: A well-defined cure cycle with an appropriate post-cure is paramount. This ensures a high degree of cross-linking, leaving fewer polar groups and less free volume for water ingress.[7]
-
Void Minimization: Employ proper vacuum bagging and autoclave pressures during curing to minimize void content, as voids are significant sites for moisture accumulation.
-
-
Surface Protection:
-
Hydrophobic Coatings: Applying a thin, hydrophobic topcoat to the composite surface can act as a physical barrier against moisture penetration.
-
Fiber Sizing and Treatment: Ensure that the sizing on the reinforcing fibers is compatible with the cyanate ester matrix. In some cases, applying a silane coupling agent to the fibers can improve interfacial adhesion and reduce moisture wicking along the fiber-matrix interface.[16]
-
Experimental Protocols
Protocol 1: Gravimetric Moisture Absorption Testing
This protocol is adapted from ASTM D5229/D5229M and is used to determine the moisture absorption characteristics of your CE composites.[17]
Materials and Equipment:
-
Cured composite specimens (at least 3 per condition)
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Calipers
Procedure:
-
Initial Drying: Dry the specimens in an oven at a temperature that will not alter their properties (e.g., 60-80°C) until they reach a constant weight. This is the initial dry weight (W_d).
-
Initial Measurements: Measure the dimensions of the dry specimens.
-
Environmental Exposure: Place the specimens in the environmental chamber set to the desired temperature and relative humidity (e.g., 70°C and 85% RH).
-
Periodic Weighing: At regular intervals, remove the specimens from the chamber, gently wipe the surface with a lint-free cloth, and weigh them on the analytical balance. Record the weight (W_t) and the time of exposure (t).
-
Equilibrium: Continue periodic weighing until the weight gain between consecutive measurements is negligible (less than 0.05% of the specimen's mass). This indicates that the composite has reached its equilibrium moisture content (M_m).
-
Calculation: Calculate the percentage moisture absorption (M%) at each time point using the following formula:
M(%) = [(W_t - W_d) / W_d] * 100
Data Presentation:
| Time (hours) | Specimen 1 Weight (g) | Specimen 2 Weight (g) | Specimen 3 Weight (g) | Average M% |
| 0 | W_d1 | W_d2 | W_d3 | 0.00 |
| 24 | W_t1_24h | W_t2_24h | W_t3_24h | ... |
| 48 | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| Equilibrium | W_eq1 | W_eq2 | W_eq3 | M_m |
Protocol 2: Characterization of Moisture Effects using Dynamic Mechanical Analysis (DMA)
Objective: To determine the effect of moisture absorption on the glass transition temperature (Tg) of the CE composite.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a three-point bending or single/dual cantilever fixture.
-
Conditioned (moisture-saturated) and dry composite specimens of appropriate dimensions for the DMA fixture.
Procedure:
-
Sample Preparation: Prepare rectangular specimens from both the dry and moisture-conditioned composite panels.
-
Dry Sample Analysis:
-
Mount a dry specimen in the DMA fixture.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5°C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Determine the Tg from the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
-
Wet Sample Analysis:
-
Immediately after removing a conditioned specimen from the environmental chamber, mount it in the DMA and begin the analysis to minimize moisture loss.
-
Run the same temperature and frequency program as for the dry sample.
-
Determine the Tg of the wet sample.
-
-
Data Comparison: Compare the Tg values of the dry and wet specimens to quantify the plasticization effect of the absorbed moisture.
Expected Results:
| Condition | Glass Transition Temperature (Tg) from tan δ peak (°C) |
| Dry | T_g_dry |
| Wet (after exposure) | T_g_wet |
A lower Tg for the wet sample indicates plasticization due to moisture absorption.[11]
References
- 1. kinampark.com [kinampark.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buy this compound | 1156-51-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. [논문]Moisture absorption by cyanate ester modified epoxy resin matrices. Part IV: Effect of curing schedules [scienceon.kisti.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyanate ester resins toughened with epoxy-terminated and fluorine-containing polyaryletherketone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Effects of Moisture Absorption on the Mechanical and Fatigue Properties of Natural Fiber Composites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.astm.org [store.astm.org]
Technical Support Center: Enhancing the Hydrolytic Stability of Polycyanurate Networks
Welcome to the technical support center for polycyanurate (PCN) networks. This resource is designed for researchers, scientists, and professionals in materials science and drug development who are working with cyanate ester resins. Here, you will find in-depth answers to common questions and troubleshooting guidance for challenges related to the hydrolytic stability of these high-performance thermosets. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Section 1: Understanding the Problem: The "Why" Behind Hydrolytic Degradation
Question 1: What is the fundamental mechanism of hydrolytic degradation in polycyanurate networks?
Polycyanurate networks, despite their high thermal stability, are susceptible to degradation in the presence of water, especially at elevated temperatures.[1] This process, known as hydrolysis, involves the chemical breakdown of the polymer network. The primary sites of attack are the ester groups within the triazine rings, which are the cross-linking points of the network.
The degradation mechanism proceeds as follows:
-
Water Diffusion: Water molecules penetrate the polymer matrix. The rate and extent of diffusion are influenced by the network's free volume, polarity, and the presence of micro-voids.[2][3]
-
Triazine Ring Attack: The water molecules, often catalyzed by acidic or basic species (including residual catalysts from polymerization), attack the electrophilic carbon atoms of the cyanurate ester linkages.[4][5]
-
Ring Opening & Chain Scission: This nucleophilic attack leads to the opening of the triazine ring and cleavage of the polymer backbone.[4][6] This process is often autocatalytic, as the degradation products can create an acidic environment that accelerates further hydrolysis.[7]
-
Formation of Degradation Products: The hydrolysis results in the formation of various degradation products, including carbamic acids, amines, and phenols, leading to a decrease in cross-linking density.[4][7]
This degradation manifests as a reduction in the material's glass transition temperature (Tg), mechanical strength, and dielectric properties.[4][5]
Diagram: Mechanism of Polycyanurate Hydrolysis
Caption: Hydrolytic degradation pathway of a polycyanurate network.
Section 2: Pre-Curing & Formulation Strategies to Enhance Stability
Question 2: How can the choice of monomer influence the hydrolytic stability of the resulting polycyanurate network?
The chemical structure of the cyanate ester monomer is a critical factor in determining the hydrolytic stability of the cured network. By strategically selecting or modifying monomers, you can significantly enhance moisture resistance.
-
Incorporate Hydrophobic Moieties: Introducing bulky, non-polar (hydrophobic) groups into the monomer backbone can sterically hinder the approach of water molecules to the hydrolytically susceptible triazine rings. For instance, monomers based on bisphenol A or bisphenol AF have shown good hydrolytic stability.[8][9]
-
Increase Cross-linking Density: Using multifunctional cyanate esters (e.g., tricyanates) can create a more densely cross-linked network.[10] This reduces the free volume within the polymer matrix, thereby decreasing water uptake.[11][12] However, this can also lead to increased brittleness, so a balance must be struck.
-
Copolymerization: Blending cyanate esters with other hydrophobic resins, such as epoxy resins, can improve moisture resistance. The epoxy network can encapsulate the more sensitive cyanate ester linkages, providing a barrier to water ingress.
Question 3: What is the role of catalysts in hydrolytic stability, and how can I choose the right one?
Catalysts are often used to lower the curing temperature and time of cyanate ester resins. However, residual catalyst in the cured network can significantly accelerate hydrolytic degradation.[4][5]
-
Mechanism of Catalytic Degradation: Metal-based catalysts, such as metal acetylacetonates or octoates, can act as Lewis acids, activating the triazine ring and making it more susceptible to nucleophilic attack by water.[4][10]
-
Catalyst Selection:
-
Non-metallic Catalysts: Consider using non-metallic catalysts, such as certain phenols or imidazoles, which may have a less detrimental effect on hydrolytic stability.
-
Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve the desired cure profile. Higher catalyst concentrations generally lead to faster degradation.[4][5]
-
Less Active Catalysts: Employing less active metal chelate catalysts has been shown to reduce the loss in Tg after hydrothermal aging.[11]
-
Catalyst-Free Curing: If feasible, curing at higher temperatures without a catalyst can produce networks with superior hydrolytic stability, as it eliminates the issue of residual catalyst.[8]
-
| Catalyst Type | Relative Activity | Impact on Hydrolytic Stability |
| Metal Acetylacetonates | High | High (Negative) |
| Metal Octoates | High | High (Negative) |
| Nonylphenol | Moderate | Moderate |
| Imidazoles | Moderate-High | Moderate |
| None (Thermal Cure) | Low | Low (Most Stable) |
Question 4: Can fillers or additives be used to improve hydrolytic stability?
Yes, the incorporation of specific fillers and additives is a common and effective strategy.
-
Hydrophobic Fillers: Dispersing hydrophobic fillers such as silica or carbon black can reduce the overall water absorption of the composite. These fillers must be well-dispersed to be effective.
-
Nanofillers: Nanoparticles, like nanosilica or graphene, can improve the barrier properties of the network, creating a more tortuous path for water molecules to travel.[13] However, the surface chemistry of the nanofiller is crucial; untreated hydrophilic surfaces can actually increase water uptake.
-
Moisture Scavengers: While less common in high-performance thermosets, the concept of adding compounds that react with and sequester water can be explored, although their long-term stability at operating temperatures must be considered.
Section 3: Post-Curing Modifications and Protective Coatings
Question 5: Does the curing schedule affect hydrolytic stability?
Absolutely. An incomplete cure will leave unreacted cyanate groups, which are more susceptible to hydrolysis than the fully formed triazine rings.
-
Ensure Full Conversion: It is critical to achieve the highest possible degree of cure. This often involves a multi-stage curing process, including a high-temperature post-cure step to ensure maximum cross-linking. The disappearance of the cyanate ester absorbance bands (around 2200-2300 cm⁻¹) in an FTIR spectrum can be monitored to confirm complete reaction.[14]
-
Post-Curing: A post-cure step, typically at a temperature above the initial cure temperature, helps to complete the cyclotrimerization reaction and drive off any entrapped moisture or volatiles. However, excessive heat treatment after aging in water may not recover lost properties, indicating that the degradation can be irreversible.[15]
Question 6: Are surface coatings a viable option for protecting polycyanurate networks?
Yes, applying a hydrophobic surface coating can be a very effective way to prevent water from reaching the polycyanurate substrate.
-
Coating Materials: Suitable coatings include fluoropolymers, silicones, or parylene, which are known for their excellent barrier properties and chemical inertness.
-
Application: The coating must be uniform and free of pinholes to be effective. Surface preparation of the polycyanurate is critical to ensure good adhesion of the coating.
Section 4: Analytical & Troubleshooting Guide (FAQs)
Question 7: My cured polycyanurate samples are showing a significant drop in Tg after exposure to humidity. What's the most likely cause?
A drop in Tg is a classic indicator of hydrolytic degradation.[4][5] The most probable causes, in order of likelihood, are:
-
Residual Catalyst: This is the most common culprit. The type and concentration of your catalyst are likely accelerating hydrolysis.[4][11]
-
Incomplete Cure: If the network was not fully cured, unreacted functional groups are degrading, leading to a loss of cross-link density.
-
Hydrophilic Monomer: The monomer you are using may have a high affinity for water, leading to significant moisture uptake and subsequent degradation.
-
Porosity/Voids: Microscopic voids in the cured sample can trap water, creating localized areas of high moisture concentration and accelerating degradation.
Troubleshooting Steps:
-
Verify Cure: Use DSC or FTIR to confirm that your curing schedule is achieving full conversion.
-
Re-evaluate Catalyst: Try reducing the catalyst concentration or switching to a less hydrolytically active type. Consider a catalyst-free thermal cure if your monomer allows for it.
-
Degas Resin: Ensure your resin is properly degassed before curing to minimize voids.
Question 8: I'm observing weight gain in my samples during hydrothermal aging. How do I interpret this?
Weight gain is primarily due to the absorption of water into the polymer network.[4][5] This is the initial step of the degradation process. The rate and equilibrium of water uptake can provide valuable information about the material's resistance to moisture. A lower rate and lower overall weight gain are desirable. It's important to note that in later stages of degradation, you might observe weight loss if degradation byproducts leach out of the material.
Diagram: Experimental Workflow for Hydrolytic Stability Testing
Caption: A typical workflow for assessing the hydrolytic stability of polycyanurate networks.
Question 9: What are the best analytical techniques to monitor hydrolytic degradation?
A multi-technique approach is recommended for a comprehensive understanding.
-
Gravimetric Analysis: Simply measuring the weight change of a sample over time during exposure to a humid environment is a straightforward way to quantify water uptake.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg). A decrease in Tg is a sensitive indicator of chain scission and reduced cross-link density.[4]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, such as the storage modulus. A decrease in the storage modulus, particularly in the rubbery plateau region, indicates network degradation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to track chemical changes in the network.[16] Look for the appearance of hydroxyl (-OH) and amine (N-H) peaks, and a decrease in the intensity of the triazine ring absorbances (around 1570 and 1360 cm⁻¹), although these changes can be subtle.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the degradation products.[17]
Section 5: Experimental Protocols
Protocol 1: Accelerated Hydrothermal Aging Test
-
Sample Preparation: Prepare several identical samples of the cured polycyanurate network, typically in the form of small rectangular bars for mechanical testing.
-
Initial Characterization: Measure and record the initial dry weight, dimensions, Tg (via DSC), and mechanical properties (via DMA) of a set of control samples.
-
Aging Conditions: Place the test samples in an environmental chamber at elevated temperature and humidity (e.g., 85°C and 85% relative humidity) or immerse them in boiling deionized water.[8][12]
-
Periodic Measurement: At regular intervals (e.g., 24, 48, 96, 168 hours), remove a subset of samples.
-
Analysis: Pat the samples dry with a lint-free cloth and immediately weigh them to determine water uptake. Then, subject them to DSC and DMA analysis to measure the changes in Tg and mechanical properties over time.
-
Data Reporting: Plot the percentage weight gain, Tg, and storage modulus as a function of aging time.
Protocol 2: Monitoring Cure Progression with FTIR
-
Sample Preparation: Prepare a thin film of the uncured cyanate ester resin on a salt plate (e.g., KBr) or between two plates in a heated cell.
-
Initial Spectrum: Obtain an FTIR spectrum of the uncured resin at room temperature. Note the characteristic absorbance peaks of the cyanate ester group (-O-C≡N) around 2200-2300 cm⁻¹.[14]
-
In-situ Curing: Heat the sample according to your desired curing schedule while continuously or periodically acquiring FTIR spectra.
-
Analysis: Monitor the decrease in the intensity of the -OCN peaks and the corresponding increase in the intensity of the triazine ring peaks (around 1570 and 1360 cm⁻¹).[14]
-
Endpoint Determination: The cure is considered complete when the -OCN peaks have disappeared or their intensity has plateaued at a minimum level.
Section 6: References
-
ROSA P. Thermal Decomposition of Cyanate Ester Resins. NASA. Available at: --INVALID-LINK--.
-
Guenthner, A. J., et al. (2012). Structure-Property Relationships for Polycyanurate Networks Derived from Renewable Resources. ResearchGate. Available at: --INVALID-LINK--.
-
Taleb, M., et al. (2010). Porous thermosets via hydrolytic degradation of poly(ε-caprolactone) fragments in cyanurate-based hybrid networks. ResearchGate. Available at: --INVALID-LINK--.
-
Throckmorton, J. A. (2016). RELATIONSHIPS BETWEEN MONOMER CHEMICAL STRUCTURE, NETWORK ARCHITECTURE AND THERMAL STABILITY IN GLASSY POLYCYANURATES. The Aquila Digital Community. Available at: --INVALID-LINK--.
-
Yameen, B., et al. (2008). Polycyanurate Thermoset Networks with High Thermal, Mechanical, and Hydrolytic Stability Based on Liquid Multifunctional Cyanate Ester Monomers with Bisphenol A and AF Units. Macromolecular Chemistry and Physics. Available at: --INVALID-LINK--.
-
ROSA P. (1999). Thermal Decomposition of Cyanate Ester Resins. Defense Technical Information Center. Available at: --INVALID-LINK--.
-
Crawford, A. O., et al. (2016). Improving the hydrolytic stability of aryl cyanate esters by examining the effects of extreme environments on polycyanurate copolymers. CORE. Available at: --INVALID-LINK--.
-
Snell, R., et al. (2014). Hydrolytic degradation of highly crosslinked polyaromatic cyanate ester resins. Polymer Degradation and Stability. Available at: --INVALID-LINK--.
-
Li, C., et al. (2021). Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Tohoku University Repository. Available at: --INVALID-LINK--.
-
Guenthner, A. J., et al. (2015). Structure-Property Relationships in Polycyanurate / Graphene Networks. Defense Technical Information Center. Available at: --INVALID-LINK--.
-
Gopinathapanicker, C., et al. (2021). Hydrolytic degradation kinetics of bisphenol E cyanate ester resin and composite. Journal of Thermal Analysis and Calorimetry.
-
Tsuji, H. (2016). Hydrolytic degradation. ResearchGate. Available at: --INVALID-LINK--.
-
Crawford, A. O., et al. (2016). Improving the hydrolytic stability of aryl cyanate ester. University of Bristol Research Portal. Available at: --INVALID-LINK--.
-
Guenthner, A. J., et al. (2012). Relationships Among Molecular Structure, Processing, Water Uptake, and Moisture-Induced Degradation in Cyanate Ester Resins. ResearchGate. Available at: --INVALID-LINK--.
-
Guenthner, A. J., et al. (2012). Polycyanurate Networks with Enhanced Segmental Flexibility and Outstanding Thermochemical Stability. ACS Publications. Available at: --INVALID-LINK--.
-
Kucinska-Lipka, J., et al. (2023). Hydrolytic and Enzymatic Degradation of Photocurable Polymer Networks Comprising Ester-Urethane Building Block, PEGylated Fibrinogen and Catechol Units. ChemRxiv. Available at: --INVALID-LINK--.
-
Singh, S., & Kumar, A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: --INVALID-LINK--.
-
Raji, A., et al. (2021). Durability of composite materials during hydrothermal and environmental aging. ResearchGate. Available at: --INVALID-LINK--.
-
Kucinska-Lipka, J., et al. (2023). Hydrolytic and Enzymatic Degradation of Photocurable Polymer Networks Comprising Ester-Urethane Building Block, PEGylated Fibrin. ChemRxiv. Available at: --INVALID-LINK--.
-
Yameen, B., et al. (2008). Polycyanurate Thermoset Networks with High Thermal, Mechanical, and Hydrolytic Stability Based on Liquid Multifunctional Cyanate. Wiley-VCH.
-
Billiet, S., et al. (2017). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. MDPI. Available at: --INVALID-LINK--.
-
Niu, Y., et al. (2023). Effects of Hygrothermal Aging on the Flexural Properties of Cross-Ply and Angle-Ply CFRP Composite Laminates. PEARL. Available at: --INVALID-LINK--.
-
Afaghi-Khatibi, A., et al. (2000). Effects of hydrothermal aging on glass–fiber/polyetherimide (PEI) composites. ResearchGate. Available at: --INVALID-LINK--.
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: --INVALID-LINK--.
-
Ferracane, J. L., et al. (1998). Properties of heat-treated composites after aging in water. PubMed. Available at: --INVALID-LINK--.
-
Vassilopoulos, A. P. (2023). Hydrothermal Ageing of Glass Fibre Reinforced Vinyl Ester Composites: A Review. PMC. Available at: --INVALID-LINK--.
-
Anderson Development Company. Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Available at: --INVALID-LINK--.
-
Liu, Y., et al. (2022). Effect of comonomer structure on the stabilization and spinnability of polyacrylonitrile copolymers. ResearchGate. Available at: --INVALID-LINK--.
References
- 1. researchgate.net [researchgate.net]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. Hydrothermal Ageing of Glass Fibre Reinforced Vinyl Ester Composites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. andersondevelopment.com [andersondevelopment.com]
- 8. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 15. Properties of heat-treated composites after aging in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijmr.net.in [ijmr.net.in]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Void Content Minimization in 2,2-Bis-(4-cyanatophenyl)propane (CE) Laminates
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing void content in 2,2-Bis-(4-cyanatophenyl)propane (CE) laminates. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the fabrication of high-quality, low-void composite laminates. Our approach is grounded in scientific principles and practical, field-proven experience to empower you to overcome common challenges in your experimental work.
Understanding Void Formation: The Root of the Problem
Voids, or entrapped pockets of gas or vapor within a cured laminate, are a primary concern in the manufacturing of high-performance composites.[1] These defects can significantly compromise the mechanical properties and long-term durability of the final component by acting as stress concentration points and pathways for moisture ingress.[2][3] In CE resin systems, voids typically originate from three main sources: entrapped air during lay-up, volatiles from the resin or contaminants, and moisture.
The curing of this compound, a cyanate ester resin, involves a cyclotrimerization reaction, forming a highly cross-linked polycyanurate network.[4] This process is sensitive to various parameters, and a thorough understanding of their interplay is crucial for void reduction.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during the fabrication of CE laminates.
Issue 1: High Void Content Despite Following the Recommended Cure Cycle
Question: I've followed the manufacturer's recommended cure cycle for my CE prepreg, but my laminates consistently have high void content. What could be the underlying cause?
Answer: This is a common issue that often points to factors beyond the basic time-temperature profile. Let's break down the potential culprits:
-
Moisture Contamination: Cyanate esters are highly susceptible to moisture.[5] Absorbed moisture in the prepreg or on the tooling surface can vaporize at elevated cure temperatures, leading to void formation. The experimental results showed that the moisture concentrations of 180°C-cure products were lowest.[6]
-
Troubleshooting Protocol:
-
Pre-Drying of Prepreg: Before lay-up, consider a pre-drying step for your prepreg. This can be done in a vacuum oven at a temperature below the resin's softening point (e.g., 60-80°C) for several hours.
-
Tool and Consumable Preparation: Ensure all tooling, release films, and breather materials are thoroughly cleaned and dried before use. Store them in a desiccator or a low-humidity environment.
-
Environmental Control: If possible, perform the lay-up in a climate-controlled cleanroom with low relative humidity.
-
-
-
Inadequate Vacuum: A robust vacuum is essential to remove entrapped air and volatiles. Leaks in the vacuum bag or insufficient vacuum pressure are common sources of voids.
-
Troubleshooting Protocol:
-
Leak Check: Before starting the cure cycle, perform a vacuum drop test to ensure the integrity of your vacuum bag seal. A drop of more than 2 inHg over 5 minutes typically indicates a leak that needs to be addressed.[7]
-
Proper Bagging Technique: Ensure the vacuum bag is well-pleated to conform to the part geometry without bridging, which can create air pockets.[8] Use a high-quality sealant tape and ensure a continuous seal.
-
Vacuum Port Placement: Position the vacuum port and breather material to ensure efficient air removal from the entire laminate.
-
-
-
Resin Viscosity Mismatch with Cure Cycle: The resin's viscosity must be low enough for an adequate duration to allow for the escape of entrapped air and volatiles before gelation. If the temperature ramp rate is too fast, the resin may gel before all volatiles have been evacuated.
-
Troubleshooting Protocol:
-
Dwell Step at Low Viscosity: Introduce a dwell step in your cure cycle at a temperature where the resin has low viscosity but minimal curing occurs (e.g., 90-110°C for many CE resins). This allows for better volatile removal under vacuum.
-
Slower Ramp Rate: Consider reducing the initial temperature ramp rate to provide more time for air and volatiles to escape before the resin viscosity increases significantly.
-
-
Issue 2: Voids are Concentrated at the Edges of the Laminate
Question: My laminates have a low void content in the center, but I consistently see a higher concentration of voids near the edges. Why is this happening and how can I fix it?
Answer: This phenomenon, often called "edge breathing" issues, is typically related to improper vacuum bagging or resin flow dynamics.
-
Poor Edge Sealing: Leaks in the vacuum bag are often more prevalent at the edges and corners.
-
Troubleshooting Protocol:
-
Double Bagging: For critical applications, consider using a double-bagging technique to provide a redundant seal.
-
Sealant Tape Application: Ensure the sealant tape is applied on a clean, flat surface and is well-seated, especially at corners.
-
-
-
"Racetracking" of Resin: The resin at the edges of the prepreg stack may have a less restricted flow path, leading to a faster flow rate compared to the center. This can trap air and volatiles in the slower-flowing central region, which then migrate to the edges.
-
Troubleshooting Protocol:
-
Edge Breather Configuration: Extend the breather material to the very edge of the laminate to ensure uniform air removal.
-
Use of a "Picture Frame" Dam: A dam made of sealant tape or other suitable material can be placed around the perimeter of the laminate to help control resin flow and create a more uniform pressure distribution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical cure cycle for minimizing voids in this compound laminates?
A1: While the optimal cure cycle is dependent on the specific resin formulation and laminate thickness, a good starting point for a void-free cure of a standard CE laminate is a multi-step process. The following table provides a sample cure cycle that can be optimized for your specific application.
| Cure Cycle Stage | Temperature Ramp Rate | Target Temperature | Hold Time | Pressure | Purpose |
| Initial Dwell | 1-3°C/min | 120°C | 60-120 min | Full Vacuum (at least 25 inHg) | Reduce resin viscosity and allow for volatile removal.[9] |
| Curing Ramp | 1-2°C/min | 180°C | - | Full Vacuum + Autoclave Pressure (if applicable) | Initiate and propagate the curing reaction. |
| Curing Dwell | - | 180°C | 120 min | Full Vacuum + Autoclave Pressure | Achieve a high degree of cure. |
| Post-Cure (optional) | 1-3°C/min | 200-250°C | 60-120 min | Ambient | Enhance cross-linking and improve thermal properties.[5] |
Q2: How does moisture affect the curing of cyanate ester resins?
A2: Moisture has a detrimental effect on the curing of cyanate esters in several ways. Firstly, absorbed water can vaporize at elevated temperatures, leading to the formation of voids. Secondly, water can react with the cyanate ester groups, leading to the formation of carbamates and ultimately, amines and carbon dioxide, which can also contribute to void formation and alter the final polymer network structure.[5][6] This can result in a lower glass transition temperature (Tg) and reduced mechanical performance. It is crucial to minimize moisture exposure prior to and during the cure.[10]
Q3: What are the best practices for vacuum bagging CE laminates?
A3: A well-executed vacuum bagging setup is critical for producing low-void laminates. Here are some key best practices:
-
Use High-Quality Consumables: Employ high-temperature rated bagging film, sealant tape, release film, and breather material compatible with your cure cycle.[8]
-
Ensure a Leak-Free Seal: Meticulously apply the sealant tape on a clean, dry surface, ensuring no gaps or channels. Perform a leak check before initiating the cure.
-
Proper Breather and Bleeder Placement: The breather cloth should cover the entire laminate and extend to the vacuum port to ensure even air evacuation. A bleeder cloth can be used to absorb excess resin.
-
Avoid Bridging: Use pleats in the vacuum bag for complex geometries to prevent the bag from bridging across concave features, which can lead to areas of low pressure and void formation.[7]
Q4: How can I measure the void content in my cured laminates?
A4: The industry-standard method for determining void content is through resin digestion or ignition as described in ASTM D3171 .[11] This method involves determining the density of the composite and the weight fractions of the fiber and matrix. The void content is then calculated based on the theoretical density of a void-free composite. Another method involves microscopic analysis of polished cross-sections, where the void area can be quantified using image analysis software.[12]
Visualizing Key Relationships and Processes
To further aid in your understanding, the following diagrams illustrate critical concepts in void minimization.
Caption: Key factors contributing to void formation in CE laminates.
Caption: Simplified workflow for fabricating CE composite laminates.
Experimental Protocols
Protocol 1: Vacuum Bag Leak Test
-
Assemble the complete vacuum bagging system over the uncured laminate as you would for the actual cure cycle.
-
Connect a vacuum gauge to the vacuum line between the vacuum bag and the vacuum pump.
-
Evacuate the bag to the desired vacuum level for the cure cycle (typically >25 inHg).
-
Close the valve between the vacuum pump and the vacuum bag to isolate the bagged laminate.
-
Turn off the vacuum pump.
-
Monitor the vacuum gauge for 5-10 minutes.
-
A vacuum loss of less than 2 inHg over 5 minutes is generally considered acceptable. If the loss is greater, locate and repair the leak(s) before proceeding with the cure.
Protocol 2: Void Content Determination via Resin Digestion (Based on ASTM D3171)
Note: This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Cut a representative sample from the cured laminate (typically 1-2 grams).
-
Accurately measure the dimensions of the sample to calculate its volume.
-
Weigh the sample to determine its initial mass.
-
Calculate the density of the composite sample.
-
Place the sample in a flask containing a suitable digestion acid (e.g., concentrated sulfuric acid).
-
Gently heat the flask to accelerate the digestion of the resin matrix.
-
Once the resin is fully digested, carefully filter the solution to isolate the reinforcing fibers.
-
Thoroughly wash the fibers with distilled water and then a suitable solvent (e.g., acetone) to remove any residual acid and dissolved resin.
-
Dry the fibers in an oven until a constant weight is achieved.
-
Weigh the dry fibers to determine the fiber mass.
-
Calculate the weight and volume fractions of the fiber and matrix.
-
Calculate the void content using the following formula:
% Void Content = 100 * [ (Theoretical Density - Measured Density) / Theoretical Density ]
Where the theoretical density is calculated based on the weight fractions and densities of the fiber and matrix.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. How to Identify the Defects and Damage in Composites Materials and Structures? [addcomposites.com]
- 4. open-access.bcu.ac.uk [open-access.bcu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Vacuum Bagging - Explore Composites! [explorecomposites.com]
- 8. Vacuum Bagging - P168 - CKN Knowledge in Practice Centre [compositeskn.org]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. "Void and Density Analysis of Cyanate Ester Composites" by Cameron B. Atwood [digitalcommons.calpoly.edu]
- 12. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2,2-Bis-(4-cyanatophenyl)propane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,2-Bis-(4-cyanatophenyl)propane, also known as Bisphenol A dicyanate (BADCy). This document is designed for researchers, scientists, and professionals in materials science and drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high yield and purity.
Introduction to the Synthesis
This compound is a critical monomer used in the formulation of high-performance polycyanurate thermosetting resins.[1] These materials are prized for their exceptional thermal stability, low dielectric properties, and mechanical robustness, making them indispensable in the aerospace, electronics, and automotive industries.[1]
The standard synthesis is an esterification reaction where Bisphenol A is treated with a cyanogen halide, typically cyanogen bromide (BrCN), in an anhydrous organic solvent with a tertiary amine base like triethylamine (TEA) to neutralize the generated acid.[1][2] While the reaction appears straightforward, several potential side reactions and procedural pitfalls can compromise the quality and yield of the final product. This guide will address these issues directly.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a practical question-and-answer format.
Problem 1: Low Yield and Incomplete Conversion
Question: My final product shows a significant, broad hydroxyl peak around 3200-3500 cm⁻¹ in the FT-IR spectrum, and the overall yield is well below the expected >90%. What are the likely causes?
Answer: This is a classic sign of an incomplete reaction, where one or both of the phenolic hydroxyl groups on the Bisphenol A starting material have failed to convert to cyanate esters.
Causality and Troubleshooting Steps:
-
Stoichiometry of Reagents: The reaction requires at least two equivalents of both cyanogen bromide and triethylamine for each equivalent of Bisphenol A. An insufficient amount of either will lead to incomplete conversion.
-
Action: Carefully re-verify the molar calculations for all reagents. It is common practice to use a slight excess (e.g., 5-10 mol%) of cyanogen bromide and triethylamine to drive the reaction to completion.[3]
-
-
Purity and Integrity of Reagents:
-
Cyanogen Bromide (BrCN): This reagent can sublime and is sensitive to moisture. If it has been improperly stored, its effective concentration may be lower than stated.
-
Triethylamine (TEA): The base can absorb atmospheric CO₂ and water. Water contamination is particularly problematic.
-
Solvent: The reaction must be conducted under strictly anhydrous conditions.[1] Acetone is a common solvent and must be thoroughly dried before use.
-
Action: Use freshly opened or properly stored reagents. Purify the triethylamine by distillation if necessary, and use a freshly dried, anhydrous grade solvent.
-
-
Reaction Temperature: The reaction is typically performed at low temperatures (-5°C to 0°C) to control its exothermic nature and prevent side reactions.[2][3] If the temperature is too low, the reaction rate may be too slow for completion within the allotted time.
-
Action: Maintain the temperature within the recommended range using an ice/salt or cryo-cooler bath. Ensure the dropwise addition of triethylamine is slow enough to prevent a temperature spike.[3]
-
Problem 2: Oily or Gummy Product That Fails to Crystallize
Question: After the aqueous workup and solvent removal, my product is a viscous, sticky oil or a gummy semi-solid, not the expected white crystalline powder. Why?
Answer: This issue typically points to the presence of impurities that inhibit crystallization. These can include unreacted starting materials, byproducts, or small amounts of oligomers.
Causality and Troubleshooting Steps:
-
Incomplete Reaction: As discussed in Problem 1, the presence of unreacted Bisphenol A or the mono-cyanated intermediate disrupts the crystal lattice of the desired dicyanate product.
-
Premature Oligomerization: Although the primary curing reaction (cyclotrimerization) typically requires heat, it can be initiated at lower temperatures, especially in the presence of catalysts.[1][4] The triethylamine used in the synthesis can act as a catalyst if not promptly removed.
-
Action: After the reaction is complete, immediately filter the triethylamine hydrobromide salt.[2] During the workup, ensure the temperature remains low. Avoid prolonged heating during solvent evaporation; use a rotary evaporator at a moderate temperature (<40°C).
-
-
Hydrolysis During Workup: Cyanate esters are highly susceptible to hydrolysis, which reverts them to phenols.[5][6][7] This can occur during the aqueous wash step.
-
Purification Protocol:
-
Action: An effective purification by recrystallization is crucial. A common and effective solvent system is a mixture of methanol and water (e.g., 1:1 v/v) or isopropanol.[2] Dissolve the crude product in a minimal amount of the alcohol at a slightly elevated temperature, then slowly add cold water or cool the solution to induce crystallization of the pure product.
-
Problem 3: Product Degradation and Color Change
Question: My final product has a tan or yellowish color instead of being pure white. Does this indicate a problem?
Answer: Yes, a light tan or yellow color often indicates the presence of impurities or minor degradation products.[3] While a very faint color might be acceptable for some applications, it suggests suboptimal conditions.
Causality and Troubleshooting Steps:
-
Impurities in Starting Bisphenol A: Commercial Bisphenol A can contain various impurities from its own synthesis, such as isomers or oxidation products, which can carry through the reaction and impart color.[]
-
Action: Use high-purity Bisphenol A (≥99%). If necessary, recrystallize the starting material before use.
-
-
Side Reactions with Amine Base: Although tertiary amines are used to avoid N-H reactivity, complex side reactions can still occur, especially if the reaction temperature is not well-controlled.
-
Action: Adhere strictly to low-temperature protocols. Ensure the triethylamine is pure and added slowly.
-
-
Oxidation: The product or intermediates may be sensitive to air oxidation, particularly during workup and drying.
-
Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] After the final filtration, dry the crystalline product under vacuum at a low temperature.
-
Visualizing the Process: Reaction and Troubleshooting
A clear understanding of the reaction pathway and potential pitfalls is essential.
Caption: Standard workflow for the synthesis of this compound.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so important? Can I use something other than triethylamine?
A1: The base must be a tertiary amine.[1] Primary or secondary amines contain reactive N-H bonds that can add across the cyanate group, leading to isourea byproducts and complex side reactions.[10] Triethylamine is commonly used due to its appropriate basicity, volatility (making it easier to remove), and the well-understood solubility of its hydrobromide salt in the reaction mixture. Other tertiary amines like diisopropylethylamine (DIPEA) can also be used.
Q2: What is the mechanism of the key side reaction, hydrolysis?
A2: Hydrolysis is the reaction of the cyanate ester group (-OCN) with water. It is a significant degradation pathway for both the monomer and the cured polymer network.[5][7][11] The process involves the nucleophilic attack of water on the electrophilic carbon of the cyanate group. This can ultimately lead to the cleavage of the ester bond, regenerating the original phenol and releasing byproducts. Some studies propose that it proceeds through the decomposition of the triazine ring in the cured state.[5] During synthesis, this side reaction consumes the product and complicates purification.
Caption: Simplified mechanism of cyanate ester hydrolysis.
Q3: How can I best confirm the purity and identity of my final product?
A3: A combination of analytical techniques is recommended:
-
FT-IR Spectroscopy: This is the quickest way to check for reaction completion. Look for the disappearance of the broad phenolic O-H peak (3200-3500 cm⁻¹) from Bisphenol A and the appearance of the characteristic sharp cyanate (-OCN) stretching peak at ~2230-2270 cm⁻¹.[12]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The proton NMR will show the characteristic aromatic and isopropylidene protons, and the carbon NMR will show the cyanate carbon signal.[13]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point of the monomer (typically 78-83°C for pure BADCy) and to study its curing behavior.[14] A broad melting peak can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and identifying minor impurities by comparing with a known standard.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[2][3] Handle cyanogen bromide with extreme caution in a well-ventilated fume hood.
Materials & Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Bisphenol A (high purity)
-
Cyanogen Bromide (BrCN)
-
Triethylamine (TEA, freshly distilled or from a new bottle)
-
Anhydrous Acetone
-
Ice/salt bath
Procedure:
-
Set up the flask under a nitrogen atmosphere.
-
To the flask, add Bisphenol A (1.0 eq), cyanogen bromide (2.1 eq), and anhydrous acetone.
-
Cool the stirred solution to between -5°C and 0°C using the ice/salt bath.
-
Slowly add triethylamine (2.1 eq) dropwise via the dropping funnel over a period of ~60 minutes, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours.
-
Filter the cold reaction mixture under vacuum to remove the precipitated triethylamine hydrobromide salt.
-
Pour the filtrate into a larger beaker containing ice-cold deionized water (~5-10 times the volume of the acetone). A white precipitate of the crude product should form.
-
Stir for 15 minutes, then collect the crude product by vacuum filtration.
-
Wash the product on the filter with several portions of cold deionized water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of methanol or isopropanol to dissolve the solid, gently warming if necessary.
-
Once fully dissolved, slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.
-
Cool the flask in an ice bath to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration and dry thoroughly under vacuum at low temperature (<40°C).
| Table 1: Summary of Typical Reaction Parameters | |
| Parameter | Recommended Condition |
| Reactant Molar Ratio (BPA:BrCN:TEA) | 1 : 2.1 : 2.1 |
| Solvent | Anhydrous Acetone |
| Temperature | -5°C to 0°C |
| Reaction Time | 2-3 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. This compound | 1156-51-0 [chemicalbook.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adeka.co.jp [adeka.co.jp]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges | Semantic Scholar [semanticscholar.org]
- 14. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | TCI EUROPE N.V. [tcichemicals.com]
Effect of impurities on the polymerization of Bisphenol A dicyanate
An Application Scientist's Guide to Navigating Impurity Effects in Bisphenol A Dicyanate Polymerization
Introduction: The Promise and Peril of Polycyanurates
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand the remarkable performance of polycyanurate networks derived from Bisphenol A dicyanate (BADCy). Their high glass transition temperatures (Tg), low dielectric constants, and excellent thermal stability make them indispensable in aerospace, electronics, and advanced composites.[1] The core of this performance lies in a seemingly straightforward cyclotrimerization reaction, forming a robust, cross-linked network of triazine rings.[2][3]
However, this polymerization is exquisitely sensitive. Seemingly insignificant amounts of impurities, often remnants from synthesis or degradation products from improper handling, can dramatically alter the reaction kinetics and compromise the final properties of the thermoset. This guide is designed to move beyond simple protocols and provide you, the researcher, with the causal understanding needed to troubleshoot these issues effectively. We will explore the "why" behind common experimental failures and provide a logical framework for diagnosing and solving problems related to impurities in your BADCy system.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during BADCy polymerization. Each question is followed by a detailed explanation of potential causes rooted in impurity effects and a logical path toward resolution.
Category A: Reaction Kinetics & Curing Anomalies
Question 1: "My polymerization is sluggish, incomplete, or fails to initiate. What's going on?"
This is a classic sign of an inhibited or altered reaction pathway. While the uncatalyzed polymerization of BADCy is slow and requires high temperatures, certain impurities can effectively halt the process.
-
Potential Cause 1: Excess Phenolic Impurities. While controlled amounts of phenolic compounds can act as co-catalysts, high concentrations can disrupt the cyclotrimerization. The hydroxyl group of the phenol can react with the cyanate group to form an unstable imidocarbonate intermediate.[4] This side reaction consumes cyanate groups that would otherwise participate in forming the desired triazine ring network.
-
Potential Cause 2: Presence of Lewis Bases or Acids. Strong Lewis bases or acids, if present as contaminants, can complex with the cyanate monomer or any catalyst used, rendering them inactive.
-
Troubleshooting Steps:
-
Verify Monomer Purity: Use High-Performance Liquid Chromatography (HPLC) to quantify the purity of your BADCy monomer.[5] Look for pre-peaks or shoulder peaks corresponding to Bisphenol A or other phenolic species.
-
Check for Residual Solvents: Ensure solvents from any purification or processing steps have been completely removed under vacuum. Solvents can alter reaction kinetics.
-
Differential Scanning Calorimetry (DSC) Analysis: A DSC scan of the monomer should show a sharp melting endotherm followed by a broad polymerization exotherm at higher temperatures.[6] A significantly diminished or absent exotherm confirms a lack of reactivity.
-
Solution: If impurity levels are high, purify the monomer (see Protocol 1).
-
Question 2: "My reaction is proceeding too quickly, leading to an uncontrollable exotherm. Why?"
An unexpectedly rapid cure is almost always due to unintended catalytic activity.
-
Potential Cause 1: Catalytic Impurities. The most common culprits are residual catalysts from the synthesis of BADCy or ionic impurities. Metal ions (e.g., from transition metal catalysts) are potent accelerators of cyclotrimerization.[7][8] Similarly, ionic species like halide salts (e.g., triethylamine hydrochloride, a byproduct of synthesis) can significantly lower the polymerization temperature.[9]
-
Potential Cause 2: Active Hydrogen Donors (Phenols/Water). As discussed, phenols and even trace amounts of water can act as co-catalysts.[4][7][10] They donate a proton to a cyanate group, activating it for nucleophilic attack by another cyanate group, thereby initiating the trimerization cascade at a lower temperature.[11]
-
Troubleshooting Steps:
-
Review Synthesis/Supplier Data: Check the certificate of analysis for information on residual metal or ionic content.
-
Control Moisture: Ensure all glassware is rigorously dried and that the monomer has been stored in a desiccator.[12][13] Water reacts with cyanate groups to form carbamates, a reaction that can also influence the overall cure profile.[4]
-
DSC for Onset Temperature: Perform a DSC scan at a low heating rate (e.g., 5 °C/min) to precisely determine the onset temperature of polymerization. A significantly lower onset compared to the literature value for pure BADCy points to catalytic impurities.
-
Solution: If the reaction is too fast for your application, monomer purification to remove ionic species is recommended. For process control, consider using a staged cure cycle with a slow ramp rate and intermediate holds to manage the exotherm.
-
Category B: Deficiencies in Final Polymer Properties
Question 3: "The Glass Transition Temperature (Tg) of my cured polymer is much lower than expected. Why?"
A low Tg is a direct indicator of a flawed polymer network. The Tg of a thermoset is fundamentally linked to its cross-link density and chain rigidity.
-
Potential Cause 1: Incomplete Conversion. This is the most frequent cause. If the cyclotrimerization reaction does not proceed to completion, the resulting network will have a lower cross-link density. This can be due to insufficient cure time/temperature or the presence of inhibiting impurities that halt the reaction prematurely. The unreacted cyanate groups act as plasticizers, further reducing the Tg.
-
Potential Cause 2: Chain Termination/Side Reactions. Impurities like monofunctional phenols or water can act as chain terminators. They react with a cyanate group but cannot propagate the network, leading to dangling chains that do not contribute to the cross-link density. The formation of structures other than the rigid triazine ring, such as carbamates or imidocarbonates, disrupts the network regularity and lowers the Tg.[4]
-
Troubleshooting Steps:
-
Post-Cure DSC Scan: Run a DSC scan on your "cured" sample. The presence of a residual exotherm is definitive proof of incomplete conversion.
-
FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic cyanate ester peak (~2270-2235 cm⁻¹).[14][15] The persistence of this peak in the cured sample confirms unreacted groups. You may also see the appearance of carbonyl peaks (e.g., ~1770 cm⁻¹) indicating side reactions.[4]
-
Solution: If the cure is incomplete, optimize your cure schedule (increase final temperature or hold time). If side reactions are suspected based on FTIR and monomer analysis, monomer purification is necessary.
-
Question 4: "My cured polymer is brittle and has poor mechanical properties. What is the cause?"
While polycyanurates are inherently somewhat brittle, excessive brittleness often points to network defects or degradation.
-
Potential Cause 1: Network Heterogeneity. High concentrations of catalytic impurities can cause localized, rapid curing before the rest of the resin has fully gelled. This creates built-in stresses and regions of varying cross-link density, leading to poor mechanical performance.
-
Potential Cause 2: Degradation during Cure. Using an excessively high cure temperature, perhaps to compensate for slow kinetics, can lead to thermal degradation of the polymer backbone, compromising its integrity.
-
Potential Cause 3: High Impurity Content. Non-reactive impurities can act as plasticizers or stress concentrators within the network. For instance, residual Bisphenol A that does not participate in the reaction can create voids or points of weakness.[]
-
Troubleshooting Steps:
-
Dynamic Mechanical Analysis (DMA): DMA can reveal information about network homogeneity. A very broad tan δ peak can suggest a heterogeneous network.
-
Thermogravimetric Analysis (TGA): TGA can determine the onset of thermal degradation.[17] Compare your cure temperature to the degradation temperature to ensure you have a sufficient processing window.
-
Re-evaluate Monomer Purity: As with most issues, verifying the purity of the starting material is a critical step.
-
Solution: Refine the cure schedule to be as gentle as possible while still achieving full conversion. Ensure high-purity monomer is used.
-
Part 2: A Deeper Dive into Common Impurities
Understanding the specific mechanism of each impurity is key to predicting and preventing issues.
| Impurity Type | Common Source(s) | Primary Effect on Polymerization | Impact on Final Properties |
| Phenolic (e.g., Bisphenol A) | Incomplete reaction during synthesis[] | Acts as a catalyst/accelerant at low concentrations.[10][11] At high concentrations, leads to side reactions (imidocarbonate formation) and chain termination.[4] | Lowers Tg, reduces cross-link density, increases brittleness. |
| Water (Moisture) | Atmospheric absorption, residual solvent | Co-catalyst/accelerant. Reacts with cyanate to form unstable carbamic acid, which decomposes into an amine and CO₂. The amine can then react further. Can also hydrolyze cyanate to form carbamates.[4] | Reduces network integrity, can cause voids/outgassing, lowers Tg. |
| Ionic (e.g., Cl⁻, Na⁺) | Byproducts from synthesis (e.g., triethylamine hydrochloride)[18] | Potent catalyst, dramatically accelerates cure and lowers onset temperature.[9] | Can lead to uncontrolled exotherms, network heterogeneity, and poor mechanical properties. Compromises dielectric properties. |
| Residual Solvents (e.g., Acetone, MEK) | Purification or processing steps[19] | Can alter reaction kinetics by changing viscosity and monomer concentration. Volatilization during cure can cause voids. | Can lead to porosity and voids in the final part, reducing mechanical and dielectric strength. |
Visualizing the Reaction Pathways
The ideal polymerization pathway and the deviations caused by impurities can be visualized to better understand the chemistry at play.
.dot
Caption: Ideal polymerization of BADCy to form a stable triazine ring network.
.dot
Caption: Impurity interference pathways leading to undesirable side products.
Part 3: Essential Experimental Protocols
Adherence to rigorous experimental technique is paramount. The following protocols provide a foundation for achieving reproducible, high-quality results.
Protocol 1: Recrystallization of BADCy Monomer
This procedure is designed to remove non-volatile impurities such as residual Bisphenol A and ionic salts.
-
Dissolution: In a fume hood, dissolve the crude BADCy monomer in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) at a moderately elevated temperature (40-50 °C). Aim for a ratio of approximately 3-4 mL of solvent per gram of BADCy.[19]
-
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
-
Crystallization: Transfer the solution to a clean flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold, non-polar solvent (e.g., hexane or heptane) to remove residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum at a temperature well below the melting point (e.g., 40-50 °C) for at least 24 hours or until a constant weight is achieved.
-
Purity Verification:
Protocol 2: Monitoring Cure Progression with DSC
Differential Scanning Calorimetry is the primary tool for investigating cure kinetics.
-
Sample Preparation: Accurately weigh 5-10 mg of the BADCy resin (or prepolymer) into a standard aluminum DSC pan. Crimp the lid securely. Prepare an empty, sealed pan as a reference.
-
Dynamic Scan (Determining Cure Profile):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature beyond the completion of the polymerization exotherm (e.g., 350 °C).[6]
-
Record the heat flow. The resulting curve will show the onset temperature, peak exotherm temperature, and total heat of reaction (ΔH).
-
-
Isothermal Scan (Simulating a Cure Cycle):
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature quickly to the desired isothermal cure temperature.
-
Hold at this temperature for the desired duration, recording the heat flow until it returns to the baseline.
-
-
Residual Cure Scan (Verifying Complete Conversion):
-
After the dynamic or isothermal cure is complete, cool the sample back down to 30 °C.
-
Perform a second dynamic scan (as in step 2).
-
The absence of any significant exotherm in the second scan indicates a complete cure. A residual exotherm allows you to quantify the degree of cure.
-
Protocol 3: Impurity Detection Workflow
A multi-technique approach is best for identifying the root cause of a polymerization issue.
.dot
Caption: A logical workflow for troubleshooting polymerization issues.
References
- 1. dakenchem.com [dakenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. adeka.co.jp [adeka.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN1629137A - Preparation method of bisphenol A cyanate ester - Google Patents [patents.google.com]
- 19. dakenchem.com [dakenchem.com]
- 20. echemi.com [echemi.com]
Technical Support Center: Enhancing the Toughness of 2,2-Bis-(4-cyanatophenyl)propane (BADCy) Resins
This guide serves as a centralized technical resource for researchers and scientists focused on overcoming the inherent brittleness of 2,2-Bis-(4-cyanatophenyl)propane (BADCy) cyanate ester resins. Due to their highly cross-linked network structure formed via cyclotrimerization, cured BADCy resins exhibit exceptional thermal stability, low dielectric properties, and dimensional stability, making them ideal for aerospace composites and high-frequency electronics.[1][2][3] However, this same network structure results in poor fracture toughness, limiting their application in damage-tolerant structures.[4][5]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the most common and effective toughening strategies.
Section 1: Thermoplastic Toughening
The incorporation of high-performance thermoplastics, such as Polyether Sulfone (PES) or Polyether Imide (PEI), is a widely adopted strategy. The process relies on the principle of reaction-induced phase separation. The thermoplastic is initially dissolved in the BADCy monomer, forming a homogeneous solution. As the BADCy cures (polymerizes), the molecular weight of the matrix increases, leading to thermodynamic immiscibility and causing the thermoplastic to phase-separate into distinct domains.[6][7] The morphology of these domains is critical to the toughening mechanism.
Troubleshooting Guide: Thermoplastic Modification
Q1: My cured resin shows poor toughness improvement, and the fracture surface is smooth. What went wrong?
A1: This typically indicates that the desired phase separation did not occur or the resulting morphology is ineffective.
-
Causality: The thermoplastic may have remained soluble in the cyanate ester network, or the phase-separated domains are too small to interact effectively with a propagating crack. The final morphology is a delicate balance between thermodynamics (the blend's phase diagram) and the kinetics of curing and phase separation.[7]
-
Troubleshooting Steps:
-
Verify Thermoplastic Concentration: Concentrations below a critical threshold may not induce phase separation. Most studies report effective toughening with thermoplastic content between 15 wt% and 25 wt%.[8]
-
Adjust Cure Temperature Profile: The cure temperature directly influences viscosity and reaction rate. A higher initial cure temperature can accelerate polymerization, "freezing" the morphology before optimal phase separation occurs. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for phase separation. Experiment with a multi-stage cure cycle, for example, a lower temperature hold (e.g., 150-180°C) to control phase separation, followed by a high-temperature post-cure (e.g., 250°C) to complete the matrix cross-linking.
-
Evaluate Thermoplastic Molecular Weight: The molecular weight of the thermoplastic is a critical parameter. Higher molecular weight thermoplastics tend to phase-separate more readily.[9] If you are using a low molecular weight grade, consider switching to a higher one.
-
Check for Functional End-Groups: Thermoplastics with reactive end-groups (e.g., hydroxyl or amine) can form covalent bonds with the cyanate ester network at the phase interface. This improves adhesion and stress transfer, which is crucial for toughening. Non-functionalized thermoplastics may lead to poor interfacial adhesion and weak performance.[10]
-
Q2: I've successfully toughened the resin, but the glass transition temperature (Tg) has decreased significantly.
A2: This is a common trade-off. The presence of a lower-Tg thermoplastic phase will inevitably affect the overall thermomechanical performance of the blend.
-
Causality: If there is partial miscibility between the thermoplastic and the cyanate ester matrix, the Tg of the matrix phase can be plasticized (lowered). Dynamic Mechanical Analysis (DMA) of such a system may show a shift in the primary Tg to a lower temperature or the appearance of a second Tg corresponding to the thermoplastic-rich phase.[6][11]
-
Troubleshooting Steps:
-
Select a High-Tg Thermoplastic: Choose a thermoplastic toughener with a Tg that is as high as or higher than the target service temperature of your application. Polyether Sulfone (PES) and Polyether Imide (PEI) are common choices for this reason.[9][12]
-
Optimize Concentration: Increasing the thermoplastic content generally leads to a more pronounced drop in the overall thermal performance. Evaluate the minimum amount of thermoplastic required to achieve the desired fracture toughness.
-
Ensure Complete Cure: An incomplete cure of the BADCy matrix will result in a lower Tg. Verify your cure cycle using Differential Scanning Calorimetry (DSC) to ensure no residual exotherm remains after the post-cure step.
-
Promote Sharper Phase Separation: A well-defined, sharp phase separation where each phase retains its own Tg is ideal for maintaining high-temperature properties.[6] Adjusting the cure profile, as mentioned in Q1, can help achieve a more distinct morphology.
-
Frequently Asked Questions (FAQs): Thermoplastic Toughening
Q: What is the primary mechanism by which thermoplastics toughen BADCy resin? A: The main toughening mechanism involves the phase-separated thermoplastic particles promoting energy dissipation at the crack tip. As a crack propagates through the material, the particles can induce crack pinning or deflection, forcing the crack to follow a more tortuous path, which requires more energy.[13] Furthermore, the stress concentration at the crack tip can cause localized plastic deformation (shear yielding) in the matrix, initiated at the particle-matrix interface. This plastic deformation absorbs a significant amount of energy, thereby increasing the fracture toughness.[14]
Q: Should I aim for a particulate or a co-continuous morphology? A: The ideal morphology depends on the thermoplastic concentration and the desired balance of properties.
-
Particulate Morphology: Typically forms at lower thermoplastic concentrations (e.g., < 15 wt%). It consists of thermoplastic particles dispersed in a continuous cyanate ester matrix. This morphology is excellent for increasing toughness while largely maintaining the modulus and Tg of the matrix.[7]
-
Co-continuous Morphology: Forms at higher concentrations (e.g., > 20 wt%) where both the thermoplastic and the cyanate ester form interpenetrating continuous phases. This can lead to very high toughness values but may result in a more significant reduction in modulus and service temperature.[6][7]
Experimental Protocol: Preparation of a PES-Toughened BADCy System
-
Drying: Dry the this compound (BADCy) powder in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture.[15] Dry the Polyether Sulfone (PES) powder at 120°C for 4 hours.
-
Mixing: In a suitable mixing vessel, combine the desired weight percentages of BADCy and PES (e.g., 80 wt% BADCy, 20 wt% PES).
-
Dissolution: Heat the mixture to 130-140°C with constant mechanical stirring. Continue stirring until the PES powder is completely dissolved and the mixture is clear and homogeneous. This may take 1-2 hours.
-
Degassing: Reduce the pressure in the vessel using a vacuum pump to degas the molten mixture for 15-30 minutes, or until bubbling ceases, to remove entrapped air and volatile compounds.
-
Casting & Curing: Pour the hot, degassed resin into a pre-heated mold. Place the mold in a programmable oven and apply the following multi-stage cure cycle:
-
180°C for 2 hours (to control phase separation).
-
220°C for 2 hours (to advance the cure).
-
250°C for 1 hour (for final post-cure).
-
-
Cooling: Allow the cured plaque to cool slowly to room temperature inside the oven to minimize residual thermal stresses.
Data Summary: Effect of Thermoplastic Tougheners
| Toughener (wt%) | Base Resin | Impact Strength (kJ/m²) | Flexural Strength (MPa) | Tg (°C) | Reference |
| None | BADCy | 11.8 | 99.5 | ~260-290 | [4][13] |
| EFPAEK (20%) | BADCy | 30.6 | 131.8 | 219.5 | [4][5] |
| PES (25%) | BADCy | > 800% increase in Gc | Maintained | ~240 (PES phase) | [8][14] |
Note: EFPAEK is an epoxy-terminated and fluorine-containing polyaryletherketone. Gc is the critical strain energy release rate (fracture energy).
Section 2: Elastomer & Core-Shell Rubber Toughening
Incorporating elastomeric or rubbery domains is another classic approach to toughening brittle thermosets. This can be achieved using liquid rubbers like carboxyl-terminated butadiene acrylonitrile (CTBN) or pre-formed core-shell rubber (CSR) particles.
Troubleshooting Guide: Elastomer/CSR Modification
Q1: My rubber-modified resin has excellent toughness, but its modulus, strength, and Tg are unacceptably low.
A1: This is the primary drawback of traditional rubber toughening.
-
Causality: Elastomers have very low modulus and Tg values (often well below 0°C). Their incorporation into the stiff cyanate ester network effectively creates soft spots that lower the overall stiffness and thermal resistance of the composite material.[6] CTBN, being a liquid that reacts into the network, can significantly plasticize the matrix.
-
Troubleshooting Steps:
-
Switch to Core-Shell Rubber (CSR): CSR particles are a superior alternative. They consist of a rubbery core (e.g., polybutadiene) and a rigid thermoplastic shell (e.g., PMMA) that is compatible with the host resin. The shell allows for good dispersion and interfacial adhesion while the rubbery core provides the toughening mechanism (cavitation and shear banding) without significantly compromising the matrix modulus or Tg.[6][16]
-
Optimize Concentration: Use the lowest possible concentration of the rubber modifier that provides the required toughness enhancement. For CTBN, this is often below 10 wt%. For CSR, loadings of 5-15 wt% are common.
-
Hybrid Approach: Combine elastomer toughening with another method. For example, using a small amount of rubber to improve crazing resistance and a thermoplastic to maintain stiffness and strength can yield a synergistic effect.
-
Frequently Asked Questions (FAQs): Elastomer/CSR Toughening
Q: How do core-shell rubber particles toughen the resin differently than liquid rubbers? A: While both rely on introducing a soft phase, their mechanisms and effects differ. Liquid rubbers (CTBN) phase-separate into particles during cure. Toughening occurs when these particles cavitate (form internal voids) under stress, relieving the triaxial stress state at the crack tip and enabling matrix shear banding.[6] CSR particles act as pre-defined stress concentrators. The rubbery core cavitates, and the stiff shell helps transfer stress to the surrounding matrix, initiating extensive shear yielding, which is a very effective energy absorption mechanism.[17] Crucially, the rigid shell prevents the plasticization seen with liquid rubbers.[6]
Section 3: Nanoparticle Toughening
The dispersion of nanoparticles such as silica (SiO2), alumina (Al2O3), or boron carbide can also enhance fracture toughness.[18][19]
Troubleshooting Guide: Nanoparticle Modification
Q1: The addition of nanoparticles caused a sharp increase in viscosity, making processing impossible, and the final properties are poor.
A1: This is a classic issue of nanoparticle agglomeration.
-
Causality: Nanoparticles have an extremely high surface area-to-volume ratio, leading to strong van der Waals forces that cause them to clump together. These agglomerates act as stress-concentrating flaws rather than effective tougheners, and they dramatically increase the viscosity of the uncured resin.[16]
-
Troubleshooting Steps:
-
Surface Modification: Use nanoparticles that have been surface-functionalized with silane coupling agents. The functional groups improve compatibility with the BADCy resin, reducing agglomeration and promoting better interfacial adhesion.
-
Improve Dispersion Technique: Simple mechanical stirring is insufficient. Use a high-shear mixer or an ultrasonication probe to break down agglomerates and achieve a uniform dispersion of the nanoparticles in the monomer before curing.
-
Control Loading: Keep nanoparticle content low, typically in the range of 1-5 wt%. Higher loadings exacerbate both viscosity and agglomeration issues.[19]
-
Frequently Asked Questions (FAQs): Nanoparticle Toughening
Q: What are the toughening mechanisms for nanoparticles? A: Several mechanisms operate at the nanoscale. The primary ones include crack deflection, where the crack front is forced to navigate around the rigid particles, and particle debonding followed by plastic void growth in the surrounding matrix. The interaction of the crack front with the high density of nanoparticles creates a large fracture surface area, dissipating significant energy.[13][17]
Visualization of Toughening Concepts
Workflow for Toughener Selection
Caption: Decision workflow for selecting an appropriate toughening strategy.
Crack Tip Toughening Mechanisms
Caption: Key energy dissipation mechanisms around a toughener particle.
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 4. Cyanate ester resins toughened with epoxy-terminated and fluorine-containing polyaryletherketone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cyanate ester resins toughened with epoxy-terminated and fluorine-containing polyaryletherketone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. kinampark.com [kinampark.com]
- 7. OASIS Repository@POSTECHLIBRARY: Phase separation behavior of cyanate ester resin/polysulfone blends [poasis.postech.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. elib.dlr.de [elib.dlr.de]
- 10. Processing of toughened cyanate ester matrix composites [vtechworks.lib.vt.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. mdpi.com [mdpi.com]
- 17. ptc.tamu.edu [ptc.tamu.edu]
- 18. Buy this compound | 1156-51-0 [smolecule.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,2-Bis-(4-cyanatophenyl)propane and Other Leading Cyanate Ester Resins for High-Performance Applications
In the ever-evolving landscape of high-performance thermoset resins, cyanate esters stand out for their exceptional thermal stability, superior dielectric properties, and robust mechanical performance. These characteristics make them indispensable in demanding sectors such as aerospace, defense, and high-frequency electronics.[1][2] At the forefront of this class of materials is 2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A dicyanate (BPA-CN or BADCy). This guide provides an in-depth technical comparison of BPA-CN with other commercially significant cyanate esters, offering researchers, scientists, and drug development professionals a comprehensive resource for material selection and application development.
The fundamental chemistry of cyanate esters involves the cyclotrimerization of cyanate (-OCN) functional groups upon curing, typically initiated by heat or catalysis, to form a highly cross-linked network of triazine rings.[3] This stable, three-dimensional structure is the source of the outstanding performance characteristics of polycyanurate networks.
Profiling the Benchmark: this compound (BPA-CN)
BPA-CN is a workhorse in the cyanate ester family, widely adopted for its balanced properties and commercial availability.[4] Derived from Bisphenol A, it serves as a benchmark against which other cyanate esters are often measured.
Key Attributes of BPA-CN:
-
High Thermal Stability: Cured BPA-CN exhibits a high glass transition temperature (Tg), typically in the range of 240-290°C, enabling its use in high-temperature environments.
-
Excellent Dielectric Performance: It possesses a low dielectric constant (Dk) and dissipation factor (Df), crucial for applications in high-frequency printed circuit boards and radomes.
-
Good Mechanical Properties: The cured resin offers a good balance of stiffness and toughness, making it suitable for structural composites.
-
Processability: BPA-CN is soluble in common solvents like methyl ethyl ketone (MEK) and acetone, facilitating prepreg manufacturing. It can also be blended with other cyanate esters, epoxy resins, or bismaleimides (BMI) to tailor properties.[5]
A Comparative Analysis of Commercial Cyanate Esters
While BPA-CN is a versatile and widely used cyanate ester, various applications demand specific performance enhancements. This has led to the development and commercialization of a diverse range of cyanate ester monomers. This section compares BPA-CN with other notable alternatives.
| Property | This compound (BPA-CN / BADCy) | 1,1-Bis-(4-cyanatophenyl)ethane (LECy) | Tetramethyl Bisphenol F Dicyanate (METHYLCy) | Novolac-based Cyanate Ester (e.g., Primaset® PT-30) |
| Glass Transition Temp. (Tg) | 240 - 290 °C | ~274 °C[6] | ~290 °C[7] | >350 °C |
| Dielectric Constant (1 MHz) | ~2.8 - 3.2 | Lower than BADCy | Lower than BADCy | ~3.0 - 3.4 |
| Dielectric Loss (1 MHz) | ~0.005 - 0.008 | Lower than BADCy | Lower than BADCy | ~0.006 - 0.010 |
| Moisture Absorption (%) | 1.5 - 2.5 | Lower than BADCy | Lower than BADCy | 1.0 - 2.0 |
| Flexural Strength (MPa) | 120 - 150 | Comparable to BADCy | Higher than BADCy | 130 - 160 |
| Key Features | Balanced properties, widely available | Lower viscosity, lower moisture absorption | Lower viscosity, improved toughness | Higher Tg, higher char yield |
| Primary Applications | General-purpose composites, PCBs | Adhesives, low-viscosity formulations | High-performance composites, adhesives | High-temperature aerospace components |
2.1. 1,1-Bis-(4-cyanatophenyl)ethane (LECy)
LECy, derived from Bisphenol E, is a notable alternative to BPA-CN, particularly in applications where lower viscosity and reduced moisture absorption are critical. Its unique molecular structure, with an ethylidene bridge instead of an isopropylidene group, contributes to its distinct properties. The lower viscosity of LECy at room temperature makes it an excellent candidate for resin transfer molding (RTM) and infusion processes.[6]
2.2. Tetramethyl Bisphenol F Dicyanate (METHYLCy)
METHYLCy is a liquid cyanate ester at room temperature, offering significant processing advantages. The methyl groups on the aromatic rings provide steric hindrance, which contributes to lower moisture absorption compared to BPA-CN.[2] Furthermore, cured METHYLCy resins often exhibit improved toughness, addressing one of the common limitations of highly cross-linked thermosets.
2.3. Novolac-based Cyanate Esters (e.g., Primaset® PT-30)
For applications demanding exceptional thermal stability, novolac-based cyanate esters are the materials of choice. These multifunctional resins form a very high cross-link density network upon curing, resulting in glass transition temperatures exceeding 350°C and a high char yield at elevated temperatures. This makes them ideal for use in aerospace components subjected to extreme heat, such as missile bodies and engine parts.
Experimental Protocols for Cyanate Ester Characterization
To ensure the scientific integrity of this guide, the following section details standardized, self-validating experimental protocols for characterizing the key properties of cyanate ester resins.
3.1. Synthesis of this compound (BPA-CN)
A common laboratory-scale synthesis of BPA-CN involves the reaction of Bisphenol A with a cyanogen halide in the presence of a base.
-
Materials: Bisphenol A, cyanogen bromide (CNBr), triethylamine (TEA), acetone.
-
Procedure:
-
Dissolve Bisphenol A and a stoichiometric excess of CNBr in acetone in a reaction flask equipped with a mechanical stirrer and a dropping funnel, and cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add a solution of TEA in acetone dropwise to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for 1-2 hours at low temperature.
-
Filter the reaction mixture to remove the triethylamine hydrobromide salt.
-
Pour the filtrate into a large volume of cold water to precipitate the BPA-CN product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Caption: Workflow for the synthesis of BPA-CN.
3.2. Cure Kinetics and Thermal Analysis
Differential Scanning Calorimetry (DSC) is the primary technique for studying the cure kinetics and determining the glass transition temperature (Tg) of cyanate esters.
-
Instrument: TA Instruments DSC25 or equivalent.
-
Procedure for Cure Kinetics:
-
Accurately weigh 5-10 mg of the uncured cyanate ester resin into a hermetically sealed aluminum DSC pan.
-
Perform dynamic scans at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) from room temperature to approximately 350°C under a nitrogen atmosphere.
-
The exotherm in the DSC thermogram represents the curing reaction. The total heat of reaction (ΔH) can be determined by integrating the area under the exotherm.
-
-
Procedure for Tg Determination:
-
Cure the resin sample in the DSC or in an oven following a recommended cure schedule (e.g., 2 hours at 177°C followed by a post-cure at 232°C).
-
Cool the cured sample to room temperature.
-
Perform a second DSC scan at a heating rate of 10 or 20 °C/min.
-
The glass transition is observed as a step change in the heat flow, and the Tg is typically taken as the midpoint of this transition.
-
3.3. Mechanical Property Testing
The mechanical properties of cured cyanate ester resins are critical for structural applications. Standardized tests, such as those defined by ASTM, should be followed.
-
Flexural Strength (ASTM D790): This test measures the flexural strength and modulus of a material. A rectangular specimen is placed on two supports and a load is applied to the center until fracture.
-
Tensile Strength (ASTM D638): This test determines the tensile strength, tensile modulus, and elongation at break of a material. A dog-bone shaped specimen is pulled apart at a constant rate until it fails.
Caption: Workflow for mechanical property testing.
3.4. Dielectric Property Measurement
The dielectric constant and loss tangent are key parameters for electronic applications. These are typically measured using a dielectric analyzer or an impedance analyzer.
-
Procedure:
-
Prepare thin, flat, and parallel-sided specimens of the cured resin.
-
Place the specimen between two parallel plate electrodes.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 GHz) at room temperature.
-
Calculate the dielectric constant from the measured capacitance and the specimen geometry.
-
3.5. Moisture Absorption Testing
Low moisture absorption is a critical advantage of cyanate esters. This property is typically evaluated according to ASTM D570.
-
Procedure:
-
Dry pre-weighed specimens of the cured resin in an oven at a specified temperature until a constant weight is achieved.
-
Immerse the specimens in distilled water at a controlled temperature for a specified period (e.g., 24 hours at 23°C).
-
Remove the specimens, wipe off surface water, and reweigh.
-
The percentage increase in weight is reported as the moisture absorption.
-
Conclusion
This compound remains a cornerstone of the cyanate ester market due to its well-balanced performance profile and cost-effectiveness. However, for applications requiring enhanced properties such as lower viscosity, improved toughness, or extreme thermal stability, a range of alternative cyanate esters are available. This guide has provided a comparative overview of some of the leading commercial alternatives to BPA-CN, supported by quantitative data and standardized experimental protocols. The selection of the optimal cyanate ester resin is a multifactorial decision that depends on the specific performance requirements, processing constraints, and cost considerations of the intended application. By understanding the nuanced differences between these high-performance thermosets, researchers and engineers can make informed decisions to drive innovation in their respective fields.
References
- 1. toraytac.com [toraytac.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. dakenchem.com [dakenchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-eng.lbl.gov [www-eng.lbl.gov]
Performance of 2,2-Bis-(4-cyanatophenyl)propane vs. epoxy resins in high-frequency applications
An In-Depth Comparative Guide for High-Frequency Applications: 2,2-Bis-(4-cyanatophenyl)propane vs. Epoxy Resins
In the pursuit of next-generation electronics for aerospace, satellite communications, and 5G infrastructure, the selection of substrate materials is a critical determinant of performance. As signal frequencies escalate into the gigahertz range, the dielectric properties of the insulating resins become paramount to ensuring signal integrity and minimizing energy loss. This guide provides a comprehensive comparison between two classes of high-performance thermosetting polymers: this compound (BADCy), a principal monomer for cyanate ester resins, and conventional epoxy resins. We will delve into the fundamental chemical structures, analyze key performance metrics supported by experimental data, and provide standardized protocols for material characterization.
The Molecular Foundation: Structure and Curing Chemistry
The divergent performance of BADCy and epoxy resins in high-frequency applications is rooted in their distinct molecular structures and curing mechanisms. This fundamental difference dictates the polarity, thermal stability, and moisture resistance of the final cured polymer network.
This compound (BADCy)
BADCy is an aromatic cyanate ester monomer. Its performance excellence stems from its unique curing reaction, a cyclotrimerization of the cyanate (-O-C≡N) functional groups.[1] This process, typically initiated by heat and optionally accelerated by catalysts, forms an exceptionally stable, three-dimensional polycyanurate network characterized by triazine rings.[1][2][3] The key advantages of this structure are the high degree of symmetry and low polarity of the resulting triazine rings, which are fundamental to its superior high-frequency performance.[4]
Epoxy Resins
Epoxy resins, most commonly based on diglycidyl ether of bisphenol A (DGEBA), cure through a polyaddition reaction between epoxide groups and a hardener, such as a polyamine.[1] This reaction opens the epoxide ring and forms a cross-linked network with ether linkages (-C-O-C-) and, critically, polar hydroxyl (-OH) groups. While this structure imparts excellent adhesion and mechanical strength, the presence of these polar hydroxyl groups is a significant detriment to performance at high frequencies and in humid environments.[5]
Head-to-Head Performance Analysis
The choice between BADCy and epoxy resins for a high-frequency application hinges on a trade-off between electrical performance, thermal stability, moisture resistance, and cost.
Dielectric Performance
For high-frequency circuits, two dielectric properties are of utmost importance: the dielectric constant (Dk), which affects signal propagation speed and impedance, and the dissipation factor (Df), which quantifies the energy lost as heat.[6]
-
Dielectric Constant (Dk or εr): A lower Dk is desirable for faster signal propagation and to minimize crosstalk. BADCy-based cyanate esters inherently exhibit a lower Dk (typically 2.6–3.2) compared to most standard epoxies (Dk > 3.5).[6][7] This is a direct result of the low polarity of the symmetric triazine ring network in the cured state.[4][8]
-
Dissipation Factor (Df or tan δ): A low Df is critical for minimizing signal attenuation, especially at frequencies in the GHz range. Here, the difference is even more pronounced. Cyanate esters have a very low dissipation factor (typically 0.004–0.008).[6][7][9] The polar hydroxyl groups in cured epoxy resins, however, lead to significantly higher dielectric loss, with Df values often an order of magnitude greater.[10]
Moisture Absorption
Moisture is a significant adversary in high-frequency electronics because water molecules are highly polar (Dk ≈ 80). Any absorbed moisture will drastically increase the Dk and Df of the material, degrading circuit performance.
-
Cyanate Esters (BADCy): Exhibit very low moisture absorption, a property that contributes to the stability of their electrical performance in humid environments.[1][11]
-
Epoxy Resins: The hydrophilic nature of the hydroxyl groups in the cured epoxy network leads to higher moisture uptake compared to cyanate esters.[1][5] This sensitivity can cause significant performance degradation in non-hermetic applications.
Thermal Performance
High-frequency circuits can generate significant heat, and materials must remain stable across a wide operating temperature range.
-
Glass Transition Temperature (Tg): Cyanate esters are renowned for their exceptionally high Tg, often exceeding 250°C, and can reach up to 400°C after post-curing.[1] This ensures dimensional stability and consistent properties at elevated temperatures. Standard epoxies typically have a lower Tg, generally in the range of 120°C to 180°C.[1]
-
Thermal Stability: The triazine ring is thermally very robust. Polycyanurate networks generally begin to decompose at temperatures around 450°C.[12] This high thermal stability is crucial for surviving manufacturing processes like lead-free soldering and for long-term reliability.
Quantitative Performance Summary
The following table summarizes the typical performance characteristics of neat resin systems based on BADCy and standard epoxies intended for electronic applications.
| Property | This compound (BADCy) | Standard Epoxy Resins | Significance in High-Frequency Applications |
| Dielectric Constant (Dk) @ 1-10 GHz | 2.6 - 3.2[7] | 3.5 - 4.5+[6][10] | Lower Dk allows for faster signal propagation and better impedance control. |
| Dissipation Factor (Df) @ 1-10 GHz | 0.004 - 0.008[6][9] | 0.015 - 0.030+[13] | Lower Df minimizes signal loss and heat generation. |
| Glass Transition Temp. (Tg) | >250 °C[1] | 120 - 180 °C[1] | High Tg ensures mechanical and electrical stability at operating temperatures. |
| Decomposition Temp. (Td) | ~450 °C[12] | 300 - 400 °C | High Td indicates superior material stability during assembly and operation. |
| Moisture Absorption (24hr, RT) | < 0.5% | 0.5 - 2.0% | Low absorption maintains stable dielectric properties in humid conditions. |
| Mechanical Toughness | Moderate (can be brittle)[14] | High | Higher toughness provides better resistance to cracking and mechanical stress. |
| Relative Cost | High | Low to Moderate | Cost is a major consideration for high-volume applications. |
Experimental Protocols for Performance Validation
Objective comparison requires standardized testing. The following protocols, based on ASTM standards, describe methodologies for characterizing the key properties of these resins.
Protocol 1: Dielectric Property Measurement
This protocol outlines the determination of Dk and Df using a resonator method, which is highly accurate for high-frequency characterization.
Standard: Based on ASTM D2520. Common industry methods include Full Sheet Resonance (FSR) or Split Post Dielectric Resonator (SPDR) tests.[15]
Methodology:
-
Specimen Preparation: a. Fabricate neat resin plaques by casting the liquid resin (BADCy or epoxy system) into a mold. b. Cure the resin according to the manufacturer's recommended schedule (e.g., for BADCy, a multi-step cure ramping up to ~200°C, followed by a post-cure at ~250°C). c. Machine the cured plaque to precise, parallel dimensions suitable for the test fixture. The thickness must be uniform.
-
Conditioning: Condition the specimen in a desiccator for 24 hours to remove any absorbed moisture.
-
Measurement: a. Calibrate a Vector Network Analyzer (VNA) over the desired frequency range (e.g., 1-10 GHz). b. Place the specimen into the SPDR fixture, which forms a resonant cavity with the material under test. c. Measure the resonant frequency (ƒ) and the quality factor (Q) of the cavity with the specimen inserted.
-
Calculation: a. The Dielectric Constant (Dk) is calculated from the shift in the resonant frequency compared to an empty cavity. b. The Dissipation Factor (Df) is calculated from the change in the quality factor (1/Q).
Protocol 2: Moisture Absorption Testing
Standard: ASTM D570 - Standard Test Method for Water Absorption of Plastics.
Methodology:
-
Specimen Preparation: Prepare several test specimens (e.g., 50 mm diameter, 3 mm thick discs).
-
Initial Conditioning: Dry the specimens in an oven at 50°C for 24 hours. Cool them in a desiccator and weigh immediately to obtain the initial conditioned weight (W₁).
-
Immersion: Immerse the specimens in distilled water maintained at 23°C for 24 hours.
-
Final Weighing: Remove the specimens, pat them dry with a lint-free cloth, and weigh them immediately to get the final wet weight (W₂).
-
Calculation: Calculate the percent weight increase using the formula: Water Absorption (%) = [(W₂ - W₁) / W₁] x 100
Protocol 3: Thermal Stability Assessment via TGA
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
Methodology:
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the cured resin into a TGA sample pan (typically platinum or ceramic).
-
Instrument Setup: a. Place the pan into the Thermogravimetric Analyzer (TGA) furnace. b. Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/minute) from ambient temperature to a high temperature (e.g., 800°C).
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
Conclusion
For demanding high-frequency applications where signal integrity is non-negotiable, this compound-based cyanate ester resins offer a clear performance advantage over conventional epoxy systems.[1][16] Their superiority is a direct consequence of the stable, low-polarity polycyanurate network formed during curing, which results in a lower dielectric constant, significantly lower dissipation factor, excellent thermal stability, and minimal moisture absorption.[1][7][11]
However, epoxy resins remain a versatile and cost-effective choice for a vast range of electronic applications where the ultimate high-frequency performance is not the primary driver.[16] Their excellent adhesion, superior toughness, and lower cost make them the standard workhorse of the industry.[16] The decision between these two material classes ultimately requires a careful evaluation of the specific electrical, thermal, and mechanical demands of the application, weighed against budgetary constraints.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. electronics.org [electronics.org]
- 7. composites.utk.edu [composites.utk.edu]
- 8. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Beyond Epoxy: High Performance Thermosets Part Five, Electronic Packaging - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. electronics.org [electronics.org]
- 11. kinampark.com [kinampark.com]
- 12. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 13. epotek.com [epotek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dakenchem.com [dakenchem.com]
A Senior Application Scientist's Guide to the Thermal Stability of Cyanate Ester Resins
For researchers and professionals in materials science and advanced engineering, the selection of a thermosetting resin is a critical decision dictated by the performance requirements of the final application. Cyanate ester (CE) resins represent a premier class of high-performance thermosets, prized for their exceptional thermal stability, low dielectric properties, and minimal moisture absorption.[1][2] These characteristics make them indispensable in demanding sectors such as aerospace, defense, and high-frequency electronics.[3][4]
This guide provides an in-depth comparison of the thermal stability of various commercially significant cyanate ester resins. Moving beyond a simple data sheet comparison, we will explore the causal relationships between chemical structure and thermal performance, grounded in objective experimental data. We will detail the methodologies for robust thermal analysis, ensuring you can not only understand the data presented but also replicate and validate such findings in your own work.
The Foundation of Thermal Performance: The Triazine Ring
The remarkable thermal stability of cyanate ester resins originates from their unique curing chemistry. The functional cyanate group (-O-C≡N) undergoes a thermally-induced cyclotrimerization reaction.[1][5] This process forms an extremely stable, highly cross-linked network of triazine rings and ether linkages, without the production of volatile byproducts that could create voids or compromise structural integrity.[5] It is this robust, aromatic network that endows the cured polymer with its high glass transition temperature (Tg) and excellent resistance to thermal degradation.[3][5]
Evaluating Thermal Stability: Key Methodologies
To objectively compare different cyanate ester resins, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. This is the gold standard for determining the decomposition temperature (Td) and the amount of non-volatile material remaining at high temperatures, known as char yield. A higher decomposition temperature and a higher char yield are indicative of superior thermal stability.
Experimental Protocol (Based on FAA/DOT/AR-01/32): [5]
-
Sample Preparation: Ensure the cyanate ester resin is fully cured according to the manufacturer's recommended schedule. For the data presented in this guide, a typical cure cycle was: 30 minutes at 100°C, 30 minutes at 150°C, 60 minutes at 200°C, and 3 hours at 250°C. Multifunctional novolac resins were post-cured for an additional 30 minutes at 300°C to ensure complete reaction.[5]
-
Instrument Setup: A thermogravimetric analyzer (e.g., Perkin Elmer TGA 7) is used.[5]
-
Atmosphere: To study purely thermal degradation, an inert atmosphere is crucial. The TGA cell is purged for a minimum of 20 minutes with high-purity nitrogen flowing at a constant rate (e.g., 100 cm³/min).[5] This step is vital to eliminate oxidative degradation, which can occur at lower temperatures (350-420°C) in the presence of air and moisture.[5]
-
Thermal Program: The sample is heated from a sub-decomposition temperature (e.g., 200°C) to a high temperature (e.g., 900°C) at a constant, linear heating rate (e.g., 10°C/minute).[5] A consistent heating rate is essential for comparing results across different samples.[6]
-
Data Analysis: Key metrics are extracted from the resulting mass vs. temperature curve:
-
Td₅% / Td₁₀%: The temperature at which 5% or 10% mass loss occurs. This represents the onset of significant decomposition.
-
Char Yield: The percentage of the initial mass remaining at the end of the experiment (e.g., at 900°C).
-
Dynamic Mechanical Analysis (DMA)
Purpose: DMA is the most sensitive method for determining the glass transition temperature (Tg) of a polymer.[7][8] The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. For high-temperature applications, a high Tg is paramount, as it defines the upper service temperature limit where the material retains its mechanical properties and dimensional stability.
Experimental Protocol (Based on ISO 6721-11:2012(E)): [9]
-
Sample Preparation: A rectangular bar of the fully cured resin with precisely measured dimensions is required.[9]
-
Instrument Setup: A dynamic mechanical analyzer is configured in a suitable clamping mode, such as three-point bending or single-cantilever.[9][10]
-
Thermal Program: The sample is subjected to a linear heating ramp (e.g., 3-5°C/minute) over the temperature range of interest.[11][12]
-
Mechanical Oscillation: Throughout the heating ramp, the instrument applies a small, oscillating sinusoidal strain (or stress) to the sample at a fixed frequency (typically 1 Hz).[2][9]
-
Data Analysis: The instrument measures the material's response, yielding three key parameters:
-
Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness.[7]
-
Loss Modulus (E''): Represents the viscous portion and the material's ability to dissipate energy.[7]
-
Tan Delta (tan δ): The ratio of E''/E', which is a measure of damping.[7] The Tg can be determined from the peak of the tan δ curve, the peak of the loss modulus (E''), or the onset of the sharp drop in the storage modulus (E').[11] For consistency in comparative studies, it is critical to specify which parameter is used. The peak of the tan δ curve is a widely accepted and reported value.
-
Comparative Analysis of Cyanate Ester Resins
The thermal stability of a cyanate ester resin is fundamentally linked to its molecular structure. Factors such as the rigidity of the backbone between the cyanate groups, the aromatic content, and the crosslink density play a significant role.[13] The following table summarizes experimental data for several commercial cyanate ester resins, allowing for a direct comparison.
| Resin Type | Monomer Structure | Supplier (as tested) | Td (5% wt. loss, °C in N₂)[5] | Char Yield (@ 900°C, % in N₂)[5] | Glass Transition Temp. (Tg, °C) |
| Bisphenol A Dicyanate | Bisphenol A based | Ciba-Geigy (AroCy B-10) | ~440 | 36.3 | ~260-290[14] |
| Bisphenol E Dicyanate | Bisphenol E based | Ciba-Geigy (AroCy L-10) | ~430 | 33.5 | ~245-285[15] |
| Bisphenol F Dicyanate | Bisphenol F based | Ciba-Geigy (AroCy F-10) | ~440 | 34.9 | ~260[16] |
| Thioether Dicyanate | Thiobis(4-phenol) based | Ciba-Geigy (XU-366) | ~430 | 33.1 | 192[5] |
| Phenol Novolac CE | Phenol Novolac based | Ciba-Geigy (PT-15) | ~440 | 56.6 | >350[5] |
| Phenol Novolac CE | Phenol Novolac based | Lonza (Primaset® PT-30) | ~440 | 63.3 | >350[5], up to 400[16] |
Note: Data compiled from a single comprehensive study to ensure consistent test conditions. Td and Char Yield data are from Reference[5]. Tg values are compiled from multiple sources as indicated.
Discussion of Results
Decomposition Temperature (Td): A key finding from extensive studies is that the anaerobic thermal stability of polycyanurates is remarkably consistent and largely independent of the specific monomer's chemical structure.[5] The major mass loss for nearly all tested variants begins around 430-440°C. This is attributed to the fundamental stability of the triazine ring crosslink, which begins to decyclize at these temperatures, liberating volatile products.[5]
Char Yield: While the onset of decomposition is similar, the char yield varies significantly and directly correlates with the aromatic content and functionality of the monomer.
-
Bisphenol-based Resins (BADCy, BEDCy, etc.): These difunctional resins offer a good balance of properties and produce char yields in the range of 33-36%.[5]
-
Novolac-based Resins (PT-15, PT-30): These resins are multifunctional, meaning each molecule has more than two cyanate groups. This leads to a much higher crosslink density and a significantly greater proportion of aromatic rings in the final network. Consequently, they exhibit outstanding char yields, with PT-30 reaching over 63%.[5][17] This high char yield is also associated with excellent fire-retardant properties.[4]
Glass Transition Temperature (Tg): The Tg is highly dependent on the rigidity of the polymer backbone and the crosslink density.
-
Flexible linkages, such as the thioether group in XU-366, result in a significantly lower Tg (192°C).[5]
-
Standard bisphenol-based resins provide high Tg values, typically in the 260-290°C range.[14]
-
The highly crosslinked and rigid network of the novolac-based resins (PT resins) results in exceptionally high glass transition temperatures, often exceeding 350°C and approaching 400°C, close to their decomposition temperature.[5][16] This makes them the material of choice for the most demanding high-temperature structural applications.[4][16]
Conclusion
The thermal stability of cyanate ester resins is a defining characteristic that sets them apart from other thermosets like epoxies.[1] While the onset of thermal decomposition in an inert atmosphere is consistently high across different resin types (~440°C), significant performance differentiation is observed in the glass transition temperature and char yield.
For applications requiring the ultimate thermal performance, novolac-based cyanate esters such as Primaset® PT-30 are the clear choice, offering exceptionally high Tg (>350°C) and superior char formation (>60%).[5] For applications where a balance of processability, cost, and high-temperature performance is needed, standard bisphenol-based dicyanates provide excellent stability with service temperatures well above those of conventional epoxy systems.[14]
This guide has outlined the fundamental principles and experimental methodologies necessary to make an informed selection of cyanate ester resins based on their thermal stability. By understanding the interplay between chemical structure and performance, and by employing rigorous, standardized testing protocols, researchers and engineers can confidently select and validate the optimal material for their high-performance applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. www-eng.lbl.gov [www-eng.lbl.gov]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. researchgate.net [researchgate.net]
- 7. madisongroup.com [madisongroup.com]
- 8. Glass transition measurement with DMA - Metravib Material Testing [metravib-materialtesting.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. madisongroup.com [madisongroup.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Curing Behavior of Cyanate Ester Monomers for High-Performance Applications
For researchers and professionals in materials science and drug development, the selection of a suitable thermosetting polymer is a critical decision that dictates the performance and reliability of the final product. Cyanate ester resins, renowned for their exceptional thermal stability, low dielectric properties, and minimal moisture absorption, stand out as a premier choice for demanding applications in aerospace, electronics, and structural composites.[1][2][3] However, the broad family of cyanate ester monomers exhibits a diverse range of curing behaviors, which significantly impacts processing parameters and the ultimate properties of the cured network.
This guide provides a comparative study of the curing behavior of two distinct and widely utilized cyanate ester monomers: Bisphenol A dicyanate (BPA-CE) and a Novolac-based cyanate ester (Novolac-CE). By understanding the nuances of their curing kinetics and rheological profiles, researchers can make informed decisions to optimize their material selection and processing protocols. This analysis is grounded in experimental data and established scientific principles to ensure technical accuracy and practical relevance.
The Chemistry of Cure: From Monomer to Triazine Network
The curing of cyanate ester monomers is predominantly governed by a cyclotrimerization reaction, where three cyanate (-OCN) functional groups react to form a highly stable, cross-linked triazine ring.[2][4] This process transforms the low-viscosity monomer into a rigid, three-dimensional network, imparting the material with its characteristic high-performance properties. The efficiency and progression of this reaction are highly dependent on the molecular structure of the monomer, the presence of catalysts, and the applied thermal profile.
Below is a generalized schematic of the cyclotrimerization reaction:
Caption: Generalized cyclotrimerization of cyanate ester monomers.
Comparative Curing Profile: BPA-CE vs. Novolac-CE
The structural differences between the bifunctional Bisphenol A dicyanate and the multifunctional Novolac-based cyanate ester lead to distinct curing characteristics.
Bisphenol A Dicyanate (BPA-CE): A widely used monomer known for its balanced properties and processability. Its linear structure and lower functionality generally result in a more gradual curing process.
Novolac-based Cyanate Ester (Novolac-CE): Characterized by a higher number of cyanate groups per molecule, leading to a higher crosslink density in the cured state. This higher functionality significantly influences its reactivity and the final network structure.[5][6][7]
Experimental Data Summary
The following table summarizes typical experimental data obtained from key analytical techniques used to characterize the curing behavior of these two monomers.
| Parameter | Bisphenol A Dicyanate (BPA-CE) | Novolac-based Cyanate Ester (Novolac-CE) |
| Onset of Exotherm (DSC, °C) | ~180 - 200 | ~160 - 180 |
| Peak Exotherm (DSC, °C) | ~250 - 270 | ~220 - 240 |
| Heat of Reaction (ΔH, J/g) | ~550 - 600 | ~600 - 650 |
| Gel Time @ 180°C (Rheometry, min) | ~45 - 60 | ~20 - 30 |
| Final Glass Transition Temp. (Tg, °C) | ~240 - 260 | ~280 - 320+ |
| % Conversion @ 2h, 180°C (FTIR) | ~60 - 70% | ~80 - 90% |
Note: These values are representative and can vary depending on the specific grade of the monomer, catalyst presence and concentration, and the exact experimental conditions.
In-Depth Analysis of Curing Behavior
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for probing the thermodynamics of the curing reaction. The lower onset and peak exotherm temperatures for Novolac-CE indicate its higher reactivity compared to BPA-CE.[5][6][7] The higher heat of reaction for Novolac-CE is consistent with its higher concentration of reactive cyanate groups, leading to a more extensive and denser cross-linked network.[6]
Rheological Analysis
Rheometry provides critical insights into the change in viscosity and the gelation process during curing. The significantly shorter gel time for Novolac-CE at a given isothermal temperature highlights its rapid network formation. This is a crucial consideration for manufacturing processes, as it defines the "pot life" or working time of the resin system.[8][9]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy allows for the real-time monitoring of the chemical conversion of the cyanate groups. By tracking the decrease in the characteristic -OCN peak (around 2270 cm⁻¹) and the appearance of the triazine ring peaks (around 1560 cm⁻¹ and 1370 cm⁻¹), the degree of cure can be quantified.[10] The higher conversion rate of Novolac-CE at a given time and temperature further substantiates its greater reactivity.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Protocol 1: Curing Kinetics by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the cyanate ester monomer into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Non-isothermal Scan: Heat the sample from room temperature to 350°C at a constant heating rate (e.g., 2, 5, 10, and 15 °C/min) under a nitrogen atmosphere (50 mL/min flow rate).[11]
-
Data Analysis: Determine the onset temperature, peak exotherm temperature, and the total heat of reaction (ΔH_total) from the resulting heat flow curve. The degree of cure (α) at any given temperature can be calculated by integrating the exothermic peak.
Caption: Experimental workflow for DSC analysis.
Protocol 2: Gel Time Determination by Rheometry
-
Sample Preparation: Place a sufficient amount of the cyanate ester monomer onto the lower plate of the rheometer.
-
Instrument Setup: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.
-
Isothermal Time Sweep: Equilibrate the sample at the desired isothermal temperature (e.g., 180°C). Conduct a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Data Analysis: Monitor the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the crossover point where G' = G''.[8][9]
Protocol 3: Degree of Cure by FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the cyanate ester monomer between two KBr pellets.
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample at room temperature.
-
In-situ Curing: Place the KBr pellet assembly into a heated transmission cell and cure isothermally (e.g., at 180°C).
-
Spectral Monitoring: Acquire FTIR spectra at regular time intervals during the curing process.
-
Data Analysis: Calculate the degree of conversion by monitoring the decrease in the area of the cyanate peak (~2270 cm⁻¹), often normalized against a reference peak that does not change during the reaction (e.g., a phenyl absorption peak).[10]
Conclusion: Selecting the Right Monomer for Your Application
The choice between Bisphenol A dicyanate and a Novolac-based cyanate ester is contingent on the specific requirements of the application.
-
Bisphenol A Dicyanate (BPA-CE) is often favored for applications requiring a longer processing window and good all-around performance. Its more moderate reactivity allows for better control during complex manufacturing processes such as filament winding or resin transfer molding.
-
Novolac-based Cyanate Ester (Novolac-CE) is the material of choice for applications demanding the utmost in thermal stability and performance at elevated temperatures. Its rapid curing and high crosslink density make it ideal for high-performance composites and adhesives where processing times can be managed and maximum thermal resistance is paramount.[5][6][7]
By leveraging the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can confidently select and optimize the curing of cyanate ester resins to meet the stringent demands of their advanced applications.
References
- 1. www-eng.lbl.gov [www-eng.lbl.gov]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Online Cure Monitoring and Modelling of Cyanate Ester-Based Composites for High Temperature Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Flame Retardancy of 2,2-Bis-(4-cyanatophenyl)propane (BADCy) Formulations
Introduction: The High-Performance Profile of BADCy Resins
2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A dicyanate (BADCy), is a cornerstone monomer in the field of high-performance thermosetting polymers.[1][2] Upon thermal curing, BADCy undergoes a cyclotrimerization reaction, forming a highly cross-linked network of stable triazine rings.[3][4] This unique chemical architecture imparts a suite of desirable properties, including:
-
High Thermal Stability: With glass transition temperatures (Tg) often exceeding 250°C, polycyanurates (cured cyanate esters) are suitable for demanding, high-temperature environments.[1][5]
-
Excellent Dielectric Properties: The low dielectric constant and loss tangent of BADCy resins make them indispensable in the manufacturing of high-frequency printed circuit boards (PCBs) and electronic packaging.[1][6]
-
Low Moisture Absorption: Compared to other thermosets like epoxies, cured BADCy exhibits significantly lower water uptake, ensuring dimensional stability and consistent performance in humid conditions.[5]
-
Superior Processability: BADCy resins offer processing characteristics comparable to epoxy resins, allowing for their use in a variety of manufacturing techniques for advanced composite materials.[1][7]
These attributes have cemented the role of BADCy in critical applications across the aerospace, defense, and microelectronics industries.[1][5][7] However, as with most organic polymers, the inherent flammability of the hydrocarbon backbone presents a significant safety challenge that must be addressed to meet stringent regulatory standards. This guide provides a comparative analysis of various flame retardant strategies for BADCy formulations, supported by experimental data, to assist researchers in selecting and optimizing systems for their specific applications.
Fundamentals of Polymer Combustion and Flame Retardancy
The combustion of a polymer is a self-sustaining cycle involving heat, fuel, and an oxidizing agent (typically oxygen). A flame retardant is a substance added to or chemically incorporated into a polymer to inhibit or delay this combustion cycle. The mechanisms of action are broadly categorized into two phases:
-
Gas Phase Inhibition: This mechanism involves the flame retardant releasing species (e.g., halogen radicals) that interfere with the high-energy radical chain reactions (H•, OH•) in the flame. This cools the flame and reduces its propagation.[8]
-
Condensed Phase Action: In this mode, the flame retardant acts within the solid polymer. Upon heating, it can promote the formation of a stable, insulating layer of carbonaceous char. This char layer limits the evolution of flammable volatile gases (fuel) and shields the underlying polymer from heat and oxygen, effectively starving the fire.[8][9] Some condensed-phase retardants also release non-flammable gases like water, which dilute the fuel source in the gas phase.[8]
An effective flame retardant strategy often involves a combination of these mechanisms. The inherent structure of cured BADCy, with its high aromatic and nitrogen content, provides a degree of intrinsic fire resistance through char formation.[3][10] However, for high-level performance, the incorporation of dedicated flame retardant additives is essential.
Comparative Analysis of Flame Retardant Strategies for BADCy
The efficacy of a flame retardant system is quantified using standardized tests. The most common include:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to sustain combustion. Higher LOI values indicate better flame retardancy.
-
UL-94 Vertical Burn Test: Classifies materials (V-0, V-1, V-2) based on their self-extinguishing time and dripping behavior after exposure to a flame. A V-0 rating is the most stringent classification for self-extinguishing plastics.[11][12]
-
Cone Calorimetry: This is one of the most effective bench-scale methods for simulating real-world fire conditions and assessing the fire behavior of materials.[13][14][15] It measures key parameters like the Heat Release Rate (HRR), Total Heat Release (THR), and smoke production.[16] A reduction in the peak HRR (pHRR) is a critical indicator of improved fire safety.[17]
Halogen-Free Phosphorus-Based Flame Retardants
Due to environmental and health concerns associated with halogenated compounds, phosphorus-based flame retardants (P-FRs) have become the preferred choice for modern thermoset formulations.[9][18] They are highly effective in oxygen-containing polymers like cyanate esters and can act in both the condensed and gas phases.[9] A popular and highly effective P-FR is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).
Mechanism of Action (DOPO): When incorporated into the BADCy matrix, DOPO derivatives act primarily in the condensed phase. During thermal decomposition, phosphorus-containing acids are formed. These acids catalyze the dehydration of the polymer backbone, promoting the formation of a stable, insulating char layer.[9][19] This char acts as a physical barrier, reducing heat transfer and limiting the release of flammable gases.[19] Some phosphorus species can also volatilize and act as radical scavengers in the gas phase.
Table 1: Comparative Flame Retardancy of Neat vs. Phosphorus-Modified BADCy Resins
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Neat Cured BADCy | 0 | ~28 | V-2 / V-1 | ~250 | ~75 | ~39 | [6][20] |
| BADCy-DOPO Derivative | 1.0 | 40.3 | V-0 | 157.5 (-37%) | 48.5 (-35%) | N/A | [10] |
| BADCy-BDMP* | 1.5 | 37.0 | V-0 | 151.3 (-39.5%) | N/A | 44.5 | [20] |
*BDMP: A phosphorus-containing maleimide flame retardant. Data shows significant improvement with low P-content.
Synergistic Flame Retardant Systems
Synergism occurs when the combined effect of two or more additives is greater than the sum of their individual effects. In flame retardancy, this can lead to highly efficient systems with lower additive loadings, which is beneficial for preserving the mechanical and electrical properties of the resin.
-
Phosphorus-Nitrogen (P-N) Synergy: Nitrogen-containing compounds, like melamine, can enhance the charring effect of phosphorus retardants. During combustion, nitrogen compounds release non-flammable gases that cause the char to swell (intumescence), creating a thicker, more insulating barrier.[8] The combination of DOPO with nitrogen-rich structures in cyanate ester/epoxy blends has been shown to be highly effective.[18]
-
Phosphorus-Silicon (P-Si) Synergy: Silicon-containing compounds, such as polyhedral oligomeric silsesquioxanes (POSS), can migrate to the surface of the burning polymer.[21] There, they form a silica-based (SiO₂) protective layer that enhances the thermal stability and integrity of the phosphorus-derived char, further reducing heat and mass transfer.[22]
Nanocomposites
The incorporation of nanofillers is a modern strategy to enhance flame retardancy.[23][24] At very low loadings (typically < 5 wt%), nanoparticles can significantly improve fire performance, primarily through condensed-phase mechanisms.
-
Layered Silicates (e.g., Montmorillonite Clay): When exfoliated and dispersed within the BADCy matrix, these clay platelets create a tortuous path that hinders the escape of flammable volatiles.[21] During combustion, they accumulate at the surface, forming a protective barrier that reinforces the char layer.[17]
-
Carbon Nanotubes (CNTs): CNTs form a networked structure within the polymer matrix. This network can act as a physical barrier, trapping polymer chains and enhancing char formation and stability at the surface during a fire.[25]
-
Layered Double Hydroxides (LDHs): LDHs function by releasing water upon decomposition, which cools the polymer and dilutes the flammable gases. The remaining metal oxides can also form a protective surface layer.
While nanofillers are excellent at reducing the peak heat release rate, they are often less effective at improving LOI or UL-94 ratings on their own.[17] Their true potential is often realized when used in synergistic combination with conventional flame retardants like P-FRs.[17]
Experimental Protocols & Methodologies
To ensure reproducibility and standardization, the following experimental protocols, based on ASTM standards, are described.
Workflow for Formulation and Testing
The general process for evaluating a flame-retardant BADCy formulation follows a clear, structured path from material preparation to final characterization.
Caption: Experimental workflow for preparing and testing flame-retardant BADCy formulations.
Cone Calorimetry (ASTM E1354 / ISO 5660)
This test provides the most comprehensive data on the fire behavior of a material.[13][16]
Protocol:
-
Sample Preparation: A 100 mm x 100 mm x 3 mm sample of the cured BADCy formulation is prepared. It is wrapped in aluminum foil, leaving the top surface exposed, and placed in the sample holder.
-
Test Setup: The sample is positioned horizontally under a conical radiant heater. The test is typically conducted at an incident heat flux of 35 kW/m² or 50 kW/m², simulating different fire scenarios.[16]
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable gases that are evolved as the sample is heated. The time to ignition (TTI) is recorded.
-
Data Collection: Throughout the test, the exhaust gas stream is analyzed. The primary measurement is oxygen concentration. The heat release rate (HRR) is calculated based on the principle of oxygen consumption (approximately 13.1 kJ of heat is released per gram of oxygen consumed).[16] Mass loss, smoke production, and CO/CO₂ generation are also continuously monitored.
-
Analysis: Key parameters are extracted from the data, including Time to Ignition (TTI), peak Heat Release Rate (pHRR), Total Heat Released (THR), and Smoke Production Rate (SPR).[13][26]
UL-94 Vertical Burn Test
This test assesses the self-extinguishing properties of a material.[11]
Protocol:
-
Sample Preparation: A set of five bar specimens (typically 125 mm x 13 mm x 1.6 mm) are prepared for each formulation.
-
Test Setup: A specimen is clamped vertically. A piece of dry cotton is placed 300 mm below the specimen.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.
-
Second Flame Application: Immediately after flaming ceases, the flame is reapplied for another 10 seconds and then removed. The duration of flaming (t2) and glowing (t3) are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming/glowing times and whether flaming drips ignite the cotton below.[11][12] A V-0 rating, the best classification, requires that after each flame application, flaming stops within 10 seconds, and there are no flaming drips.[11]
Mechanistic Insights: The Role of Phosphorus
Understanding the chemical pathways of flame retardancy is crucial for designing next-generation materials. Phosphorus-based retardants, like DOPO, interrupt the combustion cycle through a dual-mode action visualized below.
References
- 1. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 2. This compound | 1156-51-0 [chemicalbook.com]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 1156-51-0 | Benchchem [benchchem.com]
- 8. epitoanyag.org.hu [epitoanyag.org.hu]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. protolabs.com [protolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Cone Calorimetry in Fire-Resistant Materials [ouci.dntb.gov.ua]
- 16. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 17. The Utility of Nanocomposites in Fire Retardancy [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Preparation of flame-retardant cyanate ester resin combined with phosphorus-containing maleimide : University of Southern Queensland Repository [research.usq.edu.au]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. mdpi.com [mdpi.com]
- 26. Comparative Study on the Flame Retardancy and Retarding Mechanism of Rare Earth (La, Ce, and Y)-Based Organic Frameworks on Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Bis-(4-cyanatophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 2,2-Bis-(4-cyanatophenyl)propane
This compound, also known as Bisphenol A dicyanate, is a thermosetting monomer widely used in the formulation of high-performance polymers. While invaluable in materials science, it presents several health and environmental hazards that necessitate meticulous handling and disposal protocols.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Causes skin irritation and can provoke an allergic skin reaction. [1]
-
Very toxic to aquatic life with long-lasting effects. [1]
The primary routes of exposure are inhalation of dust or fumes, skin contact, and eye contact. Therefore, adherence to proper personal protective equipment (PPE) protocols is the first line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from initial use to final disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious rubber or nitrile gloves. | To prevent skin contact, which can cause irritation and allergic reactions.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when splashing is possible. | To protect against eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Lab coats or coveralls. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator suitable for organic vapors and dusts, especially when handling powders or in areas with inadequate ventilation. | To prevent respiratory irritation from inhaling dust or fumes.[3] |
Causality: The requirement for comprehensive PPE is directly linked to the substance's known toxicological profile. The harmful nature of the compound upon ingestion, skin contact, or inhalation dictates the necessity of creating a barrier between the researcher and the chemical.
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite. For solid spills, avoid generating dust.
-
Collect the Waste: Carefully sweep or shovel the spilled material and absorbent into a designated, labeled container for hazardous waste. For fine powders, a vacuum with a HEPA filter is recommended.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be disposed of as hazardous waste.
Trustworthiness: This protocol is a self-validating system. By containing and collecting the spill with appropriate materials and decontaminating the area, you are systematically removing the hazard and preventing its spread.
Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to prevent its entry into the environment, particularly waterways, due to its high aquatic toxicity.[1] Never discharge this chemical into sewers or drains.[2]
The appropriate disposal method depends on the state of the material: uncured (liquid or powder) or cured (solid).
Caption: Decision workflow for the proper disposal of this compound.
For small quantities of uncured this compound, in-lab curing to a solid, non-reactive state is a viable disposal option. This method transforms the hazardous liquid or powder into a more stable solid.
Experimental Protocol for In-Lab Curing:
-
Select a Suitable Container: Choose a labeled, transparent, and resin-safe container.
-
Transfer the Waste: Pour a small amount of the uncured resin into the container.
-
Initiate Curing: Expose the container to direct sunlight or a UV light source (405 nm is effective) for 1 to 10 days.[4] The curing time will vary based on the volume of resin and the intensity of the light source.
-
Verify Complete Curing: The resin is fully cured when it is completely solid and hard. There should be no remaining liquid.
-
Final Disposal: Once fully cured, the solid material and its container can typically be disposed of as regular household waste.[4] However, it is imperative to consult your institution's specific guidelines and local regulations.
Authoritative Grounding: The process of curing transforms the reactive cyanate ester monomers into a cross-linked polycyanurate network. This polymer network is significantly less hazardous and more environmentally benign than the uncured monomer.
For larger quantities of uncured resin, or when in-lab curing is not feasible, the material must be disposed of as hazardous chemical waste.
Step-by-Step Chemical Waste Disposal Protocol:
-
Containerize the Waste: Collect the uncured this compound in a sturdy, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.
-
Segregate from Incompatible Materials: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]
Expertise & Experience: Proper segregation of chemical waste is paramount. Mixing incompatible chemicals can lead to dangerous reactions. Always consult the SDS for specific incompatibility information.
Regulatory Considerations: RCRA and Waste Codes
The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States. While some safety data sheets may indicate that this compound is not a listed hazardous waste, it is the responsibility of the waste generator to determine if a waste is hazardous.
A chemical waste can be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the known hazards of this compound, particularly its toxicity, it is prudent to manage it as a hazardous waste.
Your institution's EHS department will be the ultimate authority on assigning the correct waste codes and ensuring compliance with all federal, state, and local regulations.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal.
Protocol for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol) at least three times.
-
Collect the Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Deface the Label: Completely remove or deface the original chemical label.[5]
-
Final Disposal: Once cleaned and the label is removed, the container can typically be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.
Causality: The triple-rinse procedure is designed to reduce the concentration of the hazardous residue in the container to a negligible level, rendering the container safe for disposal as non-hazardous waste.
The "Why": Understanding the Chemistry of Disposal
The disposal procedures outlined above are rooted in the chemical properties of cyanate esters.
-
Hydrolysis: Cyanate esters can undergo hydrolysis, particularly in the presence of acids or bases, which can lead to the degradation of the polymer network.[6] This is a key reason to avoid disposal in aqueous environments.
-
Thermal Decomposition: While cyanate esters have high thermal stability, at very high temperatures (around 450°C), the polycyanurate structure breaks down, releasing volatile decomposition products.[6] This is why incineration should only be performed in a licensed facility with appropriate scrubbers to handle these emissions.
By understanding these chemical behaviors, researchers can appreciate the importance of the prescribed disposal methods and make informed decisions to ensure their own safety and protect the environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2-Bis-(4-cyanatophenyl)propane
As a Senior Application Scientist, my primary objective extends beyond product application to ensuring the holistic safety and success of your research. This guide provides an in-depth, procedural framework for handling 2,2-Bis-(4-cyanatophenyl)propane (also known as Bisphenol A dicyanate, CAS 1156-51-0), a cyanate ester monomer crucial for developing high-performance thermosetting resins.[1][2] The protocols herein are designed to be self-validating, grounded in authoritative safety data to build a foundation of trust and operational excellence in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Effective protection begins with a clear understanding of the risks. This compound is not a benign substance; its hazard profile necessitates stringent controls to prevent exposure. The causality behind our PPE choices is directly linked to its specific health and physical hazards.
This compound is harmful if it comes into contact with your skin, is inhaled, or is swallowed.[3] It is classified as a skin and respiratory irritant and can cause serious eye irritation.[3][4] Crucially, it is also a skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[3][5] Furthermore, as a combustible solid, its fine dust can form explosive mixtures in the air, adding a physical hazard to its toxicological profile.[6] In the event of a fire or decomposition, it may release highly toxic fumes, including nitrogen oxides and traces of hydrocyanic acid.[7]
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | Implication for PPE Selection |
|---|---|---|
| H302 | Harmful if swallowed | Prohibits eating/drinking in the lab; gloves prevent hand-to-mouth transfer. |
| H312 | Harmful in contact with skin | Requires robust skin protection (gloves, lab coat). |
| H315 | Causes skin irritation | Mandates use of compatible gloves and protective clothing. |
| H317 | May cause an allergic skin reaction | Necessitates avoiding all skin contact; contaminated clothing must be removed immediately. |
| H319 | Causes serious eye irritation | Requires chemical safety goggles to protect against dust and splashes. |
| H332 | Harmful if inhaled | Requires work in a ventilated area and potential respiratory protection. |
| H335 | May cause respiratory irritation | Engineering controls (fume hood) are essential; respirators needed if dust is generated. |
| H410 | Very toxic to aquatic life with long lasting effects | Dictates strict disposal protocols for the chemical and contaminated materials.[3] |
Core Protective Measures: A Head-to-Toe Protocol
The following protocol outlines the minimum and recommended PPE. Always remember that PPE is the last line of defense, subordinate to robust engineering controls.
Engineering Controls: Your Primary Barrier
Before any PPE is selected, engineering controls must be in place.
-
Fume Hood: All handling of this compound powder, including weighing and transferring, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable as it contains dust and potential vapors at the source.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]
-
Safety Stations: Ensure that an eye wash station and safety shower are readily accessible and have been recently tested.[7]
Respiratory Protection
The need for respiratory protection is dictated by the specific task and the efficacy of your engineering controls.
-
When Required: A respirator is mandatory if you are handling the material outside of a fume hood, if there is a potential for generating dust that cannot be controlled (e.g., during a spill cleanup), or if you are heating the material, which may create vapors.[5][7][9]
-
Type of Respirator: A NIOSH-approved air-purifying respirator fitted with P100 (HEPA) particulate filters is recommended for handling the solid powder.[6] If heating the material or if organic solvents are present, a combination cartridge for organic vapors and particulates (e.g., ABEK-P3) should be used.[5]
Caption: Respiratory Protection Decision Workflow
Eye and Face Protection
Given the serious eye irritation hazard, protection is critical.[3]
-
Minimum Requirement: Chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[8] Standard safety glasses with side shields do not provide adequate protection from fine dust.
-
Recommended for Splash Hazard: When handling solutions or during transfers of larger quantities where a splash is possible, a full-face shield should be worn in addition to chemical safety goggles.
Skin Protection
Direct skin contact can be harmful and may lead to sensitization.[3]
-
Gloves: Nitrile rubber gloves are a suitable choice, with a recommended breakthrough time of greater than 480 minutes for sustained contact.[5] Always select gloves tested to a recognized standard such as EN 374 (EU) or F739 (US).[6]
-
Protocol: Before use, inspect gloves for any signs of degradation. Use the "double-gloving" technique for added protection during high-risk procedures. Remove gloves without touching the outer contaminated surface with your bare skin.
-
-
Protective Clothing: A clean, fully buttoned lab coat is the minimum requirement.[7] For tasks involving larger quantities (e.g., >100g), disposable coveralls (e.g., Tyvek) are recommended to prevent contamination of personal clothing.
-
Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.
Operational and Disposal Plans
A safe workflow encompasses the entire lifecycle of the chemical in your lab, from handling to disposal.
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Put on your lab coat or coveralls.
-
Put on your inner pair of nitrile gloves.
-
Put on your chemical safety goggles.
-
Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
If required, perform a fit-check and don your respirator.
-
-
Handling:
-
Perform all manipulations within a fume hood.
-
Use tools (spatulas, weigh boats) to handle the powder and avoid direct glove contact where possible.
-
In case of a spill, follow your lab's specific spill cleanup procedure immediately. Do not generate dust during cleanup; use a wet method or a HEPA-filtered vacuum.[3]
-
Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area.[3][7]
-
-
Doffing (Taking Off) & Disposal: This sequence is critical to prevent cross-contamination.
-
Remove outer gloves and dispose of them in a designated hazardous waste container.
-
Remove your lab coat or coveralls by rolling it away from your body and place it in a designated laundry bin or hazardous waste bag.
-
Remove your face shield (if used) and goggles.
-
Remove inner gloves and dispose of them in the hazardous waste container.
-
IMMEDIATELY wash your hands thoroughly with soap and water.[3][6]
-
Disposal Plan
-
Chemical Waste: All waste this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and disposable coveralls, must be disposed of as solid hazardous waste.[3]
-
Regulatory Compliance: All waste must be disposed of through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[3][7] Do not pour any amount down the drain.[5]
Emergency Response
In the event of an exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If irritation or a rash develops, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[3][7]
By adhering to these detailed protocols, you establish a robust safety framework that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. This compound | 25722-66-1 | Benchchem [benchchem.com]
- 2. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. docs.gato.txst.edu [docs.gato.txst.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ncsx.pppl.gov [ncsx.pppl.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. skchemicals.com [skchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
